molecular formula C8H17ClN2O2 B599273 tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride CAS No. 1210273-37-2

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Cat. No.: B599273
CAS No.: 1210273-37-2
M. Wt: 208.686
InChI Key: RBTVSNLYYIMMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.686. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTVSNLYYIMMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662450
Record name tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210273-37-2
Record name tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. The guide delves into its core chemical and physical properties, reactivity, synthetic utility, and established applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights, grounded in authoritative references and field-proven expertise.

Introduction: The Strategic Value of the Azetidine Scaffold

Small, strained ring systems are of immense interest in drug discovery, often serving as versatile scaffolds that can impart favorable physicochemical properties such as improved solubility and metabolic stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prime example. Its rigid, three-dimensional structure provides a unique vector for substituent placement, allowing for precise exploration of chemical space.

This compound is a strategically important derivative. It features a primary amine at the 3-position, which serves as a key nucleophilic handle for diversification, and a tert-butoxycarbonyl (Boc) group protecting the ring's secondary amine. This orthogonal protection scheme is the cornerstone of its utility, enabling chemists to selectively functionalize the primary amine without interfering with the azetidine nitrogen. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in multi-step syntheses. Its application is critical in the development of novel therapeutics, including kinase inhibitors and agents targeting various receptors.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.

Chemical Structure and Identifiers

The structure combines the strained azetidine ring with the sterically bulky Boc protecting group and a reactive primary amine, presented as a hydrochloride salt.

Caption: Chemical structure of this compound.

Key Identifiers:

  • CAS Number: 193269-78-2 (for the free base)[2]

  • Molecular Formula: C₈H₁₆N₂O₂ · HCl

  • Molecular Weight: 208.68 g/mol (for the hydrochloride salt); 172.22 g/mol (for the free base)[2]

Physical Properties

The physical properties dictate the appropriate solvents, reaction conditions, and storage protocols necessary for handling this compound.

PropertyValueSource
Appearance Colorless to light yellow clear liquid or solid
Boiling Point 79-81 °C at 3 mmHg[3]
Density ~1.098 g/cm³[3][4]
Solubility Soluble in water, methanol, and DMSO.[5][5]
Storage 2-8°C, protect from light and moisture.[2][2]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the material.

  • ¹H NMR: The proton NMR spectrum is a key identifier. The characteristic signals include a singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm, and multiplets for the azetidine ring protons. The exact shifts can vary depending on the solvent and whether it is the free base or the hydrochloride salt.[1]

  • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl of the Boc group (~156 ppm), quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), and signals for the three unique carbons of the azetidine ring.

  • Topological Polar Surface Area (TPSA): 55.56 Ų (calculated for the free base), which is a valuable parameter for predicting drug absorption and transport properties.[2]

Chemical Reactivity and Synthetic Protocols

The synthetic value of this molecule is derived from the differential reactivity of its two nitrogen atoms.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its primary function is to deactivate the azetidine ring nitrogen, preventing it from competing in reactions intended for the primary amine at the C3 position. This is an example of an "orthogonal protection strategy," which is fundamental in complex organic synthesis. The Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which regenerates the secondary amine on the azetidine ring for subsequent functionalization.

Reactivity of the C3-Primary Amine

With the ring nitrogen protected, the exocyclic primary amine is free to participate in a wide range of standard amine chemistries:

  • Acylation/Sulfonylation: Reacts readily with acyl chlorides, sulfonyl chlorides, and carboxylic acids (using coupling agents like EDC/HOBt) to form amides and sulfonamides.

  • Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield secondary amines.

  • Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be a competing side reaction.

  • Buchwald-Hartwig/Ullmann Coupling: Can participate in cross-coupling reactions with aryl halides to form N-aryl derivatives.

Example Protocol: Synthesis of N-Acyl Derivative

This protocol outlines a standard procedure for acylating the primary amine, a common first step in elaborating the building block.

Objective: To synthesize tert-butyl 3-(acetamido)azetidine-1-carboxylate.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 10-15 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Caption: Workflow for a typical N-acylation reaction.

Applications in Drug Discovery

The unique structural and reactivity profile of this compound makes it a valuable building block in pharmaceutical research.[6]

  • Scaffold Hopping and Bioisosterism: The azetidine ring is often used as a bioisosteric replacement for other rings (like piperidine or pyrrolidine) or acyclic linkers to improve properties like metabolic stability, solubility, or cell permeability.

  • Kinase Inhibitors: The rigid azetidine scaffold allows for precise orientation of substituents to interact with the hinge region and other key pockets of protein kinases. It is a common feature in inhibitors of IRAK-4 and Janus kinases (JAKs).[1]

  • GPCR Ligands: The compound serves as an intermediate for synthesizing ligands that target G-protein coupled receptors, where the three-dimensional presentation of functional groups is critical for binding affinity and selectivity.

  • Antibacterial Agents: Modifications of the azetidine core have led to the development of novel antibacterial compounds.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • GHS Hazard Statements: Classified as causing serious eye irritation (H319) and may cause an allergic skin reaction (H317).[7]

  • Precautionary Statements:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. Recommended storage is at 2-8°C under an inert atmosphere.[7]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined reactivity, enabled by an effective orthogonal protection strategy, provides chemists with a reliable tool for introducing the desirable azetidine scaffold into complex molecules. Its proven utility in the synthesis of active pharmaceutical ingredients solidifies its status as a cornerstone building block for modern drug discovery programs.

References

  • Ambeed. (n.d.). 1-Boc-3-aminoazetidine.
  • BenchChem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
  • ChemicalBook. (2023). 1-Boc-3-(Amino)azetidine.
  • Angene Chemical. (2022, November 24). Safety Data Sheet: tert-Butyl 3-aminoazetidine-1-carboxylate.
  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2.
  • ChemScene. (n.d.). 193269-78-2 | tert-Butyl 3-aminoazetidine-1-carboxylate.
  • BLD Pharm. (n.d.). 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate.
  • TCI EUROPE N.V. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate 193269-78-2.
  • BLDpharm. (n.d.). BD19114[193269-78-2]tert-Butyl 3-aminoazetidine-1-carboxylate.
  • CymitQuimica. (2023, July 11). Safety Data Sheet: tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin....
  • TCI Chemicals. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2.
  • Chemsrc. (2023, August 23). 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate.
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • PubChem. (n.d.). Tert-butyl 3-aminoazetidine-1-carboxylate.

Sources

Introduction: The Structural Significance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-3-aminoazetidine Hydrochloride

1-Boc-3-aminoazetidine hydrochloride is a crucial building block in medicinal chemistry. The azetidine ring, a strained four-membered nitrogen heterocycle, is increasingly incorporated into drug candidates to improve properties such as metabolic stability, solubility, and target binding affinity[1][2]. The presence of a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen and a primary amine (as a hydrochloride salt) at the 3-position provides orthogonal handles for synthetic diversification[3][4].

Accurate and unambiguous structure elucidation of this molecule is paramount for its effective use. The combination of a strained ring system, a bulky protecting group, and a salt form presents unique challenges and points of interest for analytical characterization. This guide provides a comprehensive overview of the core analytical techniques used to confirm the identity and purity of 1-Boc-3-aminoazetidine hydrochloride, grounded in the practical insights of a seasoned application scientist. We will explore not just the "how" but the "why" behind the experimental choices, ensuring a self-validating analytical workflow.

Diagram: The Target Molecule

First, let us visualize the structure , with atoms numbered for subsequent spectroscopic assignment.

Caption: Structure of 1-Boc-3-aminoazetidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, both ¹H and ¹³C NMR are indispensable. The hydrochloride salt form significantly influences the spectrum; protonation of the primary amine to an ammonium cation causes a downfield shift (deshielding) of adjacent protons[5].

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighbor relationships through spin-spin coupling. The choice of a deuterated solvent is critical. While CDCl₃ is common, the hydrochloride salt may have poor solubility. A more polar solvent like DMSO-d₆ or D₂O is often a better choice. DMSO-d₆ is particularly useful as it allows for the observation of exchangeable protons (the -N⁺H₃ group), which would be replaced by deuterium and disappear from the spectrum in D₂O[6].

Predicted Spectral Data:

Atom(s) (Numbering from Diagram)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Couplings
C7, C8, C9 Protons~1.40Singlet (s)9HNine equivalent methyl protons of the sterically bulky tert-butyl group. No adjacent protons to couple with.
C2, C4 Protons~4.0 - 4.4Multiplet (m)4HDiastereotopic methylene protons of the azetidine ring. They are coupled to each other (geminal) and to the C3 proton (vicinal). The strained ring leads to complex splitting.
C3 Proton~3.8 - 4.2Multiplet (m)1HMethine proton coupled to the four adjacent methylene protons on C2 and C4.
N⁺H₃ Protons~8.5 - 9.5 (in DMSO-d₆)Broad Singlet (br s)3HProtons of the ammonium group. Broadened due to quadrupole effects from the nitrogen atom and chemical exchange. Will disappear upon D₂O shake.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-3-aminoazetidine hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Choice Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar hydrochloride salt and to slow the exchange rate of N-H protons, allowing for their observation.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans to ensure good signal-to-noise ratio.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Temperature: 298 K.

  • D₂O Exchange (Trustworthiness Check): After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet between 8.5-9.5 ppm confirms its assignment to the exchangeable N⁺H₃ protons[6].

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is powerful because each unique carbon atom typically gives a distinct, sharp signal. A proton-decoupled experiment is standard, meaning all signals will appear as singlets.

Predicted Spectral Data:

Atom(s) (Numbering from Diagram)Predicted Chemical Shift (δ, ppm)Rationale
C7, C8, C9~28.0The three equivalent methyl carbons of the tert-butyl group, appearing in the typical aliphatic region[7].
C6~80.0The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom[7].
C2, C4~48.0 - 52.0Equivalent methylene carbons of the azetidine ring, attached to the Boc-protected nitrogen.
C3~35.0 - 40.0The methine carbon attached to the ammonium group.
C5~155.0The carbonyl carbon of the Boc protecting group, appearing in the characteristic downfield region for carbamates[7].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required if the initial sample yields a poor signal-to-noise ratio.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: ~240 ppm, centered around 100 ppm.

    • Temperature: 298 K.

  • Data Validation: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in the table above.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers crucial clues about the molecule's substructures. For a pre-charged salt like this, Electrospray Ionization (ESI) in positive mode is the ideal technique.

Expertise & Causality: In the ESI source, the hydrochloride salt will dissociate. The mass spectrometer will detect the protonated free base, [C₉H₁₈N₂O₂ + H]⁺, which has the same mass as the cation part of the salt. The expected exact mass provides a high-confidence confirmation of the elemental formula. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) will then be used to fragment this parent ion, revealing characteristic losses.

Predicted Mass Spectrometry Data:

  • MS1 (Full Scan):

    • Primary Ion: [M+H]⁺ (for the free base) at m/z 187.1441.

    • Rationale: The molecular formula of the free base is C₉H₁₈N₂O₂. The calculated monoisotopic mass is 186.1368. In positive ESI mode, it will be observed as the protonated molecule [M+H]⁺.

  • MS2 (Fragmentation of m/z 187.14):

    • Major Fragment 1: Loss of isobutylene (C₄H₈, 56.06 Da) to give an ion at m/z 131.08. This is a hallmark fragmentation of a Boc group[8][9].

    • Major Fragment 2: Loss of the entire Boc group (C₅H₉O₂, 101.06 Da) to give an ion at m/z 86.08.

    • Minor Fragment: Subsequent loss of CO₂ from the m/z 131.08 ion to give an ion at m/z 87.08.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

G cluster_frags Key Fragment Ions parent Parent Ion [M+H]⁺ m/z = 187.14 frag1 [M+H - C₄H₈]⁺ m/z = 131.08 parent->frag1 - C₄H₈ (56 Da) (isobutylene) frag2 [M+H - Boc]⁺ m/z = 86.08 parent->frag2 - C₅H₉O₂ (101 Da) (Boc group) frag3 [M+H - C₄H₈ - CO₂]⁺ m/z = 87.08 frag1->frag3 - CO₂ (44 Da)

Caption: Key fragmentation pathways for 1-Boc-3-aminoazetidine.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 50 - 500.

    • Source Conditions: Optimize capillary voltage (~3.5 kV), desolvation gas flow, and temperature for stable ion generation.

  • MS/MS Fragmentation:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 187.14.

    • Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) with an inert gas (e.g., Argon) to induce fragmentation and observe the key product ions.

  • Data Analysis: Compare the measured exact mass of the parent ion and fragments to the theoretical values to confirm the elemental composition.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Causality: For 1-Boc-3-aminoazetidine hydrochloride, we expect to see key absorptions corresponding to the N-H bonds of the ammonium salt, the C=O of the carbamate, C-N bonds, and C-H bonds. The N-H stretch of the R-NH₃⁺ group is typically very broad and located at a lower wavenumber compared to a free amine due to extensive hydrogen bonding in the solid state[10].

Predicted IR Absorption Data:

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~3200 - 2800 (broad)N⁺-HStretchCharacteristic broad absorption for an ammonium salt, indicating extensive hydrogen bonding.
~2980 - 2850C-HStretchAliphatic C-H stretches from the tert-butyl and azetidine ring protons.
~1685 - 1700C=O (carbamate)StretchStrong absorption typical for the carbonyl group in a Boc protecting group[11].
~1500 - 1550N-HBendBending vibration of the ammonium group.
~1250 & ~1160C-N & C-OStretchStrong stretches associated with the carbamate and azetidine C-N bonds.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid, solid-state analysis. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr (Potassium Bromide) pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample. The instrument software will automatically subtract this from the sample spectrum.

The Overall Analytical Workflow: A Self-Validating System

A robust structure elucidation is not a single experiment but a cohesive workflow where each technique corroborates the others.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_final Structure Confirmation Sample Sample of 1-Boc-3-aminoazetidine HCl NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS High-Resolution MS (ESI-Q-TOF) Sample->MS IR FT-IR Spectroscopy (ATR) Sample->IR NMR_Data Connectivity Map & Proton/Carbon Environments NMR->NMR_Data MS_Data Elemental Formula & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Confirmation IR->IR_Data Confirm Structure Elucidated NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm

Caption: A comprehensive workflow for structure elucidation.

Conclusion: Synthesizing the Evidence

The complete structure elucidation of 1-Boc-3-aminoazetidine hydrochloride is achieved by synthesizing the data from multiple orthogonal analytical techniques.

  • Mass Spectrometry provides the definitive elemental formula (C₉H₁₈N₂O₂ for the free base) via high-resolution mass measurement of the parent ion. MS/MS fragmentation confirms the presence and connectivity of the Boc group.

  • IR Spectroscopy offers a rapid check for the key functional groups: the ammonium (N⁺-H), the carbamate carbonyl (C=O), and aliphatic (C-H) moieties.

  • NMR Spectroscopy provides the final, detailed blueprint. ¹³C NMR confirms the carbon count and type (methyl, methylene, methine, quaternary), while ¹H NMR and its D₂O exchange experiment confirm the proton count, the connectivity between protons, and the presence of the exchangeable ammonium protons.

Together, these techniques form a self-validating system. The molecular formula from MS is confirmed by the carbon and proton counts from NMR. The functional groups identified by IR are validated by the chemical shifts observed in the NMR spectra and the fragmentation patterns in the mass spectrum. This multi-faceted approach ensures the highest degree of confidence in the structure, identity, and purity of this vital chemical building block. For absolute confirmation of the solid-state conformation and crystal packing, single-crystal X-ray diffraction would be the ultimate, albeit more resource-intensive, technique[12][13].

References

  • Lowe, J. T., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar.
  • Al-Karawi, A. J. M., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Wessig, P. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Semantic Scholar.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue for molecular imaging. Scholars Research Library - Der Pharma Chemica.
  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central.
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Harris, K. J., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Semantic Scholar.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... ResearchGate.
  • National Center for Biotechnology Information. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH.
  • MDPI. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter.

Sources

An In-Depth Technical Guide to tert-Butyl 3-aminoazetidine-1-carboxylate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogenous heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties: metabolic stability, improved solubility, and novel intellectual property space.[1] Among the diverse array of functionalized azetidines, tert-Butyl 3-aminoazetidine-1-carboxylate stands out as a particularly versatile and valuable building block. The presence of a primary amine at the 3-position provides a convenient handle for a wide range of chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and controlled reactivity. This guide provides an in-depth exploration of the core physicochemical characteristics, reactivity profile, and practical applications of this essential intermediate for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and process development. The key characteristics of tert-Butyl 3-aminoazetidine-1-carboxylate are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 193269-78-2[2][3]
Molecular Formula C₈H₁₆N₂O₂[2][3]
Molecular Weight 172.22 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[4]
Density ~1.098 g/cm³[5]
Boiling Point 236.6 ± 33.0 °C at 760 mmHg; 79-81 °C at 3 mmHg[5]
Flash Point ~97 °C[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).
pKa (Estimated) The pKa of the conjugate acid of the primary amino group is estimated to be in the range of 8.0-9.0. This is lower than that of less strained cyclic amines like piperidine (pKaH ≈ 11) due to the increased s-character of the nitrogen lone pair orbital resulting from the constrained C-N-C bond angle of the azetidine ring.[6][7]
Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of tert-Butyl 3-aminoazetidine-1-carboxylate.

  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine protons of the tert-butyl (Boc) group, typically observed around δ 1.4-1.5 ppm. The protons on the azetidine ring appear as multiplets in the δ 3.0-4.5 ppm region. The methine proton at the C3 position (adjacent to the amino group) is expected to be further downfield than the methylene protons. The two protons of the primary amine (NH₂) may appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[8]

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of the Boc group around δ 80 ppm and the carbonyl carbon around δ 156 ppm. The methyl carbons of the Boc group appear around δ 28 ppm. The carbons of the azetidine ring will resonate in the δ 40-60 ppm range. The C3 carbon, bearing the amino group, is typically found around δ 45-50 ppm, while the C2 and C4 carbons are further downfield due to their proximity to the carbamate nitrogen.[9]

The IR spectrum provides clear evidence of the key functional groups:

  • N-H Stretching: The primary amine (NH₂) will exhibit two characteristic stretching bands in the region of 3300-3400 cm⁻¹.[10]

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the Boc protector will be prominent around 1690-1700 cm⁻¹.[9]

  • C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 172 or 173, respectively. A characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da), resulting in a prominent peak at m/z 117 ([M-56]⁺).[8][11] Another common fragmentation is the loss of the entire Boc group (100 Da) to give a fragment at m/z 73.

Chemical Reactivity and Stability

The synthetic utility of tert-Butyl 3-aminoazetidine-1-carboxylate stems from the distinct reactivity of its two nitrogen atoms and the inherent characteristics of the strained azetidine ring.

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it deactivates the azetidine ring nitrogen, preventing it from competing in nucleophilic reactions intended for the C3-amino group. Secondly, it provides stability to the molecule. The Boc group is generally stable under basic and mild acidic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the secondary amine of the azetidine ring for further functionalization.[12]

G cluster_0 Boc Deprotection Boc_Protected tert-Butyl 3-aminoazetidine-1-carboxylate Deprotected 3-Aminoazetidine Boc_Protected->Deprotected  TFA or HCl  

Caption: Acid-catalyzed deprotection of the N-Boc group.

Reactivity of the C3-Primary Amine

The primary amino group at the C3 position is the main site of reactivity. It behaves as a typical primary amine and readily participates in a variety of essential bond-forming reactions.

  • N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12]

  • Amide Bond Formation (Acylation): This is one of the most common transformations. The amine can be coupled with carboxylic acids using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[13][14] The use of HATU is often preferred for challenging couplings as it reacts faster and with less epimerization.[13]

  • Buchwald-Hartwig Amination: The primary amine is an excellent nucleophile for palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides, providing a direct route to N-arylated azetidine derivatives.[15]

Ring Stability and Considerations

While the N-Boc group confers significant stability, the inherent strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening under certain conditions, particularly strong acidic environments.[16] This reactivity is a key feature of azetidines, driving many of their useful transformations. However, for many applications, the N-Boc protected scaffold is sufficiently stable to withstand a wide range of reaction conditions.[1]

Experimental Protocols and Methodologies

The following protocols are provided as representative examples based on established and validated methodologies. Researchers should always perform their own optimization and safety assessments.

Synthesis via Reduction of Azide Precursor

A common and efficient route to tert-Butyl 3-aminoazetidine-1-carboxylate involves the catalytic hydrogenation of the corresponding azide.

G Start tert-Butyl 3-azidoazetidine-1-carboxylate Reagents 10% Pd/C, H₂ (balloon) EtOAc, rt, 12h Start->Reagents Product tert-Butyl 3-aminoazetidine-1-carboxylate Reagents->Product Workup Filter through Celite® Concentrate in vacuo Product->Workup

Caption: Synthetic workflow for the reduction of an azide precursor.

Step-by-Step Protocol: [8]

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).

  • Evacuate the reaction flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with additional EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield the product, which is often of sufficient purity for subsequent steps.

Causality Insight: Catalytic hydrogenation is a clean and high-yielding method for reducing azides to amines. Palladium on carbon is the catalyst of choice due to its high efficiency and ease of removal by filtration.

Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid to the primary amine of the title compound.

Step-by-Step Protocol: [4][14]

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add tert-Butyl 3-aminoazetidine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Insight: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate. The presence of the aza-benzotriazole moiety (HOAt) minimizes racemization, which is crucial when working with chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction.[13]

Buchwald-Hartwig N-Arylation

This protocol provides a method for the palladium-catalyzed cross-coupling of an aryl bromide with the title compound.

Step-by-Step Protocol: [15]

  • To an oven-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 0.08 eq), and Cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 eq) and tert-Butyl 3-aminoazetidine-1-carboxylate (1.2 eq).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Insight: The Pd(OAc)₂/BINAP system forms a catalytically active Pd(0) species in situ. Cesium carbonate is a strong base required for the deprotonation of the amine, which is a key step in the catalytic cycle. Toluene is a common high-boiling solvent suitable for this transformation.[15]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. Adherence to proper handling procedures is mandatory.

  • Hazard Identification: tert-Butyl 3-aminoazetidine-1-carboxylate is classified as a corrosive substance. It is harmful if swallowed, causes severe skin burns, and serious eye damage.[17][18]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store the compound under an inert atmosphere (e.g., Nitrogen or Argon) and refrigerated (0-10 °C) to ensure long-term stability.[3]

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion and Future Outlook

tert-Butyl 3-aminoazetidine-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, predictable reactivity, and commercial availability make it an attractive starting point for the synthesis of complex molecular architectures. The ability to readily functionalize the C3-amino group through robust and scalable reactions like amide coupling and cross-coupling ensures its continued relevance. As the demand for novel, sp³-rich scaffolds in pharmaceutical development continues to grow, the importance of versatile building blocks like tert-Butyl 3-aminoazetidine-1-carboxylate will undoubtedly increase, paving the way for the next generation of innovative therapeutics.

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2.
  • Chemistry Stack Exchange. (2016).
  • PubMed. (2026).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2025). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
  • ACS Publications. (2021). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry. [Link]
  • Growing Science. (2022).
  • National Institutes of Health (NIH). (n.d.).
  • Reddit. (2023).
  • PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
  • Whitman People. (n.d.). GCMS Section 6.15. [Link]
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
  • National Institutes of Health (NIH). (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • PubChem. (n.d.). tert-Butyl 3-(methylamino)
  • I.R.I.S. (n.d.).
  • SAGECHEM. (n.d.).
  • Figshare. (n.d.).
  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 26 No. 3. [Link]
  • Chemistry Steps. (n.d.). Basicity of Amines. [Link]
  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. [Link]
  • PubChem. (n.d.).
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
  • Biblio. (n.d.).
  • MDPI. (n.d.). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]
  • arkat usa. (n.d.).
  • ResearchGate. (2025). (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminoazetidine-1-carboxylate, registered under CAS number 193269-78-2, is a pivotal building block in contemporary medicinal chemistry. Its rigid four-membered azetidine core imparts unique conformational constraints and metabolic stability to parent molecules, making it a desirable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of a primary synthetic pathway to this valuable intermediate, delving into the underlying reaction mechanisms, experimental protocols, and the scientific rationale behind the chosen synthetic strategy.

Strategic Overview of the Synthesis

The most common and industrially scalable synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a multi-step process that begins with readily available starting materials. The core of the strategy involves the initial construction of the azetidine ring, followed by a series of functional group interconversions to install the requisite amino and tert-butoxycarbonyl (Boc) protecting groups.

The chosen pathway can be summarized in the following key transformations:

  • Azetidine Ring Formation: Construction of the N-protected 3-hydroxyazetidine core from acyclic precursors.

  • N-Deprotection and Boc Protection: Removal of the initial nitrogen protecting group and installation of the Boc group.

  • Activation of the Hydroxyl Group: Conversion of the 3-hydroxyl group into a good leaving group.

  • Nucleophilic Substitution with Azide: Introduction of the nitrogen functionality via an SN2 reaction with an azide salt.

  • Reduction of the Azide: Conversion of the azido group to the primary amine to yield the final product.

This strategic sequence is favored due to its robustness, scalability, and the relatively low cost of the initial starting materials. The use of a protecting group strategy is crucial for controlling reactivity and ensuring the desired outcome at each step.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Part 1: Azetidine Ring Synthesis and Protection cluster_1 Part 2: Functional Group Interconversion Epichlorohydrin Epichlorohydrin Intermediate1 1-Benzhydrylazetidin-3-ol Epichlorohydrin->Intermediate1 Methanol, Reflux Benzhydrylamine Benzhydrylamine Benzhydrylamine->Intermediate1 Intermediate2 Azetidin-3-ol Intermediate1->Intermediate2 Pd/C, H2 (Debenzylation) Intermediate3 tert-Butyl 3-hydroxyazetidine-1-carboxylate Intermediate2->Intermediate3 (Boc)2O, Base (Boc Protection) Intermediate4 tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate Intermediate3->Intermediate4 MsCl, Et3N (Mesylation) Intermediate5 tert-Butyl 3-azidoazetidine-1-carboxylate Intermediate4->Intermediate5 NaN3, DMF (Azide Substitution) FinalProduct tert-Butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) Intermediate5->FinalProduct Pd/C, H2 (Reduction)

Caption: Overall synthetic pathway for tert-Butyl 3-aminoazetidine-1-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Azetidine Ring Synthesis and Protection

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The synthesis commences with the formation of the azetidine ring through the reaction of epichlorohydrin with benzhydrylamine.[1] The benzhydryl group serves as a bulky, readily cleavable protecting group for the nitrogen atom.

  • Protocol:

    • To a solution of benzhydrylamine in methanol, add epichlorohydrin dropwise at room temperature.

    • The reaction mixture is then heated to reflux for several hours to drive the reaction to completion.

    • Upon cooling, the product, 1-benzhydrylazetidin-3-ol, can be isolated by crystallization or chromatography.

  • Causality and Mechanism: This reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the formation of an amino alcohol intermediate. The second step is an intramolecular SN2 cyclization, where the newly formed hydroxyl group is deprotonated by a base (either another molecule of the amine or an added base), and the resulting alkoxide attacks the carbon bearing the chlorine atom to form the four-membered azetidine ring. The use of a protic solvent like methanol facilitates the initial epoxide opening.

Step 2: N-Debenzylation and Boc Protection to yield tert-Butyl 3-hydroxyazetidine-1-carboxylate

The benzhydryl protecting group is removed via catalytic hydrogenation, and the resulting free secondary amine is immediately protected with a tert-butoxycarbonyl (Boc) group.

  • Protocol:

    • 1-Benzhydrylazetidin-3-ol is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

    • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the debenzylation is complete (monitored by TLC or LC-MS).

    • The catalyst is removed by filtration through Celite.

    • To the filtrate containing the crude azetidin-3-ol, di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine or sodium bicarbonate) are added.

    • The reaction is stirred at room temperature until the Boc protection is complete.

    • The final product, tert-butyl 3-hydroxyazetidine-1-carboxylate, is purified by column chromatography.

  • Causality and Mechanism: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl and benzhydryl ethers and amines. The reaction occurs on the surface of the palladium catalyst, where hydrogen gas is adsorbed and cleaves the C-N bond. The subsequent Boc protection is a standard procedure for protecting amines. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of (Boc)2O. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Part 2: Functional Group Interconversion

Step 3: Mesylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The hydroxyl group at the 3-position is a poor leaving group. To facilitate its displacement, it is converted to a mesylate, which is an excellent leaving group.

  • Protocol:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate is dissolved in a chlorinated solvent like dichloromethane (DCM).

    • The solution is cooled in an ice bath, and triethylamine (Et3N) is added as a base.

    • Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred at low temperature.

    • After completion, the reaction is quenched with water, and the product, tert-butyl 3-(mesyloxy)azetidine-1-carboxylate, is extracted and purified.

  • Causality and Mechanism: The reaction is a standard conversion of an alcohol to a mesylate. The lone pair of the hydroxyl oxygen attacks the electrophilic sulfur atom of methanesulfonyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Step 4: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate

The mesylate is displaced by an azide ion in a classic SN2 reaction to introduce the nitrogen functionality that will become the amino group.

  • Protocol:

    • tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

    • Sodium azide (NaN3) is added, and the mixture is heated to promote the substitution reaction.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, and the product, tert-butyl 3-azidoazetidine-1-carboxylate, is isolated.

  • Causality and Mechanism: This is a nucleophilic substitution reaction following an SN2 mechanism. The azide ion is a good nucleophile, and the mesylate is an excellent leaving group. The reaction results in an inversion of stereochemistry at the C-3 position, although in this achiral molecule, it is not a stereochemical consideration. The use of a polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (Na+) but not the nucleophile (N3-), thus enhancing its nucleophilicity.

Step 5: Reduction of tert-Butyl 3-azidoazetidine-1-carboxylate to tert-Butyl 3-aminoazetidine-1-carboxylate

The final step is the reduction of the azide group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • tert-Butyl 3-azidoazetidine-1-carboxylate is dissolved in a solvent like ethyl acetate or methanol.

    • A catalytic amount of palladium on carbon (Pd/C) is added.

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the azide is fully reduced.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, tert-butyl 3-aminoazetidine-1-carboxylate, which is often of sufficient purity for subsequent use.

  • Causality and Mechanism: The reduction of an azide to an amine via catalytic hydrogenation is a well-established and reliable transformation. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas reduces the azide group to the corresponding amine with the liberation of nitrogen gas. This method is highly chemoselective and generally does not affect the Boc protecting group.

Quantitative Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1Epichlorohydrin, Benzhydrylamine1-Benzhydrylazetidin-3-olMethanol, Reflux70-80
21-Benzhydrylazetidin-3-oltert-Butyl 3-hydroxyazetidine-1-carboxylate1. Pd/C, H2; 2. (Boc)2O, Base85-95
3tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-(mesyloxy)azetidine-1-carboxylateMsCl, Et3N, DCM90-98
4tert-Butyl 3-(mesyloxy)azetidine-1-carboxylatetert-Butyl 3-azidoazetidine-1-carboxylateNaN3, DMF80-90
5tert-Butyl 3-azidoazetidine-1-carboxylatetert-Butyl 3-aminoazetidine-1-carboxylatePd/C, H2>95

Alternative Synthetic Approaches

While the pathway detailed above is robust, other synthetic strategies have been explored. One notable alternative involves the use of 1-azabicyclo[1.1.0]butane as a starting material. The high ring strain of this bicyclic system allows for its opening with various nucleophiles, providing a rapid entry to functionalized azetidines. However, the preparation and handling of 1-azabicyclo[1.1.0]butane can be challenging, making the linear synthesis from epichlorohydrin more amenable to large-scale production. Another approach involves the reduction of β-lactams (azetidin-2-ones), which are readily accessible through various cyclization reactions. However, this often requires powerful reducing agents and may present chemoselectivity challenges.

Conclusion

The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a well-established process that relies on fundamental organic transformations. The pathway presented herein, starting from epichlorohydrin and benzhydrylamine, offers a reliable and scalable route to this important building block. A thorough understanding of the underlying mechanisms and the rationale for the choice of reagents and protecting groups is essential for successful and efficient synthesis in a research and drug development setting. The versatility of the azetidine scaffold ensures that the demand for efficient synthetic routes to key intermediates like CAS 193269-78-2 will continue to grow.

References

  • Reddy, V. R., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(4), 862–868.
  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubChem.
  • Bräse, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47582-47604.
  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Xu, J., & Li, S. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-16.
  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • SlideShare. (2020). synthesis of azetidine .pptx.
  • Baxendale, I. R., et al. (2019). Azetidine ring formation via the Yang reaction. Beilstein Journal of Organic Chemistry, 15, 2416-2424.
  • Google Patents. (2020). CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester.
  • Lopchuk, J. M., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 164-177.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines.
  • Parmar, D., & Peruncheralathan, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. The Journal of Organic Chemistry, 86(8), 5449-5475.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253.
  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem.
  • Beilstein Journals. (2022). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678.
  • ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.

Sources

A Comprehensive Technical Guide to tert-Butyl 3-aminoazetidine-1-carboxylate Hydrochloride: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride, a pivotal building block in contemporary drug discovery and development. We will delve into its fundamental chemical properties, synthesis, and critical applications, offering expert insights into its utilization in the synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a thorough understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the Boc-protected 3-aminoazetidine. The hydrochloride salt enhances the compound's stability and water solubility, which facilitates its handling, storage, and use in various reaction conditions compared to the free base.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial, as it masks the secondary amine of the azetidine ring, allowing for selective reactions at the primary amino group at the 3-position.[2]

The fundamental properties of the free base and the hydrochloride salt are summarized below for clarity and comparison.

Propertytert-Butyl 3-aminoazetidine-1-carboxylatetert-Butyl 3-aminoazetidine-1-carboxylate HCl
Synonyms 1-Boc-3-aminoazetidine, N-Boc-3-amino-azetidineN/A
CAS Number 193269-78-2[3][4][5][6]Not explicitly assigned; derived from free base
Molecular Formula C₈H₁₆N₂O₂[3][4][6][7]C₈H₁₇ClN₂O₂
Molecular Weight 172.22 g/mol [3][4]208.69 g/mol
Appearance Colorless to light yellow clear liquidTypically a white to off-white solid
Solubility Soluble in organic solvents like EtOAc, DCMEnhanced solubility in water and polar protic solvents
Storage Conditions 2-8°C, under inert atmosphere, protected from light[3][4]2-8°C, under inert atmosphere, protected from light
SMILES O=C(OC(C)(C)C)N1CC(N)C1[4]C(C)OC(=O)N1CC(N)C1.Cl

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a multi-step process that requires careful control of protecting groups and reaction conditions. A common and efficient route begins with a commercially available precursor, such as 3-hydroxyazetidine hydrochloride, and proceeds through Boc protection, conversion of the hydroxyl group to a suitable leaving group, and subsequent displacement with an amino group source.

A validated synthetic pathway involves the hydrogenation of an azide precursor, which is a clean and high-yielding reaction.

Workflow for Synthesis via Azide Reduction

Synthesis_Workflow A 1-Boc-3-azidoazetidine B Hydrogenation A->B H₂, Pd/C Solvent: EtOAc or MeOH C tert-Butyl 3-aminoazetidine-1-carboxylate (Free Base) B->C Catalyst Filtration & Solvent Evaporation D HCl Treatment C->D e.g., HCl in Dioxane or Ether E tert-Butyl 3-aminoazetidine-1-carboxylate HCl (Final Product) D->E Precipitation & Isolation Application_Flow A tert-Butyl 3-aminoazetidine-1-carboxylate HCl B Deprotonation (Base) A->B e.g., Et₃N, DIPEA C Free Primary Amine B->C D Coupling Reaction C->D R-COOH, EDCI/HOBt or R-SO₂Cl E Amide/Sulfonamide/etc. D->E F Boc Deprotection (Acid) E->F e.g., TFA, HCl G Secondary Azetidine Amine F->G H Further Functionalization G->H Alkylation, Acylation, etc. I Final Bioactive Molecule H->I

Sources

An In-Depth Technical Guide to the Solubility Profile of Boc-3-aminoazetidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boc-3-aminoazetidine hydrochloride is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its solubility characteristics are a critical determinant of reaction efficiency, purification strategy, and overall process viability. This technical guide provides a comprehensive analysis of the solubility profile of Boc-3-aminoazetidine hydrochloride. In the absence of extensive published empirical data, this document establishes a robust theoretical framework based on first principles of physical organic chemistry to predict its solubility behavior across a spectrum of common organic solvents. More importantly, this guide furnishes detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise, application-specific data. These methodologies are presented as self-validating systems, ensuring the generation of reliable and reproducible results for drug discovery and development professionals.

Introduction: The Chemical and Pharmaceutical Context

Boc-3-aminoazetidine hydrochloride is a bifunctional molecule featuring a strained four-membered azetidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a hydrochloride salt of the azetidine nitrogen. This unique structural combination imparts a distinct physicochemical profile that is central to its utility and handling. The Boc group provides lipophilicity and stability, preventing the nucleophilic amine from engaging in unwanted side reactions, while the hydrochloride salt enhances the compound's polarity and crystallinity.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of rational process development. Poor solubility can lead to challenges in achieving homogeneous reaction conditions, difficulties in purification by crystallization or chromatography, and inaccuracies in analytical characterization. This guide, therefore, serves as a foundational resource for chemists and engineers working to integrate this valuable building block into synthetic workflows.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capability, and overall intermolecular forces between the solute and solvent molecules. The structure of Boc-3-aminoazetidine hydrochloride presents a duality: the ionic hydrochloride salt and the nonpolar, bulky Boc group.

  • Ionic Character : The presence of the azetidinium chloride salt renders the molecule highly polar and ionic. Amine salts are known to be soluble in polar solvents, especially those capable of solvating ions effectively.[1][2]

  • Organic Character : The tert-butyloxycarbonyl (Boc) group is lipophilic and nonpolar. This bulky aliphatic group will favor interactions with less polar, organic solvents.[3]

This duality suggests a complex solubility profile. We can predict its behavior across a range of solvents as follows:

Table 1: Predicted Solubility of Boc-3-aminoazetidine Hydrochloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThese solvents have high dielectric constants and are excellent hydrogen bond donors/acceptors, effectively solvating both the ammonium cation and the chloride anion. Solubility is expected to be highest in water and decrease with increasing alkyl chain length of the alcohol.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThese solvents have high dipole moments and can solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. The bulky Boc group may find favorable interactions, but the ionic salt character will limit high solubility.
Ethers THF, 2-MeTHF, DioxaneLow to InsolubleThese solvents have lower polarity and are poor at solvating ionic species. The energy required to break the crystal lattice of the salt will not be compensated by solute-solvent interactions.
Chlorinated DCM, ChloroformLow to InsolubleWhile slightly more polar than ethers, these solvents are still insufficiently polar to effectively dissolve a salt.
Hydrocarbons Toluene, HeptaneInsolubleThese nonpolar solvents cannot overcome the strong ionic interactions of the salt's crystal lattice.

This predictive framework provides a starting point for solvent selection. However, for process optimization and scale-up, precise experimental determination is non-negotiable.

Experimental Determination of Solubility: Protocols and Causality

For drug development, two types of solubility are of primary importance: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state and is the "gold standard," while kinetic solubility is a high-throughput measure often used for early-stage screening.[5]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the definitive technique for determining equilibrium solubility.[6][7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring that the system has reached its lowest energy state.

  • Preparation : Add an excess amount of solid Boc-3-aminoazetidine hydrochloride (enough to ensure undissolved solid remains visible) to a series of vials, each containing a known volume (e.g., 1.0 mL) of the selected organic solvents.

  • Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard practice.[6] Causality: This extended agitation period is critical to ensure the dissolution process has fully reached thermodynamic equilibrium, overcoming any kinetic barriers.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Causality: Filtration is a crucial step. Failure to remove microscopic solid particles will lead to their dissolution upon subsequent dilution, resulting in a significant overestimation of the true solubility.

  • Quantification (HPLC) : a. Standard Preparation : Prepare a stock solution of Boc-3-aminoazetidine hydrochloride of known concentration in a suitable solvent (e.g., methanol or water). From this stock, create a series of calibration standards by serial dilution. b. Sample Preparation : Dilute the filtered supernatant from Step 3 with a suitable mobile phase or solvent to bring its concentration within the range of the calibration curve. c. Analysis : Analyze the calibration standards and the diluted sample by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][8] d. Calculation : Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample, and then back-calculate to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B Equilibration C Settle Suspension B->C D Filter Supernatant (0.45 µm) C->D Phase Separation F Dilute Filtered Sample D->F E Prepare Calibration Standards G HPLC Analysis E->G F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, added from a concentrated DMSO stock solution, begins to precipitate in an aqueous or organic medium. It is a measure of apparent solubility and is often higher than thermodynamic solubility because it can reflect a supersaturated state.[5][9] This method is valued for its speed and low compound consumption, making it ideal for early discovery.

  • Stock Solution : Prepare a high-concentration stock solution of Boc-3-aminoazetidine hydrochloride in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mg/mL.

  • Plate Preparation : In a 96-well plate, add the desired organic solvents to the wells.

  • Serial Addition : Using a liquid handling robot or multichannel pipette, add small, increasing volumes of the DMSO stock solution to the wells containing the organic solvents. This creates a concentration gradient across the plate. Causality: Starting from a dissolved state in DMSO and then adding it to the test solvent assesses how readily the compound precipitates, not how readily the solid dissolves. This is a key distinction from the thermodynamic method.

  • Incubation & Detection : Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Determine the point of precipitation using a plate-based nephelometer, which measures light scattering caused by insoluble particles.[9] The lowest concentration at which a significant increase in turbidity is detected is reported as the kinetic solubility.

  • Alternative Quantification : Alternatively, the plate can be filtered using a 96-well filter plate, and the concentration in the filtrate can be determined by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare High Conc. Stock in DMSO C Add Stock to Solvents (Serial Addition) A->C B Dispense Solvents into 96-Well Plate B->C D Incubate with Shaking (1-2 hours) C->D E Measure Turbidity (Nephelometry) D->E F Identify Precipitation Point E->F G Report Kinetic Solubility F->G

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application in Drug Development

The experimentally determined solubility data is critical for several aspects of drug development:

  • Process Chemistry : High solubility in a particular solvent may identify it as a suitable medium for a reaction, ensuring homogeneity and potentially improving reaction rates and yields. Conversely, low solubility in another solvent might make it an ideal anti-solvent for crystallization and purification.

  • Formulation Science : For compounds intended for oral administration, solubility in aqueous media is a prerequisite for absorption. While this guide focuses on organic solvents, the principles and methods are directly transferable to aqueous buffer systems.

  • Analytical Chemistry : Knowledge of solubility is essential for preparing solutions for analysis (e.g., NMR, HPLC, MS) and for developing purification methods like preparative chromatography.

Conclusion

While a comprehensive, publicly available dataset for the solubility of Boc-3-aminoazetidine hydrochloride in organic solvents is limited, a robust predictive framework can be established based on its dual ionic and organic structural characteristics. This guide has detailed the theoretical underpinnings of its expected solubility and, more critically, has provided authoritative, step-by-step protocols for its experimental determination. The Shake-Flask method for thermodynamic solubility and the 96-well plate assay for kinetic solubility are powerful tools that enable researchers to generate the precise data needed to accelerate their research and development efforts. By applying these validated methodologies, scientists can confidently navigate the challenges of process development and ensure the efficient and effective use of this important synthetic building block.

References

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
  • PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Gagliardi, L. G., & Castells, C. B. (2008). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 47(1), 219-226.
  • Aleti, V. R., et al. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 36(2), 81-92.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 28-32.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1498-1501.
  • Schär, T., et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 21(10), 5768-5778.
  • Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Drug Discovery Today, 5(S1), S7-S12.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Skube, A., et al. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. ADMET & DMPK, 6(3), 191-201.
  • Petruševska, M., et al. (2019). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Molecules, 24(17), 3176.
  • Niazi, S. K., & Gholami, Z. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • ResearchGate. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.
  • ResearchGate. (2021). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(24), 13351-13385.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1148-1155.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

Sources

Spectroscopic Data of tert-Butyl 3-aminoazetidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the spectroscopic data for tert-butyl 3-aminoazetidine-1-carboxylate, a crucial building block in medicinal chemistry and drug development. This document is designed for researchers, scientists, and professionals in the field, providing a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes publicly available data with established spectroscopic principles to serve as a reliable reference for the characterization of this compound.

Introduction: The Significance of tert-Butyl 3-aminoazetidine-1-carboxylate

Tert-butyl 3-aminoazetidine-1-carboxylate (CAS Number: 193269-78-2) is a saturated heterocyclic compound featuring a strained four-membered azetidine ring.[1][2] This unique structural motif imparts conformational rigidity, making it a valuable scaffold in the design of novel therapeutic agents. The presence of a Boc-protected amine on the azetidine ring and a primary amino group provides versatile handles for synthetic modifications, enabling its incorporation into a wide array of complex molecules.[3] Its application as a key intermediate has been noted in the development of various biologically active compounds.[1]

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of tert-butyl 3-aminoazetidine-1-carboxylate before its use in multi-step syntheses. This guide provides a detailed breakdown of its expected and reported spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within tert-butyl 3-aminoazetidine-1-carboxylate.

Methodologies for NMR Data Acquisition

A self-validating NMR experiment begins with proper sample preparation and selection of appropriate instrumental parameters. The following protocol outlines a standard approach for acquiring high-quality NMR data for the title compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-aminoazetidine-1-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (2-5 seconds) to ensure quantitative signals for non-protonated carbons.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of tert-butyl 3-aminoazetidine-1-carboxylate is characterized by signals corresponding to the tert-butyl group and the protons on the azetidine ring.

Table 1: ¹H NMR Data for tert-Butyl 3-aminoazetidine-1-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentData Source
~3.9-4.1m2HAzetidine CH₂ (adjacent to N-Boc)Predicted[4]
~3.5-3.7m1HAzetidine CH (with NH₂)Predicted[4]
~3.2-3.4m2HAzetidine CH₂ (adjacent to N-Boc)Predicted[4]
~1.8br s2HNH₂Predicted[4]
1.50s9HC(CH₃)₃Experimental[1]

Causality and Interpretation:

  • The tert-Butyl Singlet: The most prominent and easily identifiable signal is a sharp singlet at approximately 1.50 ppm, integrating to nine protons.[1] This is characteristic of the chemically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group. Its upfield chemical shift is due to the shielding effect of the sp³ carbon to which they are attached.

  • Azetidine Ring Protons: The four protons on the azetidine ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen of the Boc group are diastereotopic and will appear as multiplets. The proton on the carbon bearing the amino group will also be a multiplet, coupled to the adjacent methylene protons. A predicted spectrum in DMSO-d₆ suggests these protons resonate between 3.2 and 4.1 ppm.[4]

  • Amine Protons: The two protons of the primary amine (NH₂) are expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The following diagram illustrates the workflow for ¹H NMR analysis:

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation prep Dissolve in CDCl₃ or DMSO-d₆ Transfer to NMR Tube acq Tune & Shim Acquire 1D ¹H Spectrum Optional: COSY, HSQC prep->acq Load Sample proc Fourier Transform Phase & Baseline Correction Calibrate to Solvent acq->proc Raw Data (FID) interp Assign Signals Analyze Splitting Patterns Confirm Structure proc->interp Processed Spectrum

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for tert-Butyl 3-aminoazetidine-1-carboxylate

Chemical Shift (δ) ppmAssignment
~156C=O (carbamate)
~79C(CH₃)₃
~55Azetidine CH₂ (adjacent to N-Boc)
~45Azetidine CH (with NH₂)
~28C(CH₃)₃

Causality and Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal, typically around 156 ppm, due to the deshielding effect of the double-bonded oxygen.

  • Quaternary Carbon: The quaternary carbon of the tert-butyl group is expected around 79 ppm.

  • Azetidine Carbons: The carbons of the azetidine ring are expected in the range of 45-55 ppm. The carbons adjacent to the nitrogen will be deshielded compared to a simple alkane.

  • Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will appear as a single, intense signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with a small drop of the neat liquid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for tert-Butyl 3-aminoazetidine-1-carboxylate

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Medium, BroadN-H stretch (primary amine)
2975-2850StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1600MediumN-H bend (primary amine)
~1160StrongC-O stretch (carbamate)

Causality and Interpretation:

  • N-H Stretching: The primary amine will show two characteristic stretching bands in the 3400-3200 cm⁻¹ region.

  • C-H Stretching: Strong absorptions between 2975-2850 cm⁻¹ are due to the C-H stretching of the tert-butyl and azetidine methylene groups.

  • C=O Stretching: A very strong and sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the Boc-carbamate. This is one of the most diagnostic peaks in the spectrum.

  • N-H Bending: The bending vibration of the primary amine typically appears around 1600 cm⁻¹.

  • C-O Stretching: A strong band around 1160 cm⁻¹ is characteristic of the C-O single bond stretch in the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Ionization: Use positive ion mode ESI, as the amino groups are readily protonated.

  • Mass Analysis: Acquire the mass spectrum, looking for the protonated molecular ion [M+H]⁺.

  • Fragmentation (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain structural information from the fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for tert-Butyl 3-aminoazetidine-1-carboxylate

m/zIon
173.13[M+H]⁺
117.08[M - C₄H₈ + H]⁺ or [M - isobutylene + H]⁺
73.06[M - Boc + H]⁺

Causality and Interpretation:

  • Molecular Ion: The molecular weight of tert-butyl 3-aminoazetidine-1-carboxylate is 172.22 g/mol .[2] In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 173.13.

  • Key Fragments: A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragments at m/z 117.08 and 73.06 would be expected, corresponding to the loss of isobutylene and the Boc group, respectively.

The following diagram illustrates the expected ESI-MS fragmentation:

MS_Fragmentation parent [M+H]⁺ m/z = 173.13 frag1 [M - C₄H₈ + H]⁺ m/z = 117.08 parent->frag1 - C₄H₈ frag2 [M - Boc + H]⁺ m/z = 73.06 parent->frag2 - Boc

Caption: Expected ESI-MS Fragmentation Pathway.

Conclusion

References

  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate.
  • Google Patents. (2021). Chemical compounds.
  • Google Patents. (2024). Mc2r modulator compounds.
  • Pharmaffiliates. (n.d.). Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC).

Sources

potential biological activities of substituted azetidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Azetidines

Executive Summary

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of high ring strain, sp³-rich three-dimensionality, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules, including enhanced solubility, metabolic stability, and target-binding affinity.[1][2][3] This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted azetidines, detailing their mechanisms of action, structure-activity relationships, and the established experimental protocols for their evaluation. Designed for researchers and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic promise of this remarkable scaffold in oncology, infectious diseases, inflammation, and neurology.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Chemically, azetidines are defined by a saturated four-membered ring containing three carbon atoms and one nitrogen atom.[1] This structure imposes significant angle strain, making the ring more reactive than larger heterocycles like pyrrolidines, yet stable enough for practical synthetic manipulation.[1][4] The nitrogen atom acts as a hydrogen bond acceptor, while the rigid framework provides unique exit vectors for substituents, enabling precise spatial orientation for interaction with biological targets.[1][3]

This unique geometry allows azetidines to serve as effective bioisosteres for larger, more flexible rings like piperidines or as conformationally constrained linkers, reducing the entropic penalty of binding to a target protein.[1][3] Consequently, the azetidine motif is present in several FDA-approved drugs, including the JAK inhibitor Baricitinib , the MEK inhibitor Cobimetinib , and the calcium channel blocker Azelnidipine , highlighting its clinical and commercial relevance.[1][2][5]

Antimicrobial Activity: From β-Lactams to Novel Agents

The most historically significant biological activity of azetidines is the antibacterial action of 2-azetidinones, commonly known as the β-lactam ring.[6][7][8] This core is the pharmacophore of cornerstone antibiotics like penicillins and cephalosporins.

Mechanism of Action

The primary mechanism for β-lactam antibiotics involves the irreversible inhibition of penicillin-binding proteins (PBPs).[1] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of PBPs, azetidin-2-ones disrupt cell wall cross-linking, leading to cell lysis and bacterial death.[1] Beyond the classic β-lactams, novel substituted azetidines have shown broad-spectrum activity against various bacterial and fungal pathogens, likely by interacting with other microbial enzymes or interfering with cell wall biosynthesis.[1][7][9]

Structure-Activity Relationship (SAR)

For β-lactams, the integrity of the strained four-membered ring is paramount for activity. The nature and stereochemistry of substituents at the C3 and C4 positions, as well as the N1 position, profoundly influence the spectrum of activity, potency, and resistance to bacterial β-lactamase enzymes. For non-lactam azetidines, substitutions that enhance interactions with specific microbial targets are key. For instance, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against resistant bacterial strains.[8]

Quantitative Data Summary: Antimicrobial Potency
Compound ClassTarget OrganismMIC (µg/mL)Reference
Azetidin-2-one DerivativesStaphylococcus aureus12.5 - 50[9][10]
Azetidin-2-one DerivativesEscherichia coli25 - 100[9][10]
Azetidin-2-one DerivativesCandida albicans50 - >100[7]
4-oxo-azetidinesM. tuberculosis H37Rv6.25 - 25[7]
Sulfonamide AzetidinonesColletotrichum capsiciModerate to Significant[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14][15]

Causality: This assay directly measures the bacteriostatic or fungistatic effect of a compound by challenging a standardized population of microbes with a serial dilution of the test agent. The visual absence of turbidity is a reliable indicator of growth inhibition.

Methodology:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria).

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the substituted azetidine in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a desired concentration range.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial/fungal inoculum to each well containing 50 µL of the compound dilution.

    • Include a positive control (inoculum with no compound) and a negative/sterility control (broth only).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours for most bacteria.[14]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest compound concentration in which no growth is visible.[14]

Anticancer Activity: Targeting Malignant Proliferation

Substituted azetidines have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][2][16] Their rigid structure allows for precise targeting of enzyme active sites and protein-protein interfaces crucial for cancer cell survival and proliferation.

Mechanism of Action

The anticancer mechanisms of azetidines are diverse. Some derivatives function as kinase inhibitors, targeting signaling pathways essential for tumor growth, such as the VEGFR-2 pathway involved in angiogenesis.[1] Molecular docking studies have confirmed strong binding affinities of certain azetidine derivatives to the ATP-binding pocket of key kinases, inhibiting their function.[1] Others may induce apoptosis or interfere with cell cycle progression. A critical feature of promising candidates is selectivity, showing high potency against cancer cells while exhibiting lower toxicity toward normal cells.[1]

Quantitative Data Summary: Anticancer Potency
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Oxadiazol/Thiadiazol Azetidin-2-onesA431 (Skin Carcinoma)Good to Moderate[1]
1,3,4-Oxadiazole Azetidin-2-onesMCF-7 (Breast Cancer)1.21 - 5.32[17]
3-(4-methoxyphenyl)azetidine analoguesVarious Human CancersVaries[18]
Experimental Protocol: MTT Assay for Cell Proliferation and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][20][21]

Causality: This assay is based on the ability of NADPH-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan product.[21] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) under standard conditions.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test azetidine compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various compound concentrations.

    • Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity

The conformational constraints imposed by the azetidine ring make it a valuable scaffold for designing inhibitors of viral enzymes.[22] Azetidine-containing compounds have shown promise against a variety of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[23][24]

Mechanism of Action

The antiviral activity of azetidines often stems from their ability to inhibit proteins essential for the viral life cycle, such as proteases or polymerases.[22] For example, azetidine-containing dipeptides have been shown to inhibit HCMV replication.[23] The rigid azetidine core can induce a specific conformation (e.g., a γ-type reverse turn) that is crucial for binding to the viral target.[23]

Quantitative Data Summary: Antiviral Potency
Compound ClassTarget VirusEC₅₀Reference
Azetidine CompoundHSV-1<100 nM[24]
Azetidine CompoundHSV-2<100 nM[24]
Azetidine-dipeptideHCV0.8 µM[25]

Anti-inflammatory and Neuroprotective Activities

Anti-inflammatory Potential

Azetidine derivatives have been identified as potential anti-inflammatory agents.[2][18][26] Their mechanisms may involve the modulation of inflammatory signaling pathways or the inhibition of enzymes like cyclooxygenases (COX).

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This is a simple, preliminary in vitro assay to screen for anti-inflammatory activity.

Causality: Inflammation can cause protein denaturation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) can be correlated with anti-inflammatory properties.[27]

Methodology:

  • Prepare a reaction mixture containing the test azetidine compound at various concentrations and a 1% aqueous solution of BSA.[27]

  • Adjust the pH of the mixture to ~6.8.

  • Incubate the samples at 37°C for 20 minutes, then heat at 57°C for 20 minutes to induce denaturation.[27]

  • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of denaturation compared to a control without the compound. A standard anti-inflammatory drug like diclofenac is used as a positive control.

Neuroprotective and CNS Activities

The azetidine scaffold is found in molecules that act as central nervous system (CNS) modulators, including muscarinic antagonists and GABA uptake inhibitors.[1][2][18] This highlights their potential in treating neurodegenerative and psychiatric disorders.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses a compound's ability to protect neuronal cells from an induced toxic insult.[28][29][30]

Causality: Neurodegenerative processes often involve oxidative stress and excitotoxicity. This assay mimics such conditions in a controlled environment to screen for compounds that can mitigate neuronal cell death.

Methodology:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., human neuroblastoma SK-N-SH or mouse hippocampal HT22) in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the test azetidine compound for a specified duration (e.g., 1-2 hours).

  • Induction of Toxicity: Introduce a neurotoxic agent to the culture medium. This could be an oxidative stressor (e.g., H₂O₂), an excitotoxin (e.g., glutamate), or a disease-relevant peptide (e.g., Amyloid-β).[30]

  • Incubation: Co-incubate the cells with the compound and the toxin for a defined period (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay (described above) or by measuring lactate dehydrogenase (LDH) release, which indicates membrane damage.[30]

  • Data Analysis: Compare the viability of cells treated with the compound and toxin to cells treated with the toxin alone to determine the percentage of neuroprotection.

Visualizing the Drug Discovery Workflow

The process of identifying and validating bioactive substituted azetidines follows a logical progression from initial screening to detailed characterization.

G cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Validation & SAR cluster_2 Phase 3: Preclinical Development A Library of Substituted Azetidines B Primary High-Throughput Screening (e.g., Antimicrobial MIC, Anticancer MTT) A->B C Hit Compounds Identified (Show desired activity) B->C D Secondary Assays (e.g., Selectivity, Mechanism of Action) C->D C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Optimization E->F G In Vivo Efficacy Models (e.g., Animal models of infection/cancer) F->G F->G H ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I Candidate for Clinical Trials H->I

Caption: A generalized workflow for the discovery of bioactive azetidine derivatives.

Hypothetical Mechanism: Kinase Inhibition Pathway

Many azetidine-based anticancer agents function by inhibiting protein kinases that are hyperactive in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Azetidine Substituted Azetidine Inhibitor Azetidine->Kinase2

Caption: Inhibition of a signaling pathway by a substituted azetidine kinase inhibitor.

Conclusion and Future Outlook

Substituted azetidines represent a dynamic and highly valuable class of heterocyclic compounds in drug discovery.[1][2] Their unique structural and physicochemical properties have already been successfully leveraged in multiple approved therapeutics. The broad pharmacological potential, spanning from antimicrobial and anticancer to anti-inflammatory and neuroprotective activities, ensures their continued relevance.[1][2] Future research will likely focus on the stereoselective synthesis of more complex and diversely functionalized azetidines, the exploration of novel biological targets, and the application of computational methods to refine structure-activity relationships, further unlocking the therapeutic potential of this powerful scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. [Link]
  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link]
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
  • Experimental evaluation of anti inflamm
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Journal of Medicinal and Chemical Sciences. [Link]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry. [Link]
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). Journal of Medicinal and Chemical Sciences. [Link]
  • Antimicrobial potential of various substituted azetidine deriv
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). Europe PMC. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). Journal of Medicinal and Chemical Sciences. [Link]
  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. [Link]
  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]
  • In vitro methods of screening of anticancer agents. (2019). SlideShare. [Link]
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024).
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.).
  • Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld. [Link]
  • Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS Unibo. [Link]
  • In vitro anticancer assay: Significance and symbolism. (2025).
  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.).
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
  • Example of azetidinones exhibiting anticancer activity. (n.d.).
  • Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. (n.d.).
  • What are the methods to find out anti inflammatory acitivity of plant extracts? (2016).
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.).
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.).
  • VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
  • (PDF) A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (n.d.).
  • The Design, Synthesis, and Antiviral Activity of Monofluoro and Difluoro Analogues of 4′-Azidocytidine against Hepatitis C Virus Replication: The Discovery of 4′-Azido-2′-deoxy-2. (n.d.).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press. [Link]
  • Biologically active azetidines. (n.d.).

Sources

The Strategic Pivot: Navigating Azetidine Chemistry with the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract

The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. However, the inherent ring strain and reactive secondary amine of the azetidine core present significant challenges in synthetic manipulation. The strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group has become a cornerstone of azetidine chemistry, enabling chemists to temporarily mask the amine's reactivity, modulate the ring's electronic properties, and direct subsequent functionalization with high precision. This guide provides an in-depth analysis of the Boc group's role in azetidine chemistry, offering field-proven insights, detailed protocols, and mechanistic explanations to empower researchers in drug development and complex molecule synthesis.

Introduction: The Azetidine Challenge and the Protecting Group Solution

Azetidines are increasingly sought-after building blocks in drug design. Their strained four-membered ring introduces a unique conformational rigidity and acts as a non-classical bioisostere for more common groups like gem-dimethyl or phenyl rings. Despite these advantages, the parent azetidine is a highly reactive, basic, and nucleophilic species. Uncontrolled reactivity can lead to undesired side reactions, polymerization, or ring-opening, complicating multi-step synthetic campaigns.

The concept of a protecting group is central to overcoming these challenges. An ideal protecting group for azetidine must:

  • Be installed efficiently and in high yield under mild conditions.

  • Render the nitrogen atom non-nucleophilic and non-basic.

  • Be stable to a wide range of reaction conditions used for subsequent modifications.

  • Be removed selectively and cleanly under conditions that do not compromise the integrity of the azetidine ring or other functional groups.

The Boc group (Boc₂O, di-tert-butyl dicarbonate) has proven to be exceptionally well-suited for this role, striking a near-perfect balance between stability and selective lability.

Boc Protection of Azetidine: Mechanism and Protocol

The protection of the azetidine nitrogen is typically the first step in any synthetic sequence. The standard protocol involves the reaction of azetidine (or its hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Causality Behind the Protocol
  • Reagent Choice (Boc₂O) : Di-tert-butyl dicarbonate is the premier reagent for Boc protection. It is a stable, crystalline solid that is easy to handle. Mechanistically, the azetidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[1][2] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and readily decomposes to carbon dioxide and the tert-butoxide anion, which is then protonated by the now-protonated azetidine nitrogen to yield tert-butanol.[1] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1][2]

  • Base (e.g., Triethylamine, NaHCO₃) : If starting from an azetidine salt (e.g., azetidine hydrochloride), a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine in situ. Even when starting with the free base, a base is often added to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[2]

  • Solvent (e.g., DCM, THF) : Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used as they effectively dissolve both the azetidine and Boc₂O without participating in the reaction.[3]

Experimental Workflow: Boc Protection

The following diagram outlines the standard workflow for the N-Boc protection of azetidine.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Azetidine in aprotic solvent (e.g., DCM) add_base Add Base (e.g., Et3N) if starting from salt start->add_base Optional cool Cool to 0 °C (Ice Bath) add_base->cool add_boc Add Boc₂O (dropwise or portionwise) cool->add_boc react Stir at 0 °C to RT (Monitor by TLC/LCMS) add_boc->react quench Aqueous Quench (e.g., sat. NaHCO₃) react->quench extract Extract with Organic Solvent quench->extract dry Dry (e.g., MgSO₄) & Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify end end purify->end N-Boc-Azetidine

Caption: Workflow for N-Boc protection of azetidine.

Detailed Laboratory Protocol
  • Preparation : To a solution of azetidine (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.1 eq). Cool the stirred solution to 0 °C in an ice bath.

  • Reaction : Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portionwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude N-Boc-azetidine is often pure enough for subsequent steps, but can be further purified by flash chromatography or distillation if necessary.[3][4]

The Boc Group's Influence on Azetidine Reactivity

Once installed, the Boc group fundamentally alters the chemical behavior of the azetidine ring. This is not merely a passive masking effect; the Boc group actively modulates the ring's electronics and sterics, opening up new avenues for selective functionalization.

Electronic Effects: From Nucleophile to Directed Anion

The electron-withdrawing nature of the Boc group's carbonyl moiety significantly decreases the electron density on the nitrogen atom. This has two critical consequences:

  • Suppression of Nucleophilicity : The nitrogen lone pair is delocalized into the carbonyl system, rendering it non-nucleophilic and non-basic. This prevents unwanted N-alkylation or N-acylation side reactions during subsequent synthetic steps.[5]

  • Activation of α-Protons : The inductive withdrawal acidifies the protons on the carbons adjacent (α) to the nitrogen. This effect makes deprotonation at the C2 and C4 positions feasible with a strong base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine).

This ability to generate a stabilized α-anion (a dipole-stabilized organolithium) is perhaps the most powerful consequence of N-Boc protection. It transforms the azetidine ring from a nucleophile into a latent nucleophile at the α-carbon position, enabling a host of C-C and C-heteroatom bond-forming reactions. While the Boc group itself is not as effective as other groups (like N-thiopivaloyl) at facilitating this lithiation, it is a crucial strategy in the functionalization of the azetidine core.[6]

Ring Strain and Stability

Azetidines possess significant ring strain (~25.5 kcal/mol), making them susceptible to ring-opening reactions, especially under acidic conditions or with certain nucleophiles.[7][8] The N-Boc group generally enhances the stability of the ring towards certain reagents but can also participate in unique decomposition pathways. For instance, intramolecular ring-opening by a pendant group can be influenced by the electronic nature of the N-substituent, with the Boc group playing a role in some reported cases.[8] However, for most synthetic transformations, the N-Boc azetidine is a robust, stable intermediate.

The following diagram illustrates the key transformation in reactivity conferred by the Boc group.

Reactivity_Shift cluster_unprotected Unprotected Azetidine cluster_protected N-Boc Protected Azetidine cluster_reaction A Azetidine A->A_N Nucleophilic Nitrogen B N-Boc Azetidine A->B + Boc₂O R1 N-Alkylation A_N->R1 Reacts With Electrophiles B->A + H⁺ (e.g., TFA) B->B_C Acidic α-Protons R2 α-Lithiation & Electrophilic Trap B_C->R2 Deprotonation & Reaction

Sources

Methodological & Application

Application Note: Tert-Butyl 3-aminoazetidine-1-carboxylate as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while providing a unique three-dimensional exit vector for molecular elaboration. Tert-Butyl 3-aminoazetidine-1-carboxylate, a readily available building block, serves as an exemplary entry point for accessing a diverse array of novel chemical entities. The presence of a Boc-protected secondary amine stabilizes the strained ring, while the primary amino group at the 3-position offers a reactive handle for a multitude of synthetic transformations. This guide provides an in-depth exploration of key synthetic applications, complete with detailed, field-tested protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of the Azetidine Core

Tert-butyl 3-aminoazetidine-1-carboxylate (also known as 1-Boc-3-aminoazetidine) has emerged as an indispensable tool for pharmaceutical development.[1] Its rigid, strained four-membered ring structure acts as a "bioisostere" for more common saturated heterocycles like piperidine and morpholine, offering a distinct and often advantageous spatial arrangement.[2][3] The strategic placement of a primary amine allows for direct derivatization, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for orthogonal deprotection strategies, revealing the ring nitrogen for subsequent functionalization.[4][5] This combination makes it a powerful scaffold for creating complex molecules, including spirocycles and compounds targeting neurological disorders and cancer.[1][4][6]

Key Physicochemical and Handling Data
PropertyValue
CAS Number 193269-78-2[7][8]
Synonyms 1-Boc-3-Aminoazetidine, tert-Butyl 3-amino-1-azetidinecarboxylate[7]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance Colorless to light yellow clear liquid or solid[1]
Storage Store at 0-8 °C under an inert atmosphere[1]
Safety Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7]

Core Synthetic Transformations and Protocols

The primary amino group of tert-Butyl 3-aminoazetidine-1-carboxylate is a versatile nucleophile, readily participating in a range of classical and modern coupling reactions. The following sections detail robust protocols for the most critical transformations.

Amide Bond Formation via Acylation

The formation of an amide bond is one of the most fundamental and reliable reactions in drug discovery for linking molecular fragments. Coupling tert-butyl 3-aminoazetidine-1-carboxylate with a carboxylic acid provides a stable, neutral linker and is a cornerstone of library synthesis.

Causality & Mechanistic Insight: The reaction proceeds via the activation of the carboxylic acid using a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).[9] These reagents transform the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the primary amine of the azetidine. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction and to ensure the azetidine's amine remains in its free, nucleophilic state.

cluster_reactants Reactants cluster_reagents Reagents Azetidine tert-Butyl 3-aminoazetidine-1-carboxylate Product Amide Product Azetidine->Product Acid R-COOH Acid->Product Coupling Coupling Reagent (e.g., HATU) Coupling->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Azetidine tert-Butyl 3-aminoazetidine-1-carboxylate Iminium Iminium Ion Intermediate Azetidine->Iminium Condensation Carbonyl Aldehyde or Ketone (R₁R₂C=O) Carbonyl->Iminium Condensation STAB NaB(OAc)₃H (Reducing Agent) STAB->Iminium Product Secondary Amine Product Iminium->Product Reduction Boc_Protected Boc-Protected Azetidine Deprotected Deprotected Azetidine (Ammonium Salt) Boc_Protected->Deprotected Acid Strong Acid (TFA or HCl) Acid->Deprotected Free_Amine Free Secondary Amine Deprotected->Free_Amine Base_Workup Basic Work-up (e.g., NaHCO₃) Base_Workup->Free_Amine

Sources

Application Notes and Protocols for the N-Acylation of 1-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, often leading to enhanced potency and selectivity for biological targets.[1] The N-acylation of 1-Boc-3-aminoazetidine, in particular, serves as a versatile entry point for the synthesis of a diverse array of novel chemical entities. The resulting amide derivatives are key intermediates in the development of therapeutics for a range of diseases, from infectious diseases to oncology and neurological disorders.[1][2] This guide provides a comprehensive overview of the experimental protocols for the efficient N-acylation of 1-Boc-3-aminoazetidine, offering detailed, field-proven methodologies for researchers and drug development professionals.

Mechanistic Rationale: The Chemistry of Amide Bond Formation

The N-acylation of 1-Boc-3-aminoazetidine is fundamentally an amide bond formation reaction, a cornerstone of organic synthesis. This transformation involves the reaction of the primary amine of 1-Boc-3-aminoazetidine with an activated carboxylic acid derivative. Two principal strategies are commonly employed: the use of highly reactive acyl chlorides and the in situ activation of carboxylic acids using coupling reagents.

The reaction with an acyl chloride is a classic Schotten-Baumann type reaction.[3] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, peptide coupling reagents are widely used for their mild reaction conditions and broad functional group tolerance.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or combinations like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate, such as an active ester.[5] This intermediate is then readily displaced by the amine to form the desired amide with minimal risk of racemization for chiral carboxylic acids.

Experimental Protocols

Materials and General Procedures
  • 1-Boc-3-aminoazetidine: Commercially available. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • Solvents: Anhydrous solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile should be used, particularly for coupling reactions, to prevent hydrolysis of reactive intermediates.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Purification of the final products is typically achieved by flash column chromatography on silica gel.[6]

Protocol 1: N-Acylation using Acyl Chlorides

This protocol is suitable for the rapid synthesis of amides from commercially available or readily prepared acyl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-aminoazetidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the stirred solution.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.0-1.1 equivalents) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous Na2SO4 or MgSO4. Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography.

Diagram of the Acyl Chloride Reaction Workflow

AcylChlorideWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine_Sol Dissolve 1-Boc-3-aminoazetidine in anhydrous DCM Cooling Cool amine solution to 0 °C Amine_Sol->Cooling AcylCl_Sol Dissolve Acyl Chloride in anhydrous DCM Add_AcylCl Add Acyl Chloride solution dropwise AcylCl_Sol->Add_AcylCl Add_Base Add Et3N or DIPEA Cooling->Add_Base Add_Base->Add_AcylCl Stir Stir at RT (2-4 hours) Add_AcylCl->Stir Quench Quench with Water Stir->Quench Extract Aqueous Workup (HCl, NaHCO3, Brine) Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified N-Acylated Product Purify->Product

Caption: Workflow for N-acylation using the acyl chloride method.

Protocol 2: N-Acylation using Carboxylic Acids and a Coupling Reagent (HATU)

This protocol is ideal for coupling a wide range of carboxylic acids, including those with sensitive functional groups, and is known for its high efficiency and low risk of side reactions.[5][7]

Step-by-Step Methodology:

  • Pre-activation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0-3.0 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of 1-Boc-3-aminoazetidine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. To facilitate the removal of DMF, wash the combined organic layers with a 5% LiCl solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Diagram of the HATU Coupling Reaction Workflow

HATUCouplingWorkflow cluster_activation Pre-activation cluster_coupling Coupling Reaction cluster_purification Workup & Purification Mix_Reagents Dissolve Carboxylic Acid, HATU, and DIPEA in DMF Stir_Activation Stir at RT (15-30 min) Mix_Reagents->Stir_Activation Add_Amine Add 1-Boc-3-aminoazetidine solution Stir_Activation->Add_Amine Stir_Coupling Stir at RT (2-6 hours) Add_Amine->Stir_Coupling Quench_Extract Quench with Water & Extract with EtOAc Stir_Coupling->Quench_Extract Wash Wash with LiCl & Brine Quench_Extract->Wash Dry_Concentrate Dry over Na2SO4 & Concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Final_Product Purified N-Acylated Product Chromatography->Final_Product

Caption: Workflow for N-acylation using the HATU coupling method.

Comparative Data for N-Acylation Methods

The choice of acylation method can significantly impact reaction outcomes. The following table provides a comparative overview of common methods to aid in experimental design.

Method Acylating Agent Coupling/Activating Agent Base Solvent Typical Reaction Time Advantages Considerations
Acyl Chloride R-COClNoneEt3N, DIPEADCM, THF2-4 hoursFast, high yielding for simple substrates, inexpensive.Acyl chlorides can be moisture-sensitive and may not be commercially available for complex acids.
EDC/HOBt R-COOHEDC, HOBtDIPEA, NMMDMF, DCM4-16 hoursGood for sensitive substrates, minimizes racemization.[5]Formation of urea byproduct can complicate purification.
HATU R-COOHHATUDIPEADMF, ACN2-6 hoursHighly efficient, fast, low racemization, good for sterically hindered substrates.[5][7]Higher cost of reagent.
PyBOP R-COOHPyBOPDIPEADMF, DCM4-12 hoursEffective for peptide synthesis, good yields.Phosphonium-based byproducts to be removed.

Self-Validating System and Characterization

To ensure the successful synthesis and purity of the N-acylated 1-Boc-3-aminoazetidine derivatives, a robust analytical validation is crucial.

  • Reaction Monitoring: The disappearance of the starting amine (1-Boc-3-aminoazetidine) and the appearance of a new, less polar spot by TLC (or a new peak with the expected mass in LC-MS) provides real-time validation of the reaction's progress.

  • Purification: Successful purification via column chromatography is validated by obtaining fractions that show a single spot on TLC analysis.

  • Structural Confirmation: The identity and purity of the final product should be unequivocally confirmed by a combination of spectroscopic methods:

    • ¹H and ¹³C NMR: Will confirm the presence of the newly formed amide bond and the structural integrity of the molecule.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

References

  • Molnár, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.
  • Reddit r/Chempros. (2024). HATU coupling - what's the best order?
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Antonenko, A., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
  • Patil, S. B., et al. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 4(7).
  • Dlamini, M., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9.
  • Aapptec. (n.d.). Coupling Reagents.
  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Pharmaceutical Sciences and Research, 5(7), 2825-2830.

Sources

The Azetidine Motif: A Privileged Scaffold in Modern Drug Discovery — Application Notes for tert-Butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists, offering a means to escape "flatland" and explore three-dimensional chemical space.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and constrained geometry provide unique structural and conformational rigidity, which can translate into enhanced metabolic stability, improved solubility, and potent, selective ligand-target interactions.[1]

This guide focuses on a key building block that provides access to this privileged scaffold: tert-Butyl 3-aminoazetidine-1-carboxylate . This versatile intermediate is strategically equipped for facile derivatization. The tert-butyloxycarbonyl (Boc) group provides robust protection of the ring nitrogen, stable to a wide range of reaction conditions yet easily removed under mild acidic conditions, a critical feature for multi-step syntheses.[3][4] The free primary amine at the 3-position serves as a versatile handle for introducing a vast array of substituents, enabling extensive structure-activity relationship (SAR) exploration. This combination makes it an indispensable tool for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[5]

Core Reactivity and Handling

tert-Butyl 3-aminoazetidine-1-carboxylate is a stable, commercially available liquid. The nucleophilic primary amine is the primary site of reactivity, while the Boc-protected ring nitrogen is unreactive under most conditions except for strong acid.

Key Features:

  • Boc-Protected Nitrogen: The Boc group is a robust protecting group, resistant to basic, nucleophilic, and reductive conditions.[6] This stability is paramount, allowing for selective functionalization of the exocyclic amine without disturbing the azetidine core. Its removal is typically achieved with high efficiency using acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.[7]

  • Nucleophilic 3-Amino Group: The primary amine is a versatile nucleophile, readily participating in a wide range of bond-forming reactions. This allows for the introduction of diverse functionalities crucial for tuning a compound's biological activity and physicochemical properties.

Key Synthetic Protocols & Methodologies

The following protocols are foundational for the derivatization of tert-butyl 3-aminoazetidine-1-carboxylate. The rationale behind the choice of reagents and conditions is provided to empower researchers to adapt these methods to their specific synthetic goals.

Protocol 1: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most common transformations in medicinal chemistry. Coupling the 3-aminoazetidine with a carboxylic acid introduces a stable linker and allows for the incorporation of a wide variety of R-groups.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq), tert-Butyl 3-aminoazetidine-1-carboxylate (1.1 eq), HOBt (1.2 eq) in anhydrous DMF. cool Cool solution to 0 °C (ice bath). reagents->cool add_edc Add EDC·HCl (1.2 eq) portion-wise. cool->add_edc warm Allow to warm to RT and stir for 12-16 h. add_edc->warm quench Quench with H₂O. warm->quench extract Extract with EtOAc. quench->extract wash Wash with brine. extract->wash dry Dry (Na₂SO₄), filter, and concentrate. wash->dry purify Purify by silica gel chromatography. dry->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA, optional, for carboxylic acid salts)

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent), tert-butyl 3-aminoazetidine-1-carboxylate (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.[8]

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the mixture in portions over 5-10 minutes. If the carboxylic acid is a hydrochloride salt, add DIPEA (2.0 equivalents) to the solution at 0 °C before adding EDC.[8]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Causality and Expertise:

  • Why EDC/HOBt? This is a classic peptide coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can racemize (if the alpha-carbon is chiral) or rearrange to a stable N-acylurea. HOBt traps the activated intermediate to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[9][10]

  • Why DMF? DMF is an excellent polar aprotic solvent that solubilizes most reactants and intermediates in peptide coupling reactions.

  • Why 0 °C? The initial activation of the carboxylic acid is exothermic. Starting at 0 °C helps to control the reaction rate and minimize potential side reactions and racemization.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation.[11] The reaction proceeds in one pot by forming an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

G cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Work-up & Purification reactants Dissolve tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and Aldehyde/Ketone (1.1 eq) in anhydrous DCM. stir_imine Stir at RT for 20-30 min. reactants->stir_imine add_stab Add NaBH(OAc)₃ (1.5 eq) portion-wise. stir_imine->add_stab stir_reduce Stir at RT for 12-24 h. add_stab->stir_reduce quench Quench with sat. NaHCO₃ (aq). stir_reduce->quench extract Extract with DCM. quench->extract wash Wash with brine. extract->wash dry Dry (Na₂SO₄), filter, and concentrate. wash->dry purify Purify by silica gel chromatography. dry->purify

Caption: Workflow for one-pot reductive amination.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM (to a concentration of ~0.1-0.2 M).[11]

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Expertise:

  • Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? This reagent is the cornerstone of modern reductive amination for several reasons. It is a mild and selective reducing agent.[12] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it incapable of reducing most aldehydes and ketones at a significant rate.[13] However, it rapidly reduces the protonated imine (iminium ion) intermediate.[2] This selectivity is crucial for the one-pot procedure, preventing consumption of the starting carbonyl.[14] Unlike sodium cyanoborohydride, it is non-toxic and the workup is simpler.[14]

  • Why DCM or DCE? These aprotic solvents are ideal as NaBH(OAc)₃ is water-sensitive and not compatible with protic solvents like methanol.[14]

Protocol 3: N-Sulfonylation (Sulfonamide Formation)

Sulfonamides are a key functional group in a multitude of marketed drugs. This protocol describes their synthesis via the reaction of the aminoazetidine with a sulfonyl chloride.

Experimental Protocol: Sulfonamide Synthesis

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Sulfonyl chloride of interest

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM.

  • Add pyridine or Et₃N (1.5-2.0 equivalents) and cool the mixture to 0 °C.

  • Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Causality and Expertise:

  • Why Pyridine or Et₃N? The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. A non-nucleophilic base is required to scavenge this acid, which would otherwise protonate the starting amine, rendering it unreactive.[15] Pyridine often serves as both the base and a catalyst.

Applications in Medicinal Chemistry: Case Studies

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. tert-Butyl 3-aminoazetidine-1-carboxylate is a component of numerous clinical candidates, particularly in the area of kinase inhibition.

Case Study 1: Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibitors

IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a key target for treating inflammatory and autoimmune diseases, as well as certain cancers.[16] Several potent IRAK-4 inhibitors utilize the 3-aminoazetidine scaffold to engage with the kinase hinge region.

Compound IDScaffold ModificationIRAK-4 IC₅₀ (nM)Cellular Potency (EC₅₀, nM)Reference
Compound [I] Aminopyridine derivative270 (IL-6 production)[2]
Compound [II] Aminopyridine derivative260 (IL-6 production)[2]
Compound 42 Oxazolo[4,5-b]pyridine8.9N/A[16]
BMS-986126 Heteroaryl derivative5.3N/A[14]

The 3-aminoazetidine moiety in these inhibitors often serves as a key linker, with the nitrogen atom participating in crucial hydrogen bonding interactions within the ATP-binding site of the kinase. The azetidine ring itself provides a rigid, three-dimensional exit vector, allowing appended groups to probe deeper pockets and enhance both potency and selectivity.

Case Study 2: Tec Family Kinase Inhibitors (ITK)

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a central role in T-cell signaling.[17] Inhibition of ITK is a promising therapeutic strategy for autoimmune diseases and T-cell malignancies. The 3-aminoazetidine moiety has been incorporated into scaffolds designed to target ITK.

Compound IDScaffoldITK Kᵢ (nM)Selectivity ProfileReference
Compound 7v 3-Aminopyrid-2-one7Good selectivity across kinases[17]
Compound 9 3-Oxo-2,3-dihydropyridazine230 (IC₅₀)Selective vs. BTK[18]

In these examples, the N-substituted azetidine is attached to a core scaffold, such as 3-aminopyrid-2-one. This allows the azetidine substituent to project into solvent-exposed regions of the active site, where modifications can be used to fine-tune physicochemical properties like solubility and cell permeability without disrupting the core binding interactions.

Conclusion

tert-Butyl 3-aminoazetidine-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a conformationally constrained, metabolically robust azetidine core, a versatile primary amine handle, and a reliable Boc-protecting group makes it an ideal building block for creating sophisticated, three-dimensional molecules. The protocols and case studies presented here underscore its broad utility and provide a practical framework for its application in the design and synthesis of next-generation therapeutics. As the demand for novel drug candidates with optimized properties continues to grow, the strategic deployment of such privileged scaffolds will remain a cornerstone of successful drug discovery programs.

References

  • BenchChem. (2025).
  • Tateishi, Y., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439.
  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2303310.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Sciencemadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.
  • BioWorld. (2017).
  • ProbeChem. (n.d.). IRAK (inhibitors, antagonists, agonists). ProbeChem.
  • Casimiro-Garcia, A., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(11), 2643-2654.
  • BenchChem. (2025). The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. BenchChem.
  • Barlaam, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3404-3421.
  • Norman, M. H. (2014). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(1), 199-214.
  • BenchChem. (2025). The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. BenchChem.
  • Duan, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 12(6), 936-942.
  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.
  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • PubMed. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. PubMed.
  • Figshare. (n.d.). Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors - Journal of Medicinal Chemistry. Figshare.
  • UNL. (n.d.). Tofacitinib synthesis. UNL.
  • Quora. (2022). What is the protection of BOC in organic synthesis processes?. Quora.
  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine Chemical Properties,Uses,Production. ChemicalBook.
  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. TutorChase.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • BioWorld. (2021). Kainos Medicine presents new IRAK-4 inhibitors. BioWorld.
  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride | Download Table.
  • BenchChem. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC).
  • Knight Chemicals Online. (n.d.). 2639269-79-5|tert-butyl 3-(4-bromobenzyl)
  • TCI Chemicals. (n.d.).
  • BLDpharm. (n.d.).
  • BLD Pharm. (n.d.).
  • SAGECHEM. (n.d.).
  • Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

Sources

The Azetidine Advantage: Leveraging Boc-3-Aminoazetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the privileged structures that have gained prominence, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a powerful building block.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and constrained geometry offer a unique three-dimensional profile that distinguishes it from more flexible, larger saturated heterocycles.[1][] This structural rigidity can significantly enhance binding affinity to biological targets, improve metabolic stability, and fine-tune critical physicochemical parameters such as solubility and lipophilicity.[1][2]

This guide focuses on a particularly versatile and strategic building block: tert-butyl 3-aminoazetidine-1-carboxylate (Boc-3-aminoazetidine) . The presence of the Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen allows for the selective functionalization of the exocyclic primary amine at the 3-position. This feature makes Boc-3-aminoazetidine an ideal starting point for creating diverse libraries of compounds and for the late-stage functionalization of complex molecules.[4] We will explore the strategic advantages of this building block and provide detailed, field-proven protocols for its application in the synthesis of next-generation therapeutics.

Strategic Value of the 3-Aminoazetidine Moiety

The incorporation of a 3-aminoazetidine scaffold into a drug candidate is a deliberate design choice aimed at conferring specific, advantageous properties:

  • Enhanced Potency and Selectivity: The conformationally constrained nature of the azetidine ring can lock a molecule into a bioactive conformation, leading to more precise and potent interactions with the target protein. This is particularly valuable in designing inhibitors for enzymes like kinases, where specific vector orientations of substituents are crucial for activity.

  • Improved Physicochemical Properties: The azetidine moiety, being a small, polar heterocycle, can improve aqueous solubility and reduce the lipophilicity (logP) of a compound. This is a critical consideration in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or other heterocyclic systems. This can lead to an extended half-life and improved pharmacokinetic profile in vivo.[1][2]

  • Novel Chemical Space: The unique geometry of the azetidine ring provides access to novel chemical space, allowing for the development of compounds with distinct intellectual property profiles. The defined exit vectors from the azetidine core enable precise exploration of the binding pocket of a target protein.[1]

Core Synthetic Methodologies and Protocols

The utility of Boc-3-aminoazetidine is realized through a series of robust and reproducible chemical transformations. The following protocols are designed to be self-validating and provide a foundation for the synthesis of a wide range of derivatives.

Protocol 1: Amide Bond Formation via Peptide Coupling

The primary amine of Boc-3-aminoazetidine readily participates in amide bond formation, a cornerstone of medicinal chemistry. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if coupling to a chiral carboxylic acid.

Causality Behind Reagent Choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient uronium salt-based coupling reagent, particularly effective for sterically hindered substrates. It is often the reagent of choice for challenging couplings.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method. HOBt is added to suppress racemization and prevent the formation of an N-acylurea byproduct.[2]

  • Base (DIPEA - N,N-Diisopropylethylamine): A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the primary amine as a nucleophile.

Experimental Protocol (HATU-mediated coupling):

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of Boc-3-aminoazetidine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentBaseTypical SolventReaction Time (hr)Typical Yield (%)Notes
HATU DIPEADMF2-4>90Excellent for hindered substrates.
EDC/HOBt DIPEADCM/DMF12-1675-90Cost-effective, risk of N-acylurea byproduct.
PyBOP DIPEADMF4-8>85High efficiency, similar to HATU.
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful one-pot method to form C-N bonds and is particularly useful for introducing substituents onto the primary amine of Boc-3-aminoazetidine.

Causality Behind Reagent Choice:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that preferentially reduces the iminium ion intermediate in the presence of the starting aldehyde or ketone. This selectivity minimizes the formation of alcohol byproducts.

Experimental Protocol:

  • Iminium Formation: To a solution of Boc-3-aminoazetidine (1.0 equivalent) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of 0.2 M), add the desired aldehyde or ketone (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equivalents) can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30°C.

  • Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram of Reductive Amination Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification BocAzetidine Boc-3-aminoazetidine Iminium Iminium Ion Formation (DCE, RT) BocAzetidine->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Add NaBH(OAc)₃ Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extraction (DCM) Quench->Extract Purify Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: One-pot reductive amination workflow.

Protocol 3: Boc Group Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the azetidine ring nitrogen for further functionalization or to reveal the final drug substance.

Causality Behind Reagent Choice:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the tert-butyl carbamate group. It is used in a dichloromethane (DCM) solution to ensure substrate solubility. The volatility of TFA and DCM facilitates their removal post-reaction.

  • Hydrochloric Acid (HCl) in 1,4-Dioxane: An alternative strong acid that provides the final product as a hydrochloride salt, which is often a crystalline solid, aiding in purification and handling.

Experimental Protocol (TFA method):

  • Reaction Setup: Dissolve the Boc-protected azetidine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M). Cool the solution to 0°C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (10-20 equivalents, often used as a 20-50% solution in DCM) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a TFA salt.

  • Neutralization (Optional): The free amine can be obtained by dissolving the TFA salt in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Diagram of Boc Deprotection Mechanism

G BocAmine Boc-Protected Azetidine Protonation Protonation of Carbamate Oxygen BocAmine->Protonation H⁺ (e.g., TFA) Fragmentation Fragmentation Protonation->Fragmentation C-O Cleavage Products Free Amine (as salt) + CO₂ + Isobutylene Fragmentation->Products

Caption: Acid-catalyzed mechanism for Boc deprotection.[5]

Application Case Study: Azetidine Scaffolds in Kinase Inhibition

The strategic incorporation of the 3-aminoazetidine moiety has been pivotal in the development of potent and selective kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]

Target Pathway: The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[1][][6]

Diagram of the JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes DNA DNA Dimer->DNA Translocates to Nucleus & Binds Transcription Gene Transcription DNA->Transcription Inhibitor Azetidine-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Several FDA-approved drugs, such as the JAK inhibitor Baricitinib , incorporate an azetidine ring to enhance their pharmacokinetic and pharmacodynamic properties.[2] The 3-aminoazetidine building block is a key starting material for the synthesis of analogues in this class, allowing for the exploration of structure-activity relationships (SAR) by attaching various functionalities to the primary amine. For example, in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, another critical target in inflammatory disease pathways, the 3-aminoazetidine scaffold is used to present key binding motifs to the ATP-binding pocket of the enzyme.[7][8][9]

Conclusion

Boc-3-aminoazetidine is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to design and synthesize drug candidates with superior properties. Its unique combination of conformational rigidity, synthetic versatility, and favorable physicochemical contributions makes it an indispensable building block in the modern drug discovery arsenal. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to harness the "azetidine advantage" in their quest for novel and effective therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
  • JAK-STAT Signaling Pathway.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
  • 1-Boc-3-Aminoazetidine: Your Gateway to Novel Pharmaceutical Compounds. (2025). Day Biochem. [Link]
  • The JAK/STAT P
  • JAK-STAT signaling p
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2021). PubMed Central. [Link]
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). MDPI. [Link]
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2018).
  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). PubMed Central. [Link]
  • Discovery of LC-MI-3: A Potent and Orally Bioavailable Degrader of Interleukin-1 Receptor-Associated Kinase 4 for the Treatment of Inflamm
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Deprotection of N-Boc group present in amino acids and other derivatives a.
  • Design, synthesis and biological evaluation of pyridine-based IRAK4 inhibitors. Chinese Pharmaceutical Journal. [Link]
  • N-alkylation of n-alpha-boc-protected amino acids.
  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2020). MDPI. [Link]
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. [Link]
  • (PDF) IRAK4 Inhibitors for Inflammation.

Sources

protocol for deprotection of tert-Butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deprotection of tert-Butyl 3-aminoazetidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and mechanistic insights for the deprotection of tert-butyl 3-aminoazetidine-1-carboxylate, a critical step in the synthesis of various pharmaceutical agents and complex molecular scaffolds. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group, valued for its stability and ease of removal under specific acidic conditions.[1][2] This document outlines the prevalent methods for Boc removal using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), offering researchers a comprehensive resource for achieving efficient and clean deprotection. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss critical parameters for process optimization and troubleshooting.

Introduction: The Role of 3-Aminoazetidine in Drug Discovery

Azetidines are four-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique structural properties.[3] The strained ring system of azetidine can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity. tert-Butyl 3-aminoazetidine-1-carboxylate serves as a versatile building block, with the Boc group protecting the ring nitrogen, allowing for selective functionalization at the 3-amino position. The subsequent removal of the Boc group is a pivotal step, unmasking the secondary amine for further elaboration in a synthetic sequence.[4]

The choice of deprotection strategy is crucial, as it must be robust and high-yielding while being compatible with other functional groups present in the molecule. Acid-catalyzed cleavage is the standard and most reliable method for Boc removal.[1][5]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds through a well-established acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen, which weakens the adjacent carbonyl carbon-oxygen bond.[2][6]

The key steps are as follows:

  • Protonation: A strong acid, such as TFA or HCl, protonates the carbonyl oxygen of the Boc group.[1][6]

  • Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tert-butyl cation and a transient carbamic acid intermediate.[2][6]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine.[6][7]

  • Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.

The formation of CO₂ gas is a visual indicator of the reaction's progress.[2] It is critical to perform this reaction in an open or well-vented system to avoid pressure buildup.[6][7]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Boc_Amine tert-Butyl 3-aminoazetidine-1-carboxylate Protonated Protonated Intermediate Boc_Amine->Protonated 1. Protonation Acid H⁺ (TFA or HCl) Carbamic_Acid Carbamic Acid + t-Bu⁺ Protonated->Carbamic_Acid 2. Fragmentation Deprotected_Amine 3-Aminoazetidine Salt Carbamic_Acid->Deprotected_Amine 3. Decarboxylation tBu tert-butyl cation Carbamic_Acid->tBu CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism for Boc deprotection.

The generated tert-butyl cation is a reactive electrophile. In most cases involving simple substrates, it is quenched by the counter-ion, deprotonates to form isobutylene gas, or reacts with the solvent.[6] However, with substrates containing nucleophilic functional groups (e.g., tryptophan, methionine), this cation can cause unwanted alkylation side-reactions.[8][9] For such sensitive substrates, the addition of a scavenger like anisole or thioanisole is recommended to trap the cation.[10]

Comparative Protocols for Deprotection

The two most common and effective reagents for Boc deprotection are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in an organic solvent like 1,4-dioxane.[10][11] The choice between them often depends on the desired salt form of the product and the acid sensitivity of other functional groups in the molecule.

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM (v/v)4M HCl in Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 3 hours2 - 16 hours
Work-up Evaporation, triturationEvaporation, filtration
Product Salt TrifluoroacetateHydrochloride
Detailed Experimental Protocol: Method A (TFA/DCM)

This method is often preferred for its rapid reaction times and the volatility of the reagents, which simplifies product isolation.[11]

Materials and Reagents:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or MTBE for trituration

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to control any initial exotherm upon acid addition.

  • Acid Addition: Slowly add trifluoroacetic acid (typically 5-10 equivalents, or as a 20-50% v/v solution with DCM) to the stirred solution. Effervescence (CO₂ evolution) should be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up and Isolation: a. Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. b. The resulting residue, which is the crude trifluoroacetate salt, can be a viscous oil or semi-solid. c. To obtain a solid product, add cold diethyl ether or MTBE to the residue and stir or sonicate. This process, known as trituration, will often induce precipitation of the salt.[12] d. Collect the solid product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield 3-aminoazetidine trifluoroacetate salt.

Detailed Experimental Protocol: Method B (4M HCl in Dioxane)

This protocol is a reliable alternative, yielding the hydrochloride salt, which is often preferred in pharmaceutical development for its crystalline nature and stability.[10][12]

Materials and Reagents:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • 4M solution of HCl in 1,4-dioxane

  • Diethyl ether or MTBE

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq).

  • Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the starting material. Stir the resulting solution or slurry at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-16 hours. The reaction is often left overnight for convenience.[12] A precipitate of the hydrochloride salt may form during the reaction. Monitor for completion by TLC or LC-MS.

  • Work-up and Isolation: a. If a significant amount of precipitate has formed, the reaction mixture can be diluted with diethyl ether or MTBE to ensure complete precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. d. Dry the solid under high vacuum to afford the 3-aminoazetidine hydrochloride salt. If no precipitate forms, the solvent can be removed in vacuo followed by trituration as described in Method A.

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring shows significant starting material remaining, the reaction time can be extended. For particularly stubborn substrates, a higher concentration of acid or a slight increase in temperature may be necessary, though this should be approached with caution to avoid potential side reactions.[13][14]

  • Product Characterization: The product is an ammonium salt. For characterization by NMR, it is often dissolved in D₂O or DMSO-d₆. To obtain the free amine, the salt can be dissolved in an aqueous solution and neutralized with a base (e.g., NaHCO₃, NaOH), followed by extraction with an organic solvent.

  • Solvent Purity: The use of anhydrous solvents is recommended, particularly for the TFA/DCM method, to ensure reproducible reaction kinetics.

  • Orthogonality: The Boc group's acid lability makes it orthogonal to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a cornerstone of modern peptide and medicinal chemistry.[15]

Conclusion

The deprotection of tert-butyl 3-aminoazetidine-1-carboxylate is a fundamental and reliable transformation that is readily achieved using standard acidic protocols. Both TFA in DCM and HCl in dioxane provide excellent yields of the corresponding amine salt. The choice of method will primarily be dictated by the required salt form and the acid stability of other functional groups within the molecule. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently perform this critical synthetic step, paving the way for the construction of novel azetidine-containing molecules for drug discovery and development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Boc deprotection conditions tested.
  • Boc Deprotection - HCl. Common Organic Chemistry.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

Sources

Application Notes and Protocols: Coupling Reactions with tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1][2] Its strained four-membered azetidine ring, combined with a Boc-protected secondary amine and a primary amine hydrochloride, offers a unique scaffold for the introduction of diverse functionalities. The azetidine moiety is increasingly incorporated into pharmaceutical candidates due to its ability to improve physicochemical properties such as solubility and metabolic stability, while providing a three-dimensional structural element that can enhance binding to biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the most common and effective coupling reactions involving this key intermediate. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and critical experimental parameters.

Handling and Storage of this compound

tert-Butyl 3-aminoazetidine-1-carboxylate is typically supplied as a hydrochloride salt, which enhances its stability and simplifies handling. The free base is a colorless to light yellow liquid. It is recommended to store the compound under refrigerated conditions (2-8°C) and protected from light.[3] As with all amine-containing compounds, it is advisable to handle it in a well-ventilated area or a chemical fume hood.[4] For reactions requiring the free base, a simple workup with a suitable inorganic base is necessary prior to the coupling step.

Core Coupling Methodologies

The primary amino group of tert-butyl 3-aminoazetidine-1-carboxylate is the key reactive handle for a variety of coupling reactions. This section will detail the protocols for three of the most synthetically useful transformations: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and biologically active molecules. Coupling tert-butyl 3-aminoazetidine-1-carboxylate with carboxylic acids provides access to a wide array of N-acylated azetidine derivatives.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a variety of coupling reagents that facilitate the formation of an active ester or a similar intermediate, which is then readily attacked by the amine nucleophile. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HBTU and HATU.[5][6] The addition of additives like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and racemization.[6]

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare solutions of: - Carboxylic Acid - Coupling Reagent (e.g., EDC) - tert-Butyl 3-aminoazetidine-1-carboxylate - Base (e.g., DIEA) Activation Activate Carboxylic Acid (Mix with Coupling Reagent) Reagent_Prep->Activation Add to reaction vessel Coupling Add Amine & Base (Stir at RT) Activation->Coupling Brief Stir (0°C to RT) Quench Quench Reaction (e.g., with water) Coupling->Quench After 16h Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for a typical amide coupling reaction.

Detailed Protocol: Amide Coupling with EDC

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[7]

  • N,N-Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add EDC·HCl (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add DIEA (2.5 equivalents) to neutralize the hydrochloride salt and provide the necessary basic conditions for the coupling reaction.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

ParameterRecommended ConditionNotes
Solvent DMF, DCMEnsure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.
Base DIEA, TriethylamineA non-nucleophilic base is crucial to avoid competing reactions.
Temperature 0°C to Room TemperatureInitial cooling can help control any exotherm, followed by stirring at room temperature.
Equivalents Amine: 1.1, EDC: 1.2, Base: 2.5A slight excess of the amine and coupling reagent ensures complete consumption of the carboxylic acid.
Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[8] This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Scientific Rationale

The reaction proceeds in two distinct steps: the formation of an iminium ion from the amine and the carbonyl compound, followed by its reduction. The initial condensation is typically acid-catalyzed. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity for iminium ions over carbonyl groups, allowing for a one-pot procedure.[9] Other common reducing agents include sodium cyanoborohydride and sodium borohydride, although these may require careful pH control.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare solutions of: - Aldehyde/Ketone - tert-Butyl 3-aminoazetidine-1-carboxylate - Acetic Acid (optional) Imine_Formation Mix Amine & Carbonyl (Stir at RT) Reagent_Prep->Imine_Formation Add to reaction vessel Reduction Add Reducing Agent (e.g., STAB) Imine_Formation->Reduction After 30-60 min Quench Quench Reaction (e.g., with sat. NaHCO3) Reduction->Quench After 12-24h Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for a one-pot reductive amination.

Detailed Protocol: Reductive Amination with STAB

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equivalent) in DCM or DCE, add tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equivalents, pre-treated with a base to obtain the free amine if starting from the hydrochloride salt).

  • If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Reducing Agent Sodium triacetoxyborohydride (STAB)STAB is moisture-sensitive; handle accordingly.
Solvent DCM, DCEChlorinated solvents are generally effective for this reaction.
Catalyst Acetic Acid (optional)Can accelerate imine formation, but may not be necessary for reactive carbonyls.
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.
Buchwald-Hartwig Amination: Accessing N-Aryl Azetidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10][11] This powerful transformation allows for the formation of a C-N bond between an amine and an aryl halide or triflate, providing a direct route to N-arylated azetidines.[12]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting Pd(II) complex.[11] Deprotonation by a base generates a palladium amide, which then undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as BINAP being commonly employed.[10][12]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex L2Pd(II)(Ar)X Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition Oxidative Addition Pd_Amine_Complex [L2Pd(II)(Ar)(R2NH)]+X- Pd(II)_Complex->Pd_Amine_Complex + R2NH Ligand_Exchange Ligand Exchange Pd_Amide L2Pd(II)(Ar)(NR2) Pd_Amine_Complex->Pd_Amide - HX, Base Deprotonation Deprotonation Pd_Amide->Pd(0)L2 Ar-NR2 Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Aryl halide (e.g., aryl bromide) or triflate

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) catalyst

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or another suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02-0.05 equivalents), the phosphine ligand (e.g., BINAP, 0.04-0.10 equivalents), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.[12]

  • Add the aryl halide (1.0 equivalent) and tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equivalents) to the Schlenk tube.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 8-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[12]

  • Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂ / Ligand or Pre-catalystCatalyst loading should be optimized for each substrate.
Ligand BINAP, XPhos, SPhos, etc.The choice of ligand can significantly impact reaction efficiency.
Base Cs₂CO₃, NaOtBu, K₃PO₄The strength and nature of the base are critical.
Solvent Toluene, DioxaneAnhydrous, degassed solvents are essential for reproducible results.

Deprotection of the Boc Group

In many synthetic sequences, the final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine of the azetidine ring.

Scientific Rationale

The Boc group is an acid-labile protecting group.[13] Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[14] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[13]

Detailed Protocol: Boc Deprotection

Materials:

  • Boc-protected azetidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected azetidine derivative in DCM.

  • Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product is typically obtained as the corresponding TFA or HCl salt. If the free base is required, the residue can be dissolved in an appropriate solvent and neutralized with a base.

Conclusion

This compound is a cornerstone building block for the synthesis of novel azetidine-containing compounds. The protocols detailed in this guide for amide bond formation, reductive amination, and Buchwald-Hartwig amination provide robust and versatile methods for its elaboration. A thorough understanding of the underlying chemical principles and careful attention to the experimental parameters outlined will enable researchers to effectively utilize this valuable reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Protheragen.
  • National Institutes of Health.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
  • Wikipedia.
  • Royal Society of Chemistry.
  • PubMed.
  • Fisher Scientific. Amine Protection / Deprotection. [Link]
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
  • Hebei Boze Chemical Co., Ltd. BOC deprotection. [Link]
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress. [Link]
  • PubMed. A general carbonyl alkylative amination for tertiary amine synthesis. [Link]
  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Pharmaffiliates.
  • Chemsrc. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. [Link]
  • Georg Thieme Verlag. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. [Link]
  • PubMed.
  • Fisher Scientific. Amide Synthesis. [Link]
  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
  • Royal Society of Chemistry.
  • National Institutes of Health. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
  • The Royal Society of Chemistry.

Sources

synthesis of IRAK-4 inhibitors using 1-tert-butoxycarbonyl-3-aminocyclobutane analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis and Evaluation of Novel IRAK-4 Inhibitors Utilizing 1-tert-butoxycarbonyl-3-aminocyclobutane Analogues

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Master Kinase of Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) stands as a critical serine/threonine kinase at the apex of the signaling cascade for Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[1][2][3] Upon activation by pathogen- or danger-associated molecular patterns, these receptors recruit the adaptor protein MyD88, which in turn engages IRAK-4 to form the "Myddosome" complex.[4] IRAK-4's essential kinase and scaffolding functions then trigger downstream phosphorylation of IRAK-1 and subsequent activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines.[2][3][5] Given its indispensable role, the inhibition of IRAK-4 kinase activity presents a compelling therapeutic strategy for a host of autoimmune diseases, inflammatory disorders, and certain cancers driven by aberrant MyD88 signaling.[3][6][7]

The use of conformationally constrained scaffolds, such as cyclobutanes, is a valuable strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and explore novel chemical space.[8] This guide details a comprehensive workflow for the synthesis, characterization, and biological evaluation of a novel class of IRAK-4 inhibitors built around a versatile 1-tert-butoxycarbonyl-3-aminocyclobutane scaffold. We will provide not just the procedural steps, but the scientific rationale underpinning the chosen methodologies, from synthetic strategy to bioassay design.

The IRAK-4 Signaling Pathway: A Point of Intervention

Understanding the signaling architecture is paramount to appreciating the mechanism of inhibition. The diagram below illustrates the central role of IRAK-4 within the MyD88-dependent pathway and the strategic point of intervention for small molecule inhibitors.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment & Myddosome Assembly IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Transcription AP1->Cytokines Transcription Inhibitor Synthesized Inhibitor Inhibitor->IRAK4 Inhibition of Kinase Activity Synthesis_Workflow Start Commercially Available Starting Materials Step1 Stage 1: Synthesis of Boc-Protected Aminocyclobutane Intermediate Start->Step1 Step2 Stage 2: Coupling Reaction (e.g., Amide or S NAr) Step1->Step2 Step3 Stage 3: Final Deprotection & Purification Step2->Step3 Characterization Structural Characterization (NMR, LC-MS, HRMS) Step3->Characterization BioAssay Biological Evaluation (Biochemical & Cellular Assays) Characterization->BioAssay Final Final IRAK-4 Inhibitor Analogues BioAssay->Final

Sources

Application Notes and Protocols for the Incorporation of Azetidine Scaffolds into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of conformationally constrained non-natural amino acids is a powerful strategy in modern peptidomimetic design and drug discovery. Azetidine scaffolds, four-membered heterocyclic rings, have emerged as particularly valuable building blocks. When integrated into peptide backbones, they impart unique structural pre-organization, enhance proteolytic stability, and offer a versatile handle for late-stage functionalization. This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of azetidine-containing building blocks and their seamless integration into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from monomer synthesis to on-resin functionalization and final peptide characterization, empowering researchers to confidently leverage this valuable chemotype in their drug development programs.

The Strategic Advantage of Azetidine Scaffolds in Peptidomimetics

Azetidine-containing peptides represent a significant advancement over their natural counterparts for several key reasons:

  • Conformational Rigidity and Structural Pre-organization: The strained four-membered ring of azetidine significantly restricts the rotational freedom of the peptide backbone. This is particularly advantageous in the design of cyclic peptides, where the azetidine can act as a potent turn-inducer, facilitating macrocyclization, especially for challenging small- to medium-sized rings (tetra- to hexapeptides)[1][2][3][4]. This pre-organization can lock the peptide into a bioactive conformation, enhancing binding affinity to its target.

  • Enhanced Proteolytic Stability: The non-natural azetidine linkage is resistant to cleavage by endogenous proteases, which is a major hurdle in the therapeutic development of peptides[1][2][3][4]. The introduction of a 3-aminoazetidine (3-AAz) unit into a cyclohexapeptide, for example, has been shown to significantly improve its stability against enzymatic degradation[1][2][3][4].

  • A Platform for Late-Stage Functionalization: The secondary amine within the azetidine ring provides a unique, orthogonal handle for chemical modification. This allows for the late-stage introduction of various functionalities, such as imaging agents, targeting moieties, or pharmacokinetic modifiers, without altering the core peptide sequence responsible for biological activity[1][2][3][4][5][6].

  • Improved Physicochemical Properties: As important motifs in medicinal chemistry, azetidines can confer improved metabolic stability and pharmacokinetic properties to parent molecules[6].

Synthesis of Key Azetidine Building Blocks for SPPS

Successful incorporation begins with high-quality, appropriately protected building blocks. Here, we focus on the synthesis of a versatile 3-aminoazetidine monomer, as it allows for backbone modification. While Fmoc-L-azetidine-2-carboxylic acid is commercially available, the synthesis of custom 3-aminoazetidine derivatives is often necessary.

Protocol 2.1: Synthesis of N-Boc-3-aminoazetidine

This protocol outlines a common route to a key intermediate for preparing Fmoc-protected 3-aminoazetidine building blocks. The synthesis starts from the commercially available 1-benzhydrylazetidin-3-one.

Workflow Diagram: Synthesis of N-Boc-3-aminoazetidine

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection cluster_2 Step 3: Deprotection of Benzhydryl Group A 1-Benzhydrylazetidin-3-one C 1-Benzhydrylazetidin-3-amine A->C MeOH, rt B Ammonium Acetate, NaBH3CN B->C E tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate C->E DCM, Et3N, rt D Di-tert-butyl dicarbonate (Boc)2O D->E G N-Boc-3-aminoazetidine E->G MeOH, rt F H2, Pd(OH)2/C F->G

Caption: Synthesis of N-Boc-3-aminoazetidine intermediate.

Step-by-Step Methodology:

  • Reductive Amination: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH3CN) (1.5 eq). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-benzhydrylazetidin-3-amine.

  • Boc Protection: Dissolve the crude 1-benzhydrylazetidin-3-amine (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et3N) (2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq). Stir the reaction at room temperature for 4-6 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting tert-butyl (1-benzhydrylazetidin-3-yl)carbamate can be purified by column chromatography.

  • Deprotection of Benzhydryl Group: Dissolve the Boc-protected intermediate (1.0 eq) in MeOH. Add Pearlman's catalyst (Pd(OH)2/C, 20 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16-24 hours. Filter the reaction mixture through Celite® and concentrate the filtrate to obtain N-Boc-3-aminoazetidine.

Protocol 2.2: Fmoc Protection of the Azetidine Building Block

This protocol describes the Fmoc protection of the primary amine of the azetidine building block, making it ready for incorporation into a peptide sequence where the azetidine nitrogen will be part of the backbone.

Step-by-Step Methodology:

  • Preparation of the Azetidine Precursor: This protocol assumes the synthesis of a di-protected azetidine precursor where one amine is protected with Boc and the other is free for Fmoc protection. The synthesis of such precursors can be adapted from literature procedures.

  • Fmoc Protection: Dissolve the N-Boc-3-aminoazetidine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO3) (3.0 eq). Cool the solution to 0 °C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the Fmoc, Boc-diprotected 3-aminoazetidine building block. The Boc group can be subsequently removed under acidic conditions to prepare for coupling to the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides

The incorporation of azetidine building blocks into peptides follows the general principles of Fmoc-SPPS. However, due to the unique structure of these amino acids, some modifications and considerations are necessary.

Workflow Diagram: SPPS Cycle for Azetidine Incorporation

Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-Azetidine-OH (3 eq) Coupling Reagent (3 eq) Base (6 eq) in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Repeat Cycle or Final Deprotection Wash2->NextCycle NextCycle->Deprotection Elongate Chain

Caption: Fmoc-SPPS cycle for incorporating azetidine monomers.

Protocol 3.1: Manual Fmoc-SPPS of a Linear Azetidine-Containing Peptide

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (standard and azetidine-containing)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Kaiser test kit

Step-by-Step Methodology:

  • Resin Swelling: Place the resin in a fritted syringe reaction vessel. Swell the resin in DMF for 30-60 minutes, then drain.

  • Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq relative to resin loading), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), indicating an incomplete reaction, continue agitation for another 30 minutes or perform a second coupling.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of the Azetidine Building Block:

    • Follow the same procedure as in step 3 for coupling the Fmoc-azetidine-OH building block.

    • Expert Insight: Due to the potential for steric hindrance from the rigid azetidine ring, a double coupling is recommended to ensure high coupling efficiency. After the initial 60-minute coupling, drain and wash the resin, and then repeat the coupling step with a fresh solution of activated Fmoc-azetidine-OH.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3 or 4) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and finally with MeOH (3x). Dry the resin under vacuum.

Table 1: Recommended Coupling Conditions for Azetidine Amino Acids

ParameterRecommendationRationale
Amino Acid Equivalents 3-5 eqEnsures a sufficient excess to drive the reaction to completion.
Coupling Reagent HCTU or HATU (2.9-4.9 eq)Highly efficient coupling reagents that minimize racemization.
Base DIPEA (6-10 eq)A non-nucleophilic base essential for activating the amino acid.
Solvent DMFExcellent solvent for swelling the resin and dissolving reagents.
Reaction Time 1-2 hours per couplingLonger reaction times may be needed for hindered couplings.
Double Coupling RecommendedEnsures maximum incorporation of the sterically demanding azetidine monomer.

On-Resin N-Functionalization of Azetidine Moieties

A key advantage of incorporating 3-aminoazetidine is the ability to perform late-stage functionalization. By using an orthogonal protecting group on the azetidine nitrogen, such as Carboxybenzyl (Cbz), it can be selectively deprotected on-resin for further modification.

Protocol 4.1: On-Resin Acylation of the Azetidine Nitrogen

Workflow Diagram: On-Resin N-Functionalization

Start Peptide-Resin with N-Cbz-Azetidine Deprotect Cbz Deprotection (e.g., H2, Pd/C in solution or other on-resin methods) Start->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Functionalize Acylation (e.g., Acetic Anhydride, DIPEA in DMF) Wash1->Functionalize Wash2 Wash (DMF, DCM) Functionalize->Wash2 Cleave Cleavage from Resin Wash2->Cleave

Caption: On-resin functionalization of the azetidine nitrogen.

Step-by-Step Methodology:

  • Orthogonal Deprotection: After assembling the peptide chain with the N-Cbz protected azetidine building block, the Cbz group can be removed. While catalytic hydrogenation is the standard method for Cbz removal in solution, on-resin methods are less common and can be challenging. An alternative is to use a different orthogonal protecting group compatible with on-resin cleavage (e.g., Alloc, removed with Pd(PPh3)4). For this protocol, we will describe the functionalization after cleavage and deprotection of the Cbz group in solution as it is a more robust method[3][5][6].

  • Cleavage and Global Deprotection (excluding Cbz): Cleave the peptide from the resin using a standard TFA cocktail (see Section 5). This will remove acid-labile side-chain protecting groups but leave the Cbz group intact.

  • Cbz Deprotection in Solution: Dissolve the Cbz-protected peptide in MeOH. Add Pd/C (10 wt%) and stir the mixture under a hydrogen atmosphere for 4-6 hours. Filter through Celite® and concentrate to obtain the peptide with a free secondary amine on the azetidine ring.

  • Acylation in Solution: Dissolve the deprotected peptide in DMF. Add DIPEA (3.0 eq) and the desired carboxylic acid (1.5 eq) pre-activated with HCTU (1.4 eq). Stir at room temperature for 2-4 hours.

  • Purification: Purify the functionalized peptide by RP-HPLC as described in Section 5.

Cleavage, Purification, and Characterization

The final steps involve releasing the peptide from the solid support, purifying it, and verifying its identity and purity.

Protocol 5.1: Cleavage and Deprotection

Causality: The choice of cleavage cocktail is critical to ensure complete removal of side-chain protecting groups without degrading the peptide or the acid-stable azetidine ring[1][2][3][4][6]. A common and effective cocktail is Reagent K.

Table 2: Standard Cleavage Cocktail (Reagent K)

ComponentVolume/Weight %Purpose
Trifluoroacetic acid (TFA) 82.5%Cleaves the peptide from the resin and removes acid-labile protecting groups.
Phenol 5%Scavenger for carbocations, protects Trp and Tyr.
Water 5%Solubilizes the peptide and aids in hydrolysis of protecting groups.
Thioanisole 5%Scavenger, particularly for protecting Met and Arg.
1,2-Ethanedithiol (EDT) 2.5%Scavenger for trityl groups.

Step-by-Step Methodology:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Wash the peptide pellet with cold ether twice to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

Protocol 5.2: Purification by RP-HPLC

Causality: Reverse-phase HPLC separates the target peptide from impurities based on hydrophobicity. A gradient of increasing organic solvent (acetonitrile) elutes the components, with more hydrophobic species eluting later.

Typical Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point.

  • Detection: UV absorbance at 214 nm and 280 nm.

Step-by-Step Methodology:

  • Dissolve the crude peptide in a minimal amount of mobile phase A.

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Run the gradient and collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Protocol 5.3: Characterization by Mass Spectrometry

Causality: Mass spectrometry provides an accurate mass measurement of the synthesized peptide, confirming its identity. Tandem MS (MS/MS) can be used to verify the peptide sequence through fragmentation analysis.

Procedure:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Analyze the sample by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the calculated theoretical mass of the desired azetidine-containing peptide.

  • If necessary, perform MS/MS analysis to confirm the sequence. The azetidine linkage will result in a unique mass difference in the b- and y-ion series compared to a standard peptide bond, providing further confirmation of its successful incorporation.

Conclusion

The incorporation of azetidine scaffolds offers a robust and effective strategy for enhancing the drug-like properties of peptides. By providing conformational constraint, proteolytic resistance, and a handle for further functionalization, azetidines are a valuable tool for medicinal chemists and drug development professionals. The detailed protocols provided in this guide, grounded in established chemical principles and field-proven experience, offer a clear pathway for researchers to successfully synthesize and utilize these promising peptidomimetic building blocks.

References

  • Saunders, L. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
  • Saunders, L. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Baudy-Floch, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 69(22), 7658-7663. [Link]
  • Béres, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Saunders, L. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. University of Sussex Research Online. [Link]
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]
  • Wencewicz, T. A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
  • Gopi, H. N., et al. (2003). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Bioorganic & Medicinal Chemistry Letters, 13(10), 1755-1757. [Link]
  • Saunders, L. P., et al. (2024). Strategies for the functionalization of azetidine-containing macrocycles.
  • Saunders, L. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • Saunders, L. P., et al. (2024). Synthesis and functionalization of azetidine-containing small macrocyclic peptides. University of Sussex. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Amino Group on Boc-Protected Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the landscape of modern drug discovery and medicinal chemistry. Their inherent ring strain and distinct three-dimensional geometry impart a unique set of physicochemical properties to molecules, often leading to enhanced metabolic stability, improved aqueous solubility, and greater conformational rigidity compared to more conventional cyclic amines like piperidine.[1][2] These characteristics make azetidines highly sought-after scaffolds for the design of novel therapeutics. Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine core, underscoring its value in creating potent and selective bioactive agents.[1][2]

This guide focuses on the versatile functionalization of the exocyclic amino group at the 3-position of an azetidine ring, where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The starting material, tert-butyl 3-aminoazetidine-1-carboxylate, is a readily available and versatile building block for creating diverse libraries of compounds for screening and lead optimization. We will provide detailed, field-proven protocols for key transformations including acylation, sulfonylation, and reductive amination, followed by the final deprotection of the Boc group to yield the target compounds.

Core Synthetic Strategies: A Visual Overview

The functionalization of tert-butyl 3-aminoazetidine-1-carboxylate can be systematically approached through several key reaction pathways. The following diagram illustrates the central role of this building block and the primary transformations covered in this guide.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Intermediate Products cluster_final Final Deprotection start tert-Butyl 3-aminoazetidine-1-carboxylate acylation Acylation (Amide Formation) start->acylation RCOCl or (RCO)₂O, Base sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation RSO₂Cl, Base reductive_amination Reductive Amination (Secondary/Tertiary Amine) start->reductive_amination R'R''C=O, Red. Agent acyl_prod N-Acyl-N'-Boc-3-aminoazetidine acylation->acyl_prod sulfonyl_prod N-Sulfonyl-N'-Boc-3-aminoazetidine sulfonylation->sulfonyl_prod alkyl_prod N-Alkyl-N'-Boc-3-aminoazetidine reductive_amination->alkyl_prod final_acyl N-Acyl-3-aminoazetidine (as salt) acyl_prod->final_acyl Acidic Deprotection final_sulfonyl N-Sulfonyl-3-aminoazetidine (as salt) sulfonyl_prod->final_sulfonyl Acidic Deprotection final_alkyl N-Alkyl-3-aminoazetidine (as salt) alkyl_prod->final_alkyl Acidic Deprotection

Caption: General workflow for the functionalization of Boc-protected 3-aminoazetidine.

Acylation: Formation of Amide Bonds

The formation of an amide bond is a cornerstone of medicinal chemistry, and the acylation of the 3-amino group of Boc-protected azetidine provides a robust route to a wide array of derivatives. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a non-nucleophilic base.

Expertise & Experience: The choice of base and solvent is critical to ensure high yields and minimize side reactions. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated when using acyl chlorides. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of reactants. For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Protocol 1: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of tert-butyl 3-aminoazetidine-1-carboxylate with an acyl chloride.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2-1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Acyl Chloride Addition: Add the acyl chloride (1.0-1.1 equiv) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-acylated, N'-Boc-protected 3-aminoazetidine.

Sulfonylation: Formation of Sulfonamide Linkages

The sulfonamide functional group is a key pharmacophore found in a multitude of drugs, including antibiotics and diuretics.[3] The reaction of tert-butyl 3-aminoazetidine-1-carboxylate with a sulfonyl chloride in the presence of a base provides a direct and efficient route to N-sulfonylated azetidine derivatives.

Expertise & Experience: Similar to acylation, a non-nucleophilic base is required to neutralize the HCl byproduct. Pyridine can serve as both a base and a solvent for this transformation, often leading to clean reactions. However, for substrates with sensitivity to pyridine, a combination of a tertiary amine base and an inert solvent like DCM is a reliable alternative. The reaction is typically robust and proceeds to completion at room temperature.

Protocol 2: Sulfonylation with a Sulfonyl Chloride

This protocol provides a general method for the sulfonylation of tert-butyl 3-aminoazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv) in either anhydrous pyridine or anhydrous DCM (approx. 0.1-0.2 M). If using DCM, add TEA (1.5 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise or dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (DCM/TEA method):

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Work-up (Pyridine method):

    • Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.

    • Dissolve the residue in ethyl acetate or DCM.

    • Wash sequentially with 1 M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure N-sulfonylated, N'-Boc-protected 3-aminoazetidine.

Reductive Amination: Synthesis of N-Alkyl Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the N-alkylation of amines.[4] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from an amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine. This strategy avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[4]

Expertise & Experience: The choice of reducing agent is paramount for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is highly effective for this transformation.[4] It is stable in anhydrous acidic conditions, which can be used to catalyze imine formation, and it selectively reduces the iminium ion in the presence of the starting carbonyl compound. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Protocol 3: Reductive Amination with Aldehydes or Ketones

This protocol details the reductive amination of tert-butyl 3-aminoazetidine-1-carboxylate with various carbonyl compounds.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Mixing: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equiv) in anhydrous DCE or DCM (0.2 M), add the desired aldehyde or ketone (1.0-1.2 equiv).

  • Imine Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 equiv) can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The addition can be exothermic, so it should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the N-alkylated, N'-Boc-protected 3-aminoazetidine.

Summary of Reaction Conditions

FunctionalizationReagentsBaseSolventTemperatureTypical TimeYield Range
Acylation Acyl ChlorideTEA, DIPEADCM0 °C to RT2-16 h70-95%
Sulfonylation Sulfonyl ChloridePyridine or TEAPyridine or DCM0 °C to RT4-24 h65-90%
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃(Acetic Acid cat.)DCE, DCMRoom Temp.2-24 h49-95%[4]

Final Step: Boc Deprotection

The final step in the synthesis is the removal of the Boc protecting group to unmask the azetidine ring nitrogen. The Boc group is labile under acidic conditions, and this deprotection is typically achieved with high efficiency using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Expertise & Experience: The choice of acid and solvent depends on the stability of the functional group installed on the 3-amino position and the desired salt form of the final product. A solution of TFA in DCM is a very common and effective method, typically leading to the trifluoroacetate salt. Alternatively, a solution of HCl in dioxane or methanol will provide the hydrochloride salt, which is often preferred for pharmaceutical applications. The reaction is usually fast and clean, often proceeding to completion within a few hours at room temperature.

G cluster_start Boc-Protected Intermediate cluster_conditions Deprotection Conditions cluster_products Final Product (Salt Form) start N-Functionalized-N'-Boc- 3-aminoazetidine tfa TFA / DCM start->tfa Protonation of Boc Group hcl 4M HCl in Dioxane start->hcl Protonation of Boc Group tfa_salt N-Functionalized-3-aminoazetidine •TFA Salt tfa->tfa_salt Loss of CO₂ & isobutylene hcl_salt N-Functionalized-3-aminoazetidine •HCl Salt hcl->hcl_salt Loss of CO₂ & isobutylene

Caption: Boc-deprotection pathways leading to the final amine salts.

Protocol 4: Acid-Mediated Boc Deprotection

This protocol provides a general procedure for the deprotection of the N-Boc group.

Materials:

  • N-Functionalized, N'-Boc-protected 3-aminoazetidine

  • Option A: Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

  • Option B: 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in the chosen solvent (DCM for TFA, or a minimal amount of an appropriate solvent like methanol or dioxane for the HCl/dioxane method).

  • Acid Addition:

    • Option A (TFA): Add TFA (5-10 equivalents, or a 20-50% v/v solution in DCM) to the solution at 0 °C.

    • Option B (HCl/Dioxane): Add the 4 M HCl in dioxane solution (5-10 equivalents) to the substrate.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the product as a salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product as the corresponding trifluoroacetate or hydrochloride salt. The product is often of sufficient purity for subsequent use without further purification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Acylation/Sulfonylation) - Insufficient base- Low reactivity of the acylating/sulfonylating agent- Steric hindrance- Increase equivalents of base (to 1.5-2.0 eq).- Add a catalytic amount of DMAP (for acylations).- Increase reaction time and/or temperature (e.g., to 40 °C).
Low Yield in Reductive Amination - Incomplete imine formation- Deactivation of the reducing agent by moisture- Add a catalytic amount of acetic acid.- Ensure all reagents and solvents are anhydrous.- Use freshly opened or properly stored NaBH(OAc)₃.
Incomplete Boc Deprotection - Insufficient acid- Short reaction time- Increase the equivalents of acid or use a more concentrated solution.- Extend the reaction time and monitor by TLC/LC-MS.
Side Product Formation (e.g., di-acylation) - Highly reactive acylating agent- Add the acylating agent slowly at 0 °C.- Use slightly less than one equivalent of the acylating agent.

References

  • Cheekatla, S. R. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Cheekatla, S. R. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Ishikawa, T. et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
  • Organic Syntheses (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
  • Organic Syntheses (2015). A. N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Menéndez, C. et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances.
  • Fustero, S. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters.
  • Bolm, C. et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters.
  • Vona, R. et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ChemSusChem.
  • Davies, T. Q. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate, providing potential causes and validated solutions.

Issue 1: Low or No Yield of tert-Butyl 3-aminoazetidine-1-carboxylate via Reductive Amination of 1-Boc-3-azetidinone

Question: I am performing a reductive amination of 1-Boc-3-azetidinone with an ammonia source, but I am observing a low yield of the desired product. My TLC analysis shows a significant amount of starting material and a new, less polar spot. What could be the issue?

Answer:

A low yield in the reductive amination of 1-Boc-3-azetidinone can stem from several factors, primarily related to the formation and stability of the intermediate imine and the efficacy of the reducing agent.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), can be beneficial. For less reactive amines or ammonia sources, the addition of a catalytic amount of a weak acid, like acetic acid, can facilitate imine formation.[1]

  • Suboptimal pH: The pH of the reaction is critical. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.

    • Solution: For reductive aminations using sodium cyanoborohydride (NaBH₃CN), maintaining a pH between 6 and 7 is optimal for the reduction of the iminium ion.[1][2] With sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction can be run in the presence of acetic acid.[2]

  • Reducing Agent Inactivity: The reducing agent may have degraded or is not suitable for the reaction.

    • Solution: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride due to its lower toxicity and higher selectivity for imines over ketones.[3]

  • Side Reaction - Over-alkylation: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine byproduct. This is often the less polar spot observed on TLC.

    • Solution: Use a large excess of the ammonia source to outcompete the product amine from reacting with the starting ketone. Running the reaction at a lower temperature can also help to minimize this side reaction.

Issue 2: Formation of 1-Boc-3-hydroxyazetidine as a Major Byproduct

Question: During the reductive amination of 1-Boc-3-azetidinone, I am isolating a significant amount of 1-Boc-3-hydroxyazetidine. How can I prevent this?

Answer:

The formation of the corresponding alcohol is a common side reaction in reductive aminations if the reducing agent is not selective enough.

Potential Causes and Solutions:

  • Non-selective Reducing Agent: Stronger reducing agents, such as sodium borohydride (NaBH₄), can reduce both the imine and the starting ketone.

    • Solution: Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion.[3] The Borch reaction, which utilizes sodium cyanoborohydride at a controlled pH, is also an effective method to avoid ketone reduction.[1]

  • Reaction Conditions: The reaction conditions may favor ketone reduction.

    • Solution: Adding the reducing agent portion-wise at a lower temperature (e.g., 0 °C) can help to control the reaction and improve selectivity. Ensure that the imine has sufficient time to form before the addition of the reducing agent.

Issue 3: Low Yield in the Mitsunobu Reaction of 1-Boc-3-hydroxyazetidine

Question: I am attempting to synthesize tert-butyl 3-azidoazetidine-1-carboxylate from 1-Boc-3-hydroxyazetidine using a Mitsunobu reaction with hydrazoic acid (HN₃), but the yield is poor. What are the potential pitfalls?

Answer:

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, but it has its sensitivities.

Potential Causes and Solutions:

  • Acidity of the Nucleophile: The pKa of the nucleophile is crucial for a successful Mitsunobu reaction. If the nucleophile is not acidic enough, side reactions can occur.[4]

    • Solution: Hydrazoic acid is sufficiently acidic for the Mitsunobu reaction. However, it is highly toxic and explosive, so extreme caution must be exercised. An alternative is to use diphenylphosphoryl azide (DPPA) as the azide source.

  • Reagent Quality and Stoichiometry: The quality and stoichiometry of the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are critical.

    • Solution: Use freshly opened or purified reagents. Ensure that the stoichiometry is optimized; typically, a slight excess (1.1-1.5 equivalents) of PPh₃ and the azodicarboxylate is used.

  • Formation of Byproducts: The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. These can complicate purification and lead to lower isolated yields.

    • Solution: Purification by column chromatography is usually necessary to remove these byproducts. The use of polymer-bound triphenylphosphine can simplify the workup, as the phosphine oxide can be removed by filtration.

  • Side Reactions: A common side reaction is the formation of an elimination product, particularly if the substrate is sterically hindered.

    • Solution: Running the reaction at lower temperatures can help to minimize elimination.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.

Question 1: What are the most common synthetic routes to tert-butyl 3-aminoazetidine-1-carboxylate?

Answer: The two most prevalent synthetic strategies are:

  • Reductive Amination of 1-Boc-3-azetidinone: This is a widely used method where 1-Boc-3-azetidinone is reacted with an ammonia source (e.g., ammonia, ammonium acetate) in the presence of a reducing agent to form the desired amine. This route is advantageous due to the commercial availability of the starting ketone.

  • Conversion from 1-Boc-3-hydroxyazetidine: This approach involves a two-step sequence. First, the hydroxyl group of 1-Boc-3-hydroxyazetidine is converted into a good leaving group, often via mesylation or tosylation. Subsequent displacement with an amine source (e.g., ammonia) yields the product. Alternatively, a Mitsunobu reaction can be employed to directly convert the alcohol to an azide, which is then reduced to the amine.[5]

Question 2: How can I effectively purify the final product?

Answer: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying tert-butyl 3-aminoazetidine-1-carboxylate. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective.

  • Acid-Base Extraction: Since the product is an amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to regenerate the free amine, which is then extracted with an organic solvent.

  • Crystallization: If the product is a solid and of sufficient purity, crystallization can be an effective final purification step.

Question 3: What is the role of the Boc protecting group, and are there any stability concerns?

Answer: The tert-butoxycarbonyl (Boc) group is an essential protecting group for the azetidine nitrogen. It serves two primary purposes:

  • Deactivation of the Nitrogen: The electron-withdrawing nature of the Boc group reduces the nucleophilicity and basicity of the azetidine nitrogen, preventing it from participating in unwanted side reactions.

  • Facilitating Purification: The lipophilic nature of the Boc group improves the solubility of the molecule in organic solvents, making extraction and chromatographic purification easier.

Stability Concerns:

  • Acid Sensitivity: The Boc group is labile under acidic conditions.[6] Exposure to strong acids will lead to its removal. This property is often utilized for deprotection at the final stage of a synthesis.

  • Base Stability: The Boc group is generally stable to basic conditions, which allows for a wide range of base-mediated reactions to be performed on other parts of the molecule.[7] However, prolonged exposure to very strong bases at elevated temperatures should be avoided.

  • Azetidine Ring Strain: The four-membered azetidine ring is inherently strained and can be susceptible to ring-opening reactions, especially under acidic conditions or in the presence of strong nucleophiles.[8][9] The presence of the Boc group generally helps to stabilize the ring.

Experimental Protocols

Protocol 1: Reductive Amination of 1-Boc-3-azetidinone

This protocol provides a general procedure for the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate via reductive amination.

Materials:

  • 1-Boc-3-azetidinone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) DCM or DCE, often with acetic acidMild, selective for imines, commercially availableCan be moisture sensitive
Sodium cyanoborohydride (NaBH₃CN) Methanol or ethanol, pH 6-7Effective for a wide range of substratesHighly toxic, pH control is critical
Sodium borohydride (NaBH₄) Methanol or ethanolInexpensive, readily availableCan reduce the starting ketone, less selective

Visualizations

Workflow for the Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

synthesis_workflow cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: From 3-Hydroxyazetidine A 1-Boc-3-azetidinone B Imine Intermediate A->B NH₃ source C tert-Butyl 3-aminoazetidine-1-carboxylate B->C NaBH(OAc)₃ D 1-Boc-3-hydroxyazetidine E 1-Boc-3-azidoazetidine D->E Mitsunobu Reaction (DPPA, PPh₃, DIAD) F tert-Butyl 3-aminoazetidine-1-carboxylate E->F Reduction (e.g., H₂, Pd/C)

Caption: Key synthetic routes to tert-butyl 3-aminoazetidine-1-carboxylate.

References

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269435. [Link]
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47693-47735. [Link]
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
  • Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 121. [Link]
  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616-1620. [Link]
  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(2), 330-333. [Link]
  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(5), 304-305. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Chem-Station.
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
  • Alker, A., et al. (2009). Facile ring cleavage of basic azetidines. Tetrahedron Letters, 50(26), 3349-3351. [Link]
  • Myers, A. G. (2007).

Sources

Technical Support Center: Purification of 1-Boc-3-aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification of 1-Boc-3-aminoazetidine and its derivatives. These small, strained-ring heterocycles are valuable building blocks in medicinal chemistry, but their unique properties—namely the basic nitrogen atom and inherent polarity—can present significant purification challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common issues encountered during the isolation of these important compounds.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions at the bench.

Question 1: My 1-Boc-3-aminoazetidine derivative is streaking badly on my silica gel column, and the recovery is very low. What's happening?

Answer: This is the most common issue researchers face. The primary cause is the interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, often irreversible, binding leads to significant tailing (streaking) and loss of your compound on the column.[1]

Root Cause Analysis:

  • Acid-Base Interaction: The free amine on your azetidine derivative acts as a base, while the silica surface is acidic. This leads to strong adsorption.

  • Compound Instability: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acid.[2][3][4] The acidic environment of the silica gel can cause partial deprotection, leading to multiple spots on a TLC plate and a complex mixture coming off the column.[4]

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The volatile base will compete with your product for binding to the acidic silanol groups, allowing your compound to elute cleanly.

  • Switch to a Different Stationary Phase: If basic modifiers are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a less acidic support and can be a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Silica (C18): If impurities have significantly different polarities from your product, reversed-phase chromatography using a C18 silica column can be highly effective.[5] A typical mobile phase would be a gradient of acetonitrile in water.

Question 2: My product appears pure by ¹H NMR, but I have persistent baseline impurities that I can't remove with standard chromatography. How can I get rid of them?

Answer: This often points to the presence of neutral, non-polar impurities, which may include byproducts from the Boc protection step or unreacted starting materials. When these impurities have similar polarity to your product, co-elution is common. An acid-base liquid-liquid extraction is a powerful and scalable technique to resolve this.[5][6][7][8]

The Principle: This technique exploits the basicity of your azetidine derivative. By treating an organic solution of your crude product with an aqueous acid, your basic amine is protonated, forming a water-soluble salt. Neutral impurities remain in the organic layer and can be washed away.

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for choosing the appropriate purification technique.

Purification_Workflow start Crude 1-Boc-3-aminoazetidine Derivative check_impurities Analyze Impurity Profile (TLC, LCMS) start->check_impurities acidic_neutral Mainly Acidic or Neutral Impurities? check_impurities->acidic_neutral polar_similar Polar Impurities with Similar Rf? acidic_neutral->polar_similar No acid_base Perform Acid-Base Liquid-Liquid Extraction acidic_neutral->acid_base Yes flash_chrom Flash Chromatography (with Basic Modifier) polar_similar->flash_chrom No rev_phase Reversed-Phase Chromatography (C18) polar_similar->rev_phase Yes pure_product Purified Product acid_base->pure_product flash_chrom->pure_product rev_phase->pure_product re_evaluate Re-evaluate Strategy

Caption: Decision tree for selecting a purification method.

Question 3: During workup or upon standing, my purified compound develops a yellow or brown color. Is it decomposing?

Answer: Yes, this is a sign of potential decomposition. While the Boc group itself is relatively stable, the free amine of the azetidine can be susceptible to air oxidation over time, leading to colored impurities. Storage and handling are critical.

Recommendations:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, whenever possible.

  • Cold Storage: Store the material in a refrigerator or freezer to slow the rate of decomposition.[9]

  • Solvent Choice: When concentrating the purified fractions, avoid excessive heat. It is also advisable to use solvents that have been purged of oxygen.

  • Salt Formation: For long-term storage, consider converting the purified free base to a stable salt (e.g., hydrochloride or trifluoroacetate). This protonates the basic nitrogen, making it less susceptible to oxidation. However, this may affect solubility and compatibility with subsequent reactions.

Frequently Asked Questions (FAQs)

  • Q: Can I use crystallization to purify these derivatives?

    • A: Crystallization can be an excellent method if your compound is a solid and you can find a suitable solvent system.[1][10][11] It is particularly effective for removing small amounts of impurities after a primary purification step like chromatography or extraction. However, many 1-Boc-3-aminoazetidine derivatives are oils or low-melting solids, making crystallization challenging.

  • Q: My reaction involves removing the Boc group. What are the common pitfalls?

    • A: The primary pitfall during Boc deprotection is the generation of a reactive tert-butyl cation.[12][13][14] This cation can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings or other heteroatoms.[12][13] To avoid this, always use a "scavenger" in your deprotection cocktail (e.g., triethylsilane or anisole with trifluoroacetic acid).[14]

  • Q: What is a good starting point for a flash chromatography solvent system?

    • A: A gradient of methanol in dichloromethane (DCM) is a very common and effective system. For less polar derivatives, ethyl acetate in hexanes may work. Always develop your method using Thin Layer Chromatography (TLC) first. A summary of starting conditions is provided in the table below.

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-functionalized Silica
Mobile Phase A Dichloromethane (DCM) or HexanesWater + 0.1% Formic Acid or TFA*
Mobile Phase B Methanol (MeOH) or Ethyl AcetateAcetonitrile (ACN) or MeOH
Modifier 0.5-2% Triethylamine (Et₃N)None typically needed
Typical Gradient 0-15% B over 10-15 column volumes5-95% B over 10-15 column volumes

*Note: Using a non-volatile acid modifier like TFA will result in the isolation of your product as a TFA salt.[5]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography with Basic Modifier
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the crude material). To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add the silica, and concentrate to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry-load the prepared slurry onto a pre-packed silica gel column that has been equilibrated with your starting mobile phase (e.g., 100% DCM containing 1% Et₃N).

  • Elution: Run a linear gradient, for example, from 0% to 10% Methanol in Dichloromethane (with 1% Et₃N maintained throughout the gradient).

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, the residue can be co-evaporated with a solvent like DCM or toluene two to three times.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate your basic 1-Boc-3-aminoazetidine derivative from neutral and acidic impurities.

Caption: Step-by-step workflow for acid-base extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times). Your basic product will be protonated and move into the aqueous layer.[5]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Back-Wash: Wash the combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH) until the pH is strongly basic (pH > 12), checked with pH paper. This deprotonates your product, making it water-insoluble.

  • Product Extraction: Extract the now-basic aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Final Workup: Combine these final organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[5]

References

  • Benchchem. Removal of impurities from 1-(4-Methylbenzyl)azetidine.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Sigma-Aldrich. Affinity Chromatography Troubleshooting.
  • Unknown. Acid-Base Extraction.
  • ChemicalBook. 1-Boc-3-Cyanoazetidine | 142253-54-1.
  • Journal of the American Chemical Society. Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline.
  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Unknown. HPLC Troubleshooting Guide.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • Der Pharma Chemica. Scholars Research Library.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Agilent. Scaling Small Molecule Purification Methods for HPLC.
  • Wikipedia. Acid–base extraction.
  • Unknown. Acid base extraction flow chart.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ChemicalBook. 1-Boc-3-(Amino)azetidine | 193269-78-2.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • Benchchem. The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine.
  • NIH. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • SciSpace. Amino Acid-Protecting Groups.
  • Fisher Scientific. 1-Boc-3-(methylamino)azetidine, 95%, Thermo Scientific Chemicals 1 g | Buy Online.
  • YouTube. Acid-Base Extraction Tutorial.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress.
  • Chemsrc. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Sigma-Aldrich. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | 1008526-71-3.
  • Benchchem. Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.

Sources

Technical Support Center: Optimizing Reaction Conditions for Azetidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of azetidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing molecules containing the valuable azetidine motif. The inherent ring strain of this four-membered heterocycle, while offering unique conformational constraints beneficial in medicinal chemistry, presents distinct synthetic challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during azetidine coupling experiments, with a focus on palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and other relevant coupling strategies.

Troubleshooting Guide

This section addresses specific problems that may arise during azetidine coupling reactions, offering potential causes and actionable solutions.

Low to No Product Formation

Q1: I am not observing any formation of my desired N-aryl azetidine product in a Buchwald-Hartwig reaction. What are the likely causes?

A1: Several factors can contribute to a complete lack of product formation. A systematic evaluation of your reaction components and conditions is crucial.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[3]

    • Oxidation State: Ensure you are using a Pd(0) source or that your Pd(II) precatalyst can be efficiently reduced to the active Pd(0) species in situ. The choice of phosphine ligand is critical here; bulky, electron-rich ligands are known to facilitate this reduction and stabilize the active catalyst.[4]

    • Catalyst Poisoning: Impurities in your starting materials, solvents, or even trace amounts of oxygen can deactivate the catalyst. Ensure all reagents are of high purity and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[5]

  • Ligand Selection: The ligand's electronic and steric properties are paramount for an efficient catalytic cycle.[4]

    • Steric Hindrance: For coupling with the sterically small azetidine ring, a ligand that is not excessively bulky might be necessary to allow for effective coordination of the amine. However, sufficient bulk is needed to promote reductive elimination.[4] A screening of different "generations" of Buchwald ligands (e.g., XPhos, SPhos) is often a prudent first step.[4]

    • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture. Handle them accordingly.

  • Base Incompatibility: The base plays a crucial role in deprotonating the azetidine nitrogen, making it nucleophilic enough to participate in the catalytic cycle.[6]

    • Insufficient Strength: A base that is too weak may not effectively deprotonate the azetidine. Common bases for this reaction include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[7]

    • Substrate Incompatibility: Strong bases like NaOtBu can be incompatible with certain functional groups on your aryl halide or azetidine.[5] In such cases, a weaker base like K₃PO₄ or K₂CO₃ might be necessary, potentially requiring higher temperatures or longer reaction times.[8]

  • Solvent Choice: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

    • Polarity: Aprotic solvents like toluene, dioxane, or THF are commonly used.[5] The choice can significantly impact reaction rates.

  • Leaving Group on the Aryl Partner: The nature of the halide on the aryl coupling partner affects the rate of oxidative addition. The general reactivity trend is I > Br > Cl > OTf. If you are using an aryl chloride, a more specialized catalyst system, often employing highly active ligands, may be required.

Formation of Side Products

Q2: My reaction is producing significant amounts of a hydrodehalogenated arene byproduct instead of the desired coupled product. How can I mitigate this?

A2: The formation of a hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig amination.[3] It arises from a competing pathway where the palladium intermediate undergoes β-hydride elimination after oxidative addition but before reductive elimination with the amine.[6]

  • β-Hydride Elimination: This side reaction is more prevalent when the amine substrate has accessible β-hydrogens. While azetidine itself has β-hydrogens, careful optimization can favor the desired C-N coupling.

  • Troubleshooting Strategies:

    • Ligand Choice: Bidentate phosphine ligands (e.g., BINAP, DPPF) were developed to suppress side reactions and improve the efficiency of coupling with primary amines.[3] These ligands can help prevent the formation of palladium dimers and promote the desired reductive elimination.[3]

    • Base Selection: The choice of base can influence the relative rates of the desired coupling and the side reactions. An empirical screening of bases is often necessary.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired C-N bond formation.

Q3: I am observing what appears to be ring-opening or rearrangement of my azetidine starting material or product. Why is this happening and how can I prevent it?

A3: The inherent ring strain of azetidines makes them susceptible to decomposition, particularly under acidic or harsh conditions.[2][9]

  • Acid-Mediated Decomposition: Trace amounts of acid can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[2] This can be a particular issue if the starting materials or solvents are not rigorously purified.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. The use of a non-nucleophilic, hindered base can help scavenge any adventitious protons.

  • Intramolecular Ring-Opening: If the azetidine substrate contains a pendant nucleophilic group, it can undergo an intramolecular ring-opening decomposition.[2] The stability of N-substituted azetidines can be influenced by the pKa of the azetidine nitrogen; electron-withdrawing groups on the nitrogen generally increase stability by lowering its pKa.[2]

  • Reaction Conditions: In some cases, the reaction conditions themselves can promote rearrangement. For example, subjecting 2,2-disubstituted azetidines to certain amide coupling conditions can lead to ring expansion.[10]

    • Solution: Carefully screen reaction conditions, particularly temperature and the choice of coupling reagents, to favor the desired transformation. Milder conditions are generally preferable when working with strained rings.

Reaction Monitoring and Purification

Q4: How can I effectively monitor the progress of my azetidine coupling reaction?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. However, be aware that some azetidines can be sensitive to the acidic nature of standard silica gel plates, potentially leading to streaking or decomposition on the plate. Using alumina or base-deactivated silica plates can be a good alternative.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the disappearance of starting materials and the appearance of the desired product, providing both retention time and mass information.

  • Gas Chromatography (GC): For volatile compounds, GC can be an excellent quantitative monitoring technique.

Q5: I am having difficulty purifying my azetidine product. What purification techniques are recommended?

A5: The purification of azetidines can be challenging due to their potential instability on silica gel.

  • Column Chromatography:

    • Alumina: Using neutral or basic alumina for column chromatography is often a better choice than silica gel to avoid degradation of acid-sensitive azetidines.[1]

    • Treated Silica Gel: If silica gel must be used, it can be pre-treated by flushing the column with a solvent mixture containing a small amount of a basic additive like triethylamine to neutralize acidic sites.

  • Recrystallization: If your azetidine product is a solid, recrystallization can be a highly effective purification method.[1]

  • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to screen when optimizing a palladium-catalyzed azetidine coupling reaction?

A1: A systematic optimization should involve screening the following parameters, often in this order:

  • Ligand: This is often the most critical parameter. Screen a diverse set of bulky, electron-rich phosphine ligands.

  • Base: Evaluate a range of bases with varying strengths and counterions (e.g., NaOtBu, K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Solvent: Test common aprotic solvents like toluene, dioxane, and THF.

  • Temperature: Vary the temperature to find the optimal balance between reaction rate and stability of the reactants and products.

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and can sometimes lead to more side products.[11]

ParameterRecommended Starting Points & VariationsRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Pd(0) or in situ generated Pd(0).
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich ligands that are known to be effective in C-N cross-coupling.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃A range of strong and weaker bases to modulate reactivity and substrate compatibility.
Solvent Toluene, Dioxane, THFCommon aprotic solvents that have shown efficacy in Buchwald-Hartwig aminations.[5]
Temperature 80 °C, 100 °C, 110 °CA typical range for these reactions; adjust based on solvent boiling point and substrate stability.

Q2: Are there alternatives to palladium catalysis for azetidine coupling?

A2: Yes, while palladium catalysis is widely used, other metals have been shown to be effective.

  • Copper-Catalyzed Coupling: Modified Ullmann N-arylation reactions using a copper catalyst, often in the presence of a ligand like L-proline, can be an effective method for forming C-N bonds.[8] These conditions can sometimes be milder than palladium-catalyzed reactions.

  • Nickel-Catalyzed Coupling: Nickel catalysts are being explored as a more sustainable and economical alternative to palladium for cross-coupling reactions, including those involving azetidines.[12][13]

  • Iron-Catalyzed Coupling: Iron-catalyzed protocols have been developed for the coupling of 3-iodoazetidines with Grignard reagents.[14]

Q3: Can I use unprotected NH-azetidine in coupling reactions?

A3: Direct coupling with unprotected NH-azetidine can be challenging due to its volatility and potential for side reactions. However, it is possible. Studies have shown that the parent azetidine can be successfully coupled with a range of aryl bromides using palladium catalysis without significant ring cleavage.[15] Often, a protecting group strategy is employed, where a protected azetidine is used in the coupling reaction, followed by a deprotection step. Common protecting groups include Boc (tert-butyloxycarbonyl) and benzyl.

Q4: How does the substitution pattern on the azetidine ring affect the coupling reaction?

A4: Substituents on the azetidine ring can have a significant steric and electronic impact on the reaction.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can hinder its approach to the palladium center, slowing down the reaction. This may necessitate the use of less sterically demanding ligands or higher reaction temperatures.

  • Electronic Effects: Electron-withdrawing groups on the azetidine ring can decrease the nucleophilicity of the nitrogen, potentially making the coupling more difficult. Conversely, electron-donating groups can enhance nucleophilicity.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently solving reaction issues.

Caption: A decision tree for troubleshooting common issues in azetidine coupling reactions.

General Experimental Protocol

Palladium-Catalyzed N-Arylation of Azetidine (Buchwald-Hartwig Amination)

This protocol provides a general starting point for the coupling of an aryl halide with azetidine. Optimization will be required based on the specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Azetidine (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the aryl halide to the vessel, followed by the anhydrous solvent.

  • Amine Addition: Add the azetidine to the reaction mixture.

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (preferably on neutral or basic alumina) or another suitable method.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational optimization.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L_n(Ar)Pd(II)-X OxAdd->PdII_complex + Ar-X Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine [L_n(Ar)Pd(II)(HN-Azetidine)]+X- Amine_Coord->PdII_Amine + Azetidine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide L_n(Ar)Pd(II)(N-Azetidine) Deprotonation->PdII_Amide - H-Base+X- RedElim Reductive Elimination PdII_Amide->RedElim Side_Reaction β-Hydride Elimination (Side Reaction) PdII_Amide->Side_Reaction competes with reductive elimination RedElim->Pd0 Ar-Azetidine

Caption: The catalytic cycle for the Buchwald-Hartwig amination of azetidine.

References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring Formation.
  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
  • BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • Jensen, K. L., et al. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. Chemistry – A European Journal, 21(20), 7379-7383.
  • Ye, Z., et al. (2022). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • The Organic Chemist. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • BenchChem. (n.d.). Avoiding byproduct formation in N-arylation reactions.
  • Van Rossen, T., et al. (2009). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2009(11), 1801-1805.
  • Bolshan, Y., & Batey, R. A. (2005). Iron-Catalyzed Cross-Couplings of Azetidines – Application to the Formal Synthesis of a Pharmacologically Active Molecule. Chemical Communications.
  • Jensen, K. L., et al. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. Chemistry, 21(20), 7379-83.
  • Rodriguez, A. (2024). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks.
  • Brand, J. P., et al. (2012). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters.
  • Foley, D. A., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science.

Sources

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of tert-butyl 3-aminoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging synthetic step. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Troubleshooting Guide: From Incomplete Reactions to Impurity Profiles

This section is dedicated to resolving specific problems that can arise during the deprotection process. Each question addresses a common experimental observation and provides a structured approach to diagnosis and resolution.

Question 1: My Boc deprotection is incomplete, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a frequent challenge and can stem from several factors, primarily related to the acid's efficacy and reaction conditions.

Root Cause Analysis:

  • Insufficient Acid Strength or Concentration: The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed reaction. The reaction rate can be highly dependent on the acid concentration.[1] If the acid concentration is too low, or if the acid itself has degraded (e.g., TFA is hygroscopic), the deprotection will be slow or stall.[2]

  • Steric Hindrance: While the 3-aminoazetidine core is relatively small, steric hindrance can still play a role, necessitating more forcing conditions than for simpler primary amines.[2][3]

  • Inadequate Solvent Choice: The solvent must fully dissolve the starting material and allow for effective interaction with the acid. Poor solubility can lead to a heterogeneous mixture and incomplete reaction. Chlorinated solvents like dichloromethane (DCM) are common, but their use should be minimized where possible.[4][5]

Solutions & Protocols:

  • Increase Acid Stoichiometry or Concentration: For trifluoroacetic acid (TFA), a common approach is to use a 1:1 mixture of TFA and a solvent like DCM.[6][7] If this is insufficient, using neat TFA (100%) for a shorter period can be effective. For HCl, switching from a 1M solution to a 4M solution in dioxane is a standard escalation.[8][9]

  • Elevate the Reaction Temperature: While most Boc deprotections are run at 0°C to room temperature, gentle heating (e.g., to 40-50°C) can sometimes be necessary for stubborn substrates.[9] However, this should be done cautiously as it can increase the likelihood of side reactions.

  • Extend Reaction Time Judiciously: If you suspect the reaction is simply slow, extending the time is a valid strategy. However, it's crucial to monitor the reaction closely by TLC or LC-MS to ensure the product is not degrading over time.[2][3] The stability of the resulting free 3-aminoazetidine can be pH-dependent.[10]

dot

cluster_Problem Problem: Incomplete Deprotection cluster_Causes Potential Causes cluster_Solutions Solutions Inc_Dep Incomplete Deprotection Cause1 Insufficient Acid Strength/Concentration Inc_Dep->Cause1 Cause2 Steric Hindrance Inc_Dep->Cause2 Cause3 Poor Solubility Inc_Dep->Cause3 Sol1 Increase Acid Stoichiometry or Use Neat Acid Cause1->Sol1 Sol2 Gently Increase Reaction Temperature Cause2->Sol2 Sol3 Extend Reaction Time with Monitoring Cause2->Sol3 Cause3->Sol1

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent their formation?

Answer:

The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction.

Mechanism of Side Product Formation:

The acid-catalyzed removal of the Boc group generates a relatively stable tert-butyl carbocation.[5][11] This electrophilic species can then be attacked by any available nucleophile in the reaction mixture. While the desired product, 3-aminoazetidine, is a primary amine, it is protonated under the acidic conditions and thus less nucleophilic. However, other nucleophilic species or even the starting material could potentially be alkylated.

Common Side Products and Prevention Strategies:

Side ProductPrevention StrategyExperimental Protocol
t-Butylated byproducts Use of scavengers to trap the tert-butyl cation.[4][5]Add a scavenger such as triisopropylsilane (TIS) or anisole (5-10% v/v) to the reaction mixture before adding the acid. These scavengers are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation.
Trifluoroacetylated amine Use an alternative acid to TFA.If trifluoroacetylation of the newly formed amine is suspected, switch to 4M HCl in dioxane for the deprotection.[12]

dot

Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Free_Amine Deprotected Amine (as salt) Protonated_Boc->Free_Amine - CO₂ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Fragmentation Side_Product t-Butylated Side Product tBu_Cation->Side_Product + Nucleophile Trapped_tBu Trapped Cation tBu_Cation->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and prevention of side reactions.

Question 3: My work-up is problematic. How can I efficiently isolate the free 3-aminoazetidine product?

Answer:

The work-up procedure is critical for obtaining a pure product. The high polarity and water solubility of 3-aminoazetidine can make extraction challenging.

Recommended Work-up Protocol:

  • Removal of Excess Acid: After the reaction is complete (as confirmed by TLC or LC-MS), the excess acid and solvent should be removed under reduced pressure.[7]

  • Salt Formation and Precipitation: The crude residue, which is the amine salt (e.g., trifluoroacetate or hydrochloride), can often be solidified by trituration with a non-polar solvent like diethyl ether or MTBE.[13] This allows for isolation by filtration.

  • Aqueous Work-up (if necessary): If the salt does not precipitate, a carefully controlled aqueous work-up can be performed.

    • Dissolve the crude residue in a minimal amount of water.

    • Basify the aqueous solution to a pH of ~10-12 using a strong base like NaOH or K₂CO₃. This will generate the free amine.

    • Extract the free amine with a suitable organic solvent. Due to the polarity of the product, multiple extractions with a solvent like dichloromethane or a mixture of chloroform and isopropanol may be necessary.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Pro-Tip: For small-scale reactions, using a basic resin (like Amberlyst A21) to neutralize the acid can be a very clean and effective work-up method that avoids an aqueous wash.[14]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Boc deprotection of tert-butyl 3-aminoazetidine-1-carboxylate, providing insights into methodological choices and reaction monitoring.

What is the best acid for this deprotection? TFA or HCl?

Both TFA and HCl are effective reagents for Boc deprotection.[13] The choice often depends on the downstream application and the sensitivity of other functional groups in the molecule.

ReagentAdvantagesDisadvantages
TFA in DCM - Fast and efficient at room temperature.[7]- Easy to remove in vacuo.- Can lead to trifluoroacetylation of the product amine.[12]- Can be harsh for some sensitive substrates.
4M HCl in Dioxane - Generally considered milder than TFA.[3]- Often results in the precipitation of the hydrochloride salt, which can aid in purification.[13]- Dioxane is a less desirable solvent from a "green chemistry" perspective.[4][5]- The reaction may be slower than with TFA.
How can I effectively monitor the reaction progress?

Effective monitoring is key to preventing over- or under-reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The product, being a free amine, will have a much lower Rf value than the Boc-protected starting material. Staining with a ninhydrin solution is highly effective for visualizing the primary amine product as a distinct colored spot.[1][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed information, allowing for the quantification of the starting material, product, and any side products.[1][2]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm is a clear indicator of deprotection.[1][16]

Is the free 3-aminoazetidine stable after deprotection?

The stability of 3-aminoazetidine can be a concern, particularly at certain pH values. Some N-substituted azetidines have been shown to undergo ring-opening decomposition under acidic aqueous conditions.[10] It is therefore advisable to either use the deprotected amine salt directly in the next step or to store the isolated free base under anhydrous conditions at low temperature.

References

  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Kim, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 923-928.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Figini, D., et al. (2016). An acid-modulated strategy for novel peptide microarray production on biosensor interfaces. RSC Advances, 6(92), 89793-89800.
  • Vatèle, J.-M. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molbank, 2020(3), M1149.
  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23858.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • Scott, J. D., et al. (2014). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Organic Letters, 16(18), 4754-4757.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Chemsrc. (n.d.). 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2.
  • ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
  • Apollo Scientific. (n.d.). 193269-78-2 Cas No. | 3-Aminoazetidine, N1-BOC protected.
  • Ambeed. (n.d.). 193269-78-2 | 1-Boc-3-aminoazetidine.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92261-92268.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Benchchem. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • Sigma-Aldrich. (n.d.). 3-(Boc-amino)azetidine.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection.

Sources

Technical Support Center: Prevention of Dimer Formation in Azetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines are valuable four-membered nitrogen-containing heterocycles, integral to medicinal chemistry due to their unique conformational constraints and ability to improve pharmacokinetic properties.[1][2][3] However, their inherent ring strain (approx. 25.4 kcal/mol) makes them susceptible to side reactions, most notably dimerization and polymerization, particularly during N-functionalization reactions like acylation or alkylation.[2] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative protocols to minimize or eliminate dimer formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is azetidine dimerization?

A: Azetidine dimerization is an intermolecular side reaction where two azetidine molecules react with each other.[4][5] This typically occurs when one azetidine molecule, activated by a reagent (e.g., an acyl chloride), becomes highly electrophilic. A second, unreacted azetidine molecule then acts as a nucleophile, attacking the activated azetidine and leading to a dimeric byproduct. This process competes with the desired intramolecular reaction or reaction with the intended nucleophile/electrophile.

Q2: Why is my reaction producing dimers instead of the desired product?

A: Dimer formation is favored under conditions that promote intermolecular reactions over the desired intramolecular cyclization or reaction with another reagent.[4][5] The most common causes include:

  • High Concentration: Increased proximity of azetidine molecules favors self-reaction.[4][5]

  • Slow Reaction Rate: If the desired reaction is sluggish, the activated azetidine intermediate has more time to react with another azetidine molecule.

  • Highly Reactive Intermediates: Over-activation of the azetidine nitrogen can create a highly electrophilic species prone to attack by any available nucleophile, including another azetidine.

Q3: Can the choice of N-protecting group influence dimerization?

A: Absolutely. Bulky or electron-withdrawing protecting groups can significantly influence the propensity for dimerization. For instance, robust sulfonyl groups (e.g., tosyl, nosyl) activate the nitrogen but can also stabilize the azetidinium ion intermediate.[5] The choice of protecting group must balance the need for activation with the stability of the final product and the conditions required for its eventual removal.[5]

Q4: Is dimerization the same as ring-opening?

A: Not exactly, but they are related. Dimerization is a form of intermolecular ring-opening. One azetidine molecule's nitrogen attacks and opens the ring of a second, activated azetidine molecule. Other ring-opening reactions can occur intramolecularly or via attack from other nucleophiles present in the reaction mixture, such as solvents or additives.[1][6]

Core Mechanism of Dimerization in N-Acylation

The most common scenario for dimerization occurs during the N-acylation of an azetidine. The process can be broken down into two competing pathways, as illustrated below.

Dimerization Pathway Diagram

DimerizationMechanism cluster_0 Reaction Setup cluster_1 Step 1: Activation cluster_2 Step 2: Competing Reactions Azetidine1 Azetidine (Nucleophile) Azetidine2 Azetidine (Spectator) ActivatedAzetidine Activated Intermediate (Azetidinium Ion) Azetidine1->ActivatedAzetidine Reacts with R-COCl AcylChloride R-COCl (Electrophile) DimerProduct Dimer Byproduct Azetidine2->DimerProduct Intermolecular Attack DesiredProduct Desired Product (N-Acyl Azetidine) ActivatedAzetidine->DesiredProduct Intramolecular Rearrangement/ Desired Reaction ActivatedAzetidine->DimerProduct Intermolecular Attack

Caption: Competing pathways in azetidine N-acylation.

Mechanistic Explanation:

  • Activation: The azetidine nitrogen attacks the electrophilic acyl chloride, forming a highly reactive azetidinium intermediate.

  • Competition: This intermediate is at a crucial junction:

    • Desired Pathway (Intramolecular): The reaction proceeds as intended, leading to the stable N-acyl azetidine product.

    • Dimerization Pathway (Intermolecular): A second, unactivated azetidine molecule, acting as a nucleophile, attacks the electrophilic carbon of the activated intermediate. This opens the four-membered ring and forms a dimeric structure, consuming two molecules of starting material and one molecule of the acylating agent for every dimer formed.

Troubleshooting Guides & Preventative Strategies

Problem: High Levels of Dimer Detected by LC-MS or TLC

This is the most direct evidence of a problematic reaction. The dimer will typically have a mass corresponding to (2 * Azetidine Mass + Acyl Group Mass - HCl).

Strategy 1: High Dilution Conditions

Causality: The fundamental principle behind this strategy is Le Châtelier's principle. Dimerization is a bimolecular reaction (second-order kinetics), while the desired acylation is often pseudo-first-order. By decreasing the concentration, you disproportionately slow down the bimolecular dimerization reaction compared to the desired pathway.[4][5]

Experimental Protocol:

  • Set up the reaction vessel with the bulk of the solvent and the acylating agent (e.g., acyl chloride, anhydride).

  • Dissolve the azetidine starting material in a separate addition funnel with a small amount of the reaction solvent.

  • Using a syringe pump or the addition funnel, add the azetidine solution dropwise to the reaction mixture over an extended period (e.g., 2-4 hours).

  • Maintain vigorous stirring throughout the addition to ensure rapid mixing and prevent localized high concentrations.

  • Monitor the reaction by TLC or LC-MS to confirm the suppression of the dimer spot/peak.

Strategy 2: Temperature Optimization

Causality: Lowering the reaction temperature reduces the overall kinetic energy of the system. This can slow down the undesired, often lower-activation-energy dimerization pathway more significantly than the desired reaction. It also increases the stability of the activated intermediate, providing a larger window for the desired reaction to occur.

Experimental Protocol:

  • Begin the reaction at 0 °C or -20 °C by cooling the reaction vessel in an ice-water or ice-salt bath.

  • Add all reagents at this reduced temperature.

  • Allow the reaction to stir at the low temperature for an initial period (e.g., 1-2 hours).

  • If no reaction is observed (via TLC/LC-MS), allow the mixture to slowly warm to room temperature. This controlled, gradual increase in energy can be sufficient to initiate the desired reaction without promoting the dimer byproduct.

ParameterHigh Temperature (e.g., > RT)Low Temperature (e.g., < 0 °C)
Reaction Rate Faster (Both desired and undesired)Slower (Can be selective)
Dimer Formation Often IncreasedOften Decreased
Intermediate Stability LowerHigher
Recommendation Use with caution, only if desired reaction has a high activation energy.Recommended starting point.
Strategy 3: Choice of Acylating Agent and Base

Causality: The reactivity of the acylating agent and the nature of the base are critical. A highly reactive acylating agent (like an acyl chloride) in the presence of a strong, unhindered base can rapidly generate a high concentration of the activated azetidinium intermediate, promoting dimerization. Using a less reactive acylating agent or a hindered, non-nucleophilic base can moderate the reaction rate.

Recommendations:

  • Acylating Agent: Instead of acyl chlorides, consider using less reactive alternatives like acid anhydrides or employing coupling reagents (e.g., HATU, HOBt) with the corresponding carboxylic acid.

  • Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine (TEA). These bases are less likely to participate in side reactions and their steric bulk can influence the transition state, potentially disfavoring the bimolecular dimerization.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving dimerization issues.

Caption: Step-by-step troubleshooting workflow for azetidine dimerization.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach.
  • St-Gelais, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link]
  • Powers, T. R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Bureš, F., et al. (2020). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations.
  • Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

Sources

stability issues of tert-Butyl 3-aminoazetidine-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 3-aminoazetidine-1-carboxylate

A Senior Application Scientist's Guide to Solution Stability and Handling

Welcome to the technical support guide for tert-Butyl 3-aminoazetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and resolve stability challenges, ensuring the integrity of your experiments and the success of your synthetic campaigns.

The unique structure of this reagent, featuring a strained four-membered azetidine ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group, offers significant synthetic advantages. However, these same features are the source of its primary stability issues. This guide provides a framework for understanding and managing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-Butyl 3-aminoazetidine-1-carboxylate in solution?

A1: The two main points of instability are the azetidine ring and the N-Boc protecting group.

  • Azetidine Ring Strain: Four-membered rings like azetidine possess significant ring strain (approx. 25.4 kcal/mol).[1] This makes them susceptible to ring-opening reactions, especially under acidic conditions.[2][3] Protonation of the ring nitrogen makes it an excellent leaving group, facilitating nucleophilic attack and cleavage of the ring.[2][3]

  • Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is specifically designed to be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[4][5] This cleavage generates a reactive tert-butyl cation.[5][6] The challenge is that conditions mild enough to be tolerated by other functional groups can still be harsh enough to partially or fully deprotect the Boc group, leading to side reactions.

Q2: My solution of the compound in an aprotic solvent (like DCM or DMF) is showing degradation over time. What could be the cause?

A2: Even high-purity solvents can contain trace acidic impurities. Over time, these can catalyze the slow degradation of the Boc group or the azetidine ring. Furthermore, exposure to atmospheric moisture and carbon dioxide can form carbonic acid, gradually lowering the pH of the solution. For these reasons, it is best practice to prepare solutions fresh for each reaction and to store the neat compound as a solid under an inert atmosphere at refrigerated temperatures (0-10°C).[7]

Q3: Is the compound stable under basic conditions?

A3: Generally, yes. The Boc protecting group is stable to most bases and nucleophiles.[5][8] The azetidine ring is also significantly more stable under basic conditions compared to acidic ones.[2] Therefore, reactions and workups involving bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate are well-tolerated.

Q4: What are the common degradation byproducts I should monitor for by LC-MS?

A4: When analyzing a reaction mixture, you should look for two primary degradation products:

  • De-protected Azetidine: A mass peak corresponding to the loss of the Boc group (loss of 100.12 amu). This indicates exposure to acidic conditions.

  • Ring-Opened Products: These will appear as products with a mass corresponding to the addition of a solvent molecule or a nucleophile present in the reaction mixture. For example, in a methanolic solution, you might observe the addition of methanol (32.04 amu) upon ring-opening. The exact mass will depend on the nucleophile that attacks the ring.

Troubleshooting Guide: Degradation in Solution

This guide addresses common issues encountered during synthetic workflows.

Issue / Symptom Potential Root Cause Recommended Solution & Rationale
Low yield after aqueous workup; unexpected polar impurities on TLC/LC-MS. Acidic Aqueous Wash: Using washes like 1N HCl for workup is a common cause of degradation.[2] The low pH rapidly cleaves the Boc group and can catalyze the opening of the azetidine ring.Use Neutral or Mildly Basic Washes: Employ saturated aqueous sodium bicarbonate (NaHCO₃) or saturated ammonium chloride (NH₄Cl) solutions.[2] If an acid wash is unavoidable to remove basic impurities, perform it quickly at low temperature (0-5°C) to minimize contact time.
Significant degradation observed during silica gel column chromatography. Acidity of Standard Silica Gel: Standard silica gel has an acidic surface (pH ≈ 4-5), which can act as a solid-phase acid catalyst.[2] Prolonged contact during chromatography can lead to continuous degradation of the compound on the column.Use Deactivated Silica: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% TEA in ethyl acetate/hexanes), then flushing with the mobile phase. Alternatively, use commercially available neutral silica gel or alumina.
Inconsistent results or low yields in coupling reactions (e.g., amide bond formation). Acidic Additives or Reagents: Some coupling additives or reagents might be acidic or generate acidic byproducts. For example, using the hydrochloride salt of a coupling agent without sufficient base can create an acidic environment.Ensure Anhydrous and Neutral Conditions: Use high-purity, anhydrous solvents. When using salt forms of reagents, ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA) is added to neutralize the acid. Opt for modern coupling reagents like HATU or HBTU that are generally used under neutral or basic conditions.
Formation of tert-butylated byproducts on other functional groups in the molecule. Generation of tert-butyl Cation: During Boc deprotection (intentional or unintentional), a reactive tert-butyl cation is formed.[6] This cation can alkylate nucleophilic functional groups like phenols, thiols, or indoles.Use Cation Scavengers: When intentionally cleaving the Boc group with strong acid (e.g., TFA), include scavengers like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail to trap the tert-butyl cation and prevent side reactions.[6]

Experimental Protocol: Amide Coupling with Maintained Stability

This protocol provides a step-by-step method for a standard amide coupling reaction, with critical considerations for maintaining the stability of tert-Butyl 3-aminoazetidine-1-carboxylate.

Objective: To couple a generic carboxylic acid (R-COOH) with tert-Butyl 3-aminoazetidine-1-carboxylate.

Reagents & Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Neutralized Silica Gel

Procedure:

  • Reaction Setup:

    • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.05 eq) and HATU (1.1 eq).

    • Dissolve these solids in anhydrous DMF (use a volume to make an approx. 0.1 M solution).

    • Stir the solution at room temperature for 10-15 minutes. This is the pre-activation step. Rationale: Pre-activating the carboxylic acid ensures it is ready to react immediately upon addition of the amine, minimizing potential side reactions.

  • Amine Addition:

    • In a separate vial, dissolve tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a small amount of anhydrous DMF.

    • Add the amine solution to the reaction flask, followed immediately by the addition of DIPEA (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the coupling and ensures the reaction medium remains basic, protecting the substrate.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours. Check for the consumption of the limiting amine starting material.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine. Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic impurities. The brine wash helps to remove residual DMF and water.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using neutralized silica gel.

    • Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, containing 1% triethylamine to maintain a basic environment on the column. Rationale: Using neutralized silica and a basic eluent system is critical to prevent degradation of the product during purification.[2]

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering stability issues with tert-Butyl 3-aminoazetidine-1-carboxylate.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Low Yield or Unexpected Impurities lcms Analyze Crude Product by LC-MS start->lcms de_boc De-Boc Product Detected (Mass -100) lcms->de_boc Check Mass Spec ring_open Ring-Opened Product Detected (Mass + Nucleophile) lcms->ring_open Check Mass Spec no_rxn Only Starting Material (SM) Detected lcms->no_rxn Check Mass Spec acid_source Root Cause: Unintentional Acid Exposure de_boc->acid_source ring_open->acid_source coupling_fail Root Cause: Inefficient Coupling (Not a stability issue) no_rxn->coupling_fail sol_workup Solution: Use NaHCO₃ or NH₄Cl wash. Workup cold & fast. acid_source->sol_workup If issue is post-reaction sol_purify Solution: Use neutral silica gel (add 1% TEA to eluent). acid_source->sol_purify If issue is post-reaction sol_reagents Solution: Check pH of reagents. Use anhydrous solvents. acid_source->sol_reagents If issue is during reaction sol_coupling Solution: Increase coupling time/temp. Use a stronger coupling agent. coupling_fail->sol_coupling

Fig 1. Decision tree for troubleshooting stability issues.

References

  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • St. Jean, D. J., Jr, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1641. [Link]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Ghislieri, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
  • St. Jean, D. J., Jr, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
  • Deprotection of N-Boc group of aliphatic amines.
  • Ashraf, M. Z. (2020).
  • Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]
  • Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC).
  • Gámez, J. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
  • tert-butyl 3-(6-aminopyridin-3-yl)
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. iChemical. [Link]

Sources

removing impurities from commercial Boc-3-aminoazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-3-aminoazetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We understand that the purity of your starting materials is paramount to the success of your research. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of commercial-grade Boc-3-aminoazetidine hydrochloride, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Boc-3-aminoazetidine hydrochloride?

Commercial batches of Boc-3-aminoazetidine HCl can contain a range of impurities stemming from its synthesis and storage. Identifying these is the first step toward effective removal.

  • Process-Related Impurities: These originate from the synthetic route. Common starting materials for azetidine synthesis can include epichlorohydrin and benzhydrylamine, while the Boc-protection step uses di-tert-butyl dicarbonate (Boc₂O).[1] Impurities may include:

    • Unreacted 3-aminoazetidine: A highly polar and water-soluble impurity.

    • Di-tert-butyl dicarbonate (Boc₂O) and its byproduct, t-butanol: Non-polar impurities.

    • Over-protected species (Di-Boc): Where the Boc group attaches to both the ring and exocyclic nitrogen, although less common for the hydrochloride salt.

    • Residual Solvents: Such as ethyl acetate, dichloromethane (DCM), or 1,4-dioxane used during synthesis and workup.[2]

  • Degradation Products: The Boc (tert-butyloxycarbonyl) group is notoriously sensitive to acid.[3][] Accidental exposure to strong acidic conditions, even ambient acidic vapors over long-term storage, can lead to partial deprotection, resulting in the presence of free 3-aminoazetidine dihydrochloride.

  • Genotoxic Impurities (GTIs): The generation of the tert-butyl cation during Boc deprotection can lead to alkylation of nucleophilic sites on the substrate or product, potentially forming undesirable byproducts.[2][3] While this is more of a concern during a reaction's deprotection step, harsh purification conditions could theoretically generate trace amounts.

Table 1: Common Impurities and Their Identification

ImpurityLikely SourceAnalytical Signature (¹H NMR)
3-AminoazetidineIncomplete Boc-protectionAbsence of the characteristic Boc proton signal (~1.4-1.5 ppm).
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent from synthesisMay not be easily visible in ¹H NMR of the HCl salt; often removed during workup.
t-ButanolBoc₂O byproductSinglet around ~1.28 ppm (can overlap with other signals).
Unreacted Starting MaterialsIncomplete azetidine synthesisComplex signals in the aromatic or aliphatic region, depending on the route.
Residual SolventsManufacturing ProcessCharacteristic peaks (e.g., Ethyl Acetate: ~1.2, 2.0, 4.1 ppm; DCM: ~5.3 ppm).
Q2: How can I reliably assess the purity of my incoming material before use?

A multi-pronged approach is essential for a comprehensive purity assessment.[5]

  • ¹H NMR Spectroscopy: This is your first and most powerful tool. It provides structural confirmation and can quantify impurities if an internal standard is used. Look for the expected peaks of your product and scan for unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying purity with high accuracy. A reverse-phase method (e.g., C18 column) with a water/acetonitrile gradient containing a modifier like TFA or formic acid is typically effective. It can resolve closely related impurities that may overlap in an NMR spectrum.[6]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of your main component and can help identify the mass of unknown impurities, providing crucial clues to their structure.[]

Q3: My material is the hydrochloride salt. Do I need to convert it to the free base before using it in my reaction?

This depends entirely on your reaction conditions.

  • Use as HCl Salt: If your reaction is performed under basic conditions (e.g., using coupling reagents like HATU/DIPEA or bases like triethylamine, K₂CO₃), you can often use the HCl salt directly. The added base will neutralize the HCl in situ to generate the reactive free amine. Remember to add at least one extra equivalent of base to account for the salt.

  • Convert to Free Base: If your reaction is sensitive to chloride ions or requires the precise addition of a neutral amine, you must first convert the salt to the free base. This is achieved through a liquid-liquid extraction (acid-base workup), as detailed in the troubleshooting section below. The free base is typically an oil or low-melting solid.[8]

Troubleshooting Guide: Purification Workflows

Problem: My initial analysis shows multiple impurities, both polar (e.g., unreacted amine) and non-polar (e.g., t-butanol). I need a robust method to achieve >99% purity.

Root Cause: The commercial material has not been sufficiently purified, containing byproducts from various stages of its synthesis. A simple recrystallization will likely not be sufficient to remove all classes of impurities.

Solution: Comprehensive Acid-Base Extraction and Recrystallization.

This strategy leverages the basicity of the amino group to selectively move your desired compound between aqueous and organic phases, leaving different types of impurities behind at each step.

purification_workflow start Commercial Boc-3-aminoazetidine HCl (in Organic Solvent, e.g., EtOAc) wash1 Wash with aq. NaHCO₃ or other mild base start->wash1 separate1 Separate Layers wash1->separate1 aq1 Aqueous Layer 1: (Removes excess acid, polar acidic impurities) separate1->aq1 Discard org1 Organic Layer 1: (Contains Boc-amine free base + non-polar impurities) separate1->org1 wash2 Wash with Brine org1->wash2 separate2 Separate Layers wash2->separate2 aq2 Aqueous Layer 2: (Removes residual water, polar compounds) separate2->aq2 Discard org2 Organic Layer 2: (Dried with Na₂SO₄) separate2->org2 add_hcl Add HCl in Ether or Dioxane org2->add_hcl crystallize Crystallize/Precipitate add_hcl->crystallize product Pure Boc-3-aminoazetidine HCl (>99%) crystallize->product

Caption: Workflow for purifying Boc-3-aminoazetidine HCl.

  • Dissolution & Neutralization: Dissolve the crude Boc-3-aminoazetidine HCl in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Add this solution to a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like 1M sodium carbonate (Na₂CO₃).[9] Swirl gently at first to allow for CO₂ off-gassing, then shake vigorously. This deprotonates the azetidine hydrochloride, converting it to the free base, which is soluble in the organic layer.

    • Causality Check: Why use a mild base? A strong base like NaOH could potentially hydrolyze the Boc group over time, whereas NaHCO₃ is strong enough to deprotonate the ammonium salt but not attack the carbamate.[10]

  • Extraction: Separate the layers. The organic layer now contains your desired product as the free base. The aqueous layer contains the sodium chloride byproduct and any highly polar, water-soluble impurities.

  • Organic Wash: Wash the organic layer with brine (saturated aqueous NaCl).

    • Causality Check: The brine wash helps to remove most of the dissolved water from the organic layer before the final drying step and can help break up any emulsions that may have formed.[9]

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and rinse the drying agent with fresh solvent.

  • Salt Reformation: To the clear organic filtrate, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) while stirring. The hydrochloride salt is insoluble in many organic solvents and will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the organic solvent (e.g., cold ethyl acetate or ether) to remove any remaining soluble impurities.

  • Drying: Dry the pure white solid under high vacuum to remove all residual solvents.

Problem: My material is an off-white or yellow solid, suggesting trace impurities or degradation.

Root Cause: Discoloration is often caused by high-molecular-weight, non-volatile impurities or minor degradation products formed during synthesis or storage.

Solution: Recrystallization with Activated Carbon.

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the product at varying temperatures.

solvent_selection start Goal: Find a suitable recrystallization solvent test_solubility Test Solubility of Product start->test_solubility hot_soluble Soluble in Hot Solvent? test_solubility->hot_soluble cold_insoluble Insoluble in Cold Solvent? test_solubility->cold_insoluble decision Is it a good solvent? hot_soluble->decision Yes failure Try a different solvent or a co-solvent system (e.g., Isopropanol/Heptane) hot_soluble->failure No cold_insoluble->decision Yes cold_insoluble->failure No success Proceed with Recrystallization decision->success Both Yes decision->failure One or Both No

Caption: Logic for selecting a recrystallization solvent.

  • Solvent Selection: Choose a solvent or co-solvent system in which the Boc-3-aminoazetidine HCl is highly soluble when hot but poorly soluble when cold. Isopropanol (IPA), ethanol, or acetonitrile/ether mixtures are good starting points.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated carbon to the hot solution. Swirl for a few minutes. The carbon will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Causality Check: The filtration must be done quickly and while hot to prevent premature crystallization of the product on the filter paper, which would lead to significant yield loss.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Summary of Purification Strategies

MethodBest For RemovingKey AdvantagesKey Disadvantages
Acid-Base Extraction Broad spectrum of polar and non-polar impurities.Highly effective for achieving high purity; separates based on chemical properties.Multi-step; involves solvent-solvent extractions; potential for emulsions.
Recrystallization Impurities with different solubility profiles; color.Excellent for final polishing to get crystalline material; can be simple and high-yielding.Relies on finding a suitable solvent; may not remove closely related impurities.
Silica Gel Chromatography Non-polar impurities from the free-base form.High resolution for separating components of similar polarity.Requires conversion to free base; can be time-consuming and uses large solvent volumes.
Trituration/Slurry Wash Minor, highly soluble impurities.Quick and simple for a final wash.Only effective if impurities are much more soluble than the product in the chosen solvent.

By understanding the nature of potential impurities and applying the correct chemical principles, you can confidently purify Boc-3-aminoazetidine hydrochloride to the high standard required for successful and reproducible research.

References

  • Vertex AI Search, 3-(Boc-amino)azetidine hydrochloride, min 97%, 10 grams. [No URL available]
  • Organic Chemistry Portal, Boc-Protected Amino Groups.
  • PubMed Central, Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • University of Colorado Boulder, Acid-Base Extraction. [No URL available]
  • Hebei Boze Chemical Co.,Ltd., BOC deprotection.
  • ACS Publications, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • PubMed, Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
  • National Institutes of Health, Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ACS GCI Pharmaceutical Roundtable, BOC Deprotection.
  • Scholars Research Library, Der Pharma Chemica.
  • Google Patents, CN112661672A - Crystallization method of Boc-amino acid.
  • AB Enterprises, 1-boc-3-amino Azetidine.
  • ResearchGate, What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • YouTube, Acid-Base Extraction Tutorial.
  • Agilent, Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

Sources

Technical Support Center: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this critical building block. Azetidines are highly valuable scaffolds in medicinal chemistry, but their inherent ring strain can lead to synthetic difficulties, including low yields and competing side reactions.[1][2]

This guide provides in-depth, field-proven insights into alternative catalytic systems, troubleshooting common issues, and optimizing reaction conditions to ensure successful and reproducible outcomes.

Synthesis Overview: The Path to a Strained Ring

The most prevalent synthetic routes to tert-Butyl 3-aminoazetidine-1-carboxylate typically converge on the key intermediate, tert-Butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone).[3][4][5][6] The final step is a reductive amination, where the ketone is converted to the desired primary amine. It is this crucial catalytic step that often determines the overall efficiency and success of the synthesis.

The general workflow involves the oxidation of N-Boc-3-hydroxyazetidine, followed by the catalytic reductive amination of the resulting N-Boc-3-azetidinone.[7][8]

cluster_0 Synthesis Workflow A N-Boc-3-hydroxyazetidine B Oxidation (e.g., TEMPO, Dess-Martin) A->B C tert-Butyl 3-oxoazetidine-1-carboxylate B->C D Catalytic Reductive Amination (Ammonia source + Reducing Agent) C->D E tert-Butyl 3-aminoazetidine-1-carboxylate D->E cluster_0 Key Considerations cluster_1 Catalyst Type Start Catalyst Selection Scale Reaction Scale? Start->Scale Purification Purification Method? Start->Purification Chirality Chiral Product Needed? Start->Chirality Hetero Heterogeneous (e.g., Pd/C, Raney Ni) Scale->Hetero Large Scale / Industrial Homo Homogeneous (e.g., Wilkinson's Cat., Chiral Complexes) Scale->Homo Lab Scale / R&D Purification->Hetero Easy (Filtration) Purification->Homo Difficult (Chromatography) Chirality->Hetero Generally No Chirality->Homo Yes (High Enantioselectivity)

Sources

Technical Support Center: Industrial Scale-Up of Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial production of azetidine intermediates. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of these valuable four-membered heterocycles. Azetidines are critical building blocks in modern medicinal chemistry, offering unique structural and physicochemical properties to active pharmaceutical ingredients (APIs).[1][2] However, their inherent ring strain and specific reactivity profiles present unique challenges when transitioning from laboratory-scale synthesis to industrial production.[3][4][5][6]

This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and process chemistry experience.

Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section addresses specific experimental problems you may encounter during the scale-up of azetidine intermediate synthesis.

Problem 1: Low or Inconsistent Yields Upon Scale-Up

You've successfully synthesized your target azetidine intermediate in high yields at the gram scale, but upon moving to a multi-kilogram scale, the yield drops significantly and varies between batches.

Potential Root Causes & Troubleshooting Steps:

  • Inefficient Heat Transfer: One of the most common issues during scale-up is managing reaction exotherms.[7][8][9] Large reactors have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation. This can cause localized "hot spots," leading to thermal decomposition of the product or the formation of side products.[7]

    • Solution:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the thermal profile of your reaction. This will help in designing appropriate cooling protocols.

      • Controlled Addition: Instead of adding all reagents at once, use a controlled addition strategy (e.g., syringe pump or dropping funnel) for key reagents, especially in exothermic steps.[10]

      • Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range, but be mindful of potential side reactions at higher temperatures.

  • Poor Mixing and Mass Transfer: What appears as a homogeneous solution in a round-bottom flask can behave very differently in a large reactor. Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions or incomplete conversion.[9][11]

    • Solution:

      • Reactor and Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine, pitched blade) for the viscosity of your reaction mixture. Baffles within the reactor can also improve mixing efficiency.

      • Stirring Rate Optimization: The stirring rate should be optimized for the larger volume to ensure homogeneity without causing excessive shear that might degrade sensitive molecules.

  • Impurity Profile Changes: Impurities that were negligible at a small scale can become significant at an industrial scale, affecting crystallization, isolation, and overall yield.[8][12]

    • Solution:

      • In-Process Controls (IPCs): Implement rigorous IPCs using techniques like HPLC or GC to monitor the formation of impurities throughout the reaction.

      • Raw Material Qualification: Ensure the quality and purity of starting materials from commercial suppliers are consistent. Variations in raw materials are a common source of unexpected side products.[8]

Problem 2: Product Instability and Ring-Opening

During work-up or purification, you observe significant degradation of the azetidine ring, often through ring-opening reactions.

Potential Root Causes & Troubleshooting Steps:

  • Acid-Mediated Decomposition: The strained azetidine ring can be susceptible to opening under acidic conditions, especially with N-substituted azetidines.[5]

    • Solution:

      • pH Control: Carefully control the pH during aqueous work-up and extractions. Use milder acids or buffered solutions if possible.

      • Telescoping Processes: If feasible, consider a "telescoped" synthesis where the azetidine intermediate is not isolated but is reacted in the same pot to form the next intermediate, avoiding harsh purification conditions.

  • Nucleophilic Attack: The electrophilic carbons of the azetidine ring can be attacked by nucleophiles present in the reaction mixture, leading to ring-opening.

    • Solution:

      • Protecting Group Strategy: For NH-azetidines, ensure the nitrogen is appropriately protected (e.g., with a Boc or Cbz group) to reduce its nucleophilicity and the ring's susceptibility to certain reactions.

      • Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause degradation.[13] Consider using deactivated silica, alumina, or alternative purification methods like crystallization or distillation.[13][14] The addition of a small amount of a neutralising agent like triethylamine (TEA) to the eluent can also be effective.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up azetidine synthesis?

A1: The primary safety concerns revolve around:

  • Thermal Runaway: As mentioned, exothermic reactions can become difficult to control on a large scale.[9][10] A failure in cooling systems could lead to a dangerous increase in temperature and pressure.

  • Handling of Hazardous Reagents: Many synthetic routes for azetidines may involve toxic, flammable, or pyrophoric reagents.[15] Handling these on a large scale requires specialized equipment and stringent safety protocols.

  • Product Instability: The potential for rapid decomposition of the product under certain conditions should be assessed to prevent pressure buildup in vessels.

Q2: How do I choose a scalable synthetic route for an azetidine intermediate?

A2: A scalable route should prioritize:

  • Cost-Effectiveness: Avoid expensive reagents and catalysts where possible.[15][16][17] For example, using abundant and non-toxic catalysts like titanium-based reagents can be advantageous.[1]

  • Robustness: The reaction should be tolerant to minor variations in reaction conditions and raw material quality.

  • Safety: The route should avoid highly energetic intermediates or hazardous reagents if possible.

  • Crystallinity of Intermediates: Having crystalline intermediates allows for easier purification by recrystallization, which is highly desirable at an industrial scale to avoid chromatography.[18]

Q3: What analytical methods are crucial for quality control during scale-up?

A3: A robust analytical package is essential for ensuring consistent quality.[12][19] Key methods include:

  • HPLC/UPLC: For assessing purity, identifying and quantifying impurities, and as an in-process control.

  • GC: For analyzing residual solvents and volatile impurities.

  • NMR (¹H, ¹³C): To confirm the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.

  • FTIR: To confirm functional groups and for raw material identification.

Data & Protocols

Table 1: Comparison of Lab vs. Scale-Up Parameters
ParameterLaboratory Scale (1-100 g)Industrial Scale (>10 kg)Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio; rapid heating/cooling.Low surface-area-to-volume ratio; slow heat dissipation.[7]Perform calorimetry; use controlled addition of reagents.
Mixing Efficient mixing with magnetic stir bars.Mechanical agitation; potential for dead zones.Optimize impeller type and agitation speed.
Purification Flash column chromatography is common.Crystallization, distillation, or extraction are preferred.[14][18]Develop a robust crystallization process early.
Reaction Time Often determined by TLC or LC-MS at a single point.May be longer due to slower addition and heat transfer.Monitor reaction kinetics closely with IPCs.
Protocol: General Procedure for Azetidine Ring Closure via Intramolecular Cyclization

This protocol is a generalized example for the synthesis of N-substituted azetidines from a γ-amino alcohol precursor, a common strategy in azetidine synthesis.[20]

  • Activation of the Hydroxyl Group:

    • Dissolve the γ-amino alcohol in an appropriate aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂).

    • Cool the solution to 0 °C.

    • Slowly add a sulfonyl chloride (e.g., MsCl, TsCl) or another activating agent in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form the corresponding sulfonate ester in situ.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Intramolecular Cyclization:

    • Once the activation is complete, add a strong, non-nucleophilic base (e.g., NaH, KHMDS) portion-wise at 0 °C to deprotonate the amine.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by LC-MS). This 4-exo-tet ring closure is generally favorable.[20]

  • Work-up and Isolation:

    • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by crystallization from an appropriate solvent system or by vacuum distillation if thermally stable. Avoid silica gel chromatography if the product is acid-sensitive.[13]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield at Scale CheckHeat Investigate Thermal Profile Start->CheckHeat Exothermic Reaction? CheckMixing Evaluate Mixing Efficiency Start->CheckMixing Heterogeneous? Viscous? CheckPurity Analyze Impurity Profile Start->CheckPurity New Impurities? Calorimetry Run Reaction Calorimetry CheckHeat->Calorimetry SlowAddition Implement Slow Addition CheckHeat->SlowAddition Agitator Optimize Agitator/Stir Speed CheckMixing->Agitator IPC Implement In-Process Controls (IPCs) CheckPurity->IPC RawMaterial Qualify Raw Materials CheckPurity->RawMaterial Solution Yield Improved Calorimetry->Solution SlowAddition->Solution Agitator->Solution IPC->Solution RawMaterial->Solution

Caption: A decision tree for troubleshooting low yields during scale-up.

General Scale-Up Process Flow

Scale_Up_Flow Lab Lab Scale Synthesis (mg-g) ProcessSafety Process Safety Assessment (Calorimetry, SDS Review) Lab->ProcessSafety KiloLab Kilo-Lab Scale-Up (0.1-1 kg) ProcessSafety->KiloLab Pilot Pilot Plant Run (10-100 kg) KiloLab->Pilot QC QC Method Validation KiloLab->QC Commercial Commercial Pilot->Commercial Regulatory Regulatory Filing Pilot->Regulatory

Caption: A typical workflow for scaling up an intermediate from lab to commercial production.

References

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Parmar, D., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023).
  • Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Wadsworth, P. A. et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Various Authors. (2011). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Thesis Author. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive.
  • Various Authors. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Wikipedia Contributors. (n.d.). Couty's azetidine synthesis. Wikipedia.
  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
  • Various Authors. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. www.organic-chemistry.org.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Biosynergy Pharma. (2026).
  • Various Authors. (2019).
  • Various Authors. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Various Authors. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
  • Schindler, C. S. et al. (2022).
  • Reddit Community. (2021).
  • Chemtek Scientific. (n.d.).
  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure.
  • Séché Environnement. (n.d.).
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Prime Scholars.
  • ACS Green Chemistry Institute. (n.d.). Sustainable Manufacturing Process for Commercial and Developmental Stage Intermediates through Two Consecutive Flow Reactions using Micro-packed Bed Technology. ACSGCIPR.
  • Various Authors. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials.
  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular....
  • Various Authors. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry.
  • All For Drugs. (n.d.). Scaleup of API/Drugs. SlideShare.
  • Various Authors. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
  • Tianming Pharmaceutical. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Battilocchio, C., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • FDA. (n.d.). Guidance for Industry #169 - Drug Substance. FDA.
  • SlideShare. (2009). Development and Scale up in API Manufacture (Part1). SlideShare.
  • Van Arnum, P. (n.d.). Scaling Up API Syntheses. Pharmaceutical Technology.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • Various Authors. (2024). Regulatory Considerations for Stability Studies of Co-Processed Active Pharmaceutical Ingredient. PubMed.
  • SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences.
  • NIH. (n.d.). Green analytical methods for simultaneous determination of compounds having relatively disparate absorbance; application to antibiotic formulation of azithromycin and levofloxacin. NIH.
  • Scirp.org. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Small heterocyclic scaffolds, such as the azetidine ring system, are of particular interest due to their prevalence in modern medicinal chemistry. Tert-butyl 3-aminoazetidine-1-carboxylate, a key building block, requires rigorous characterization to ensure its purity and structural integrity for subsequent synthetic transformations. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, compares its spectral features with alternative N-protected analogues, and offers practical insights for obtaining high-quality data.

The Structural Significance of tert-Butyl 3-aminoazetidine-1-carboxylate

The azetidine moiety, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints on molecules, making it a valuable scaffold in the design of bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and the primary amine at the 3-position make tert-butyl 3-aminoazetidine-1-carboxylate a versatile intermediate for the synthesis of a wide array of pharmaceutical candidates. Accurate interpretation of its NMR spectra is the first line of defense against structural misassignment and the unwitting introduction of impurities into a synthetic workflow.

Deciphering the NMR Spectra of tert-Butyl 3-aminoazetidine-1-carboxylate

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. Based on predictive models and available data, the ¹H NMR spectrum in deuterated chloroform (CDCl₃) is expected to exhibit the following key signals:

  • tert-Butyl Protons (Boc group): A sharp, intense singlet is anticipated around δ 1.50 ppm .[1] This signal, integrating to nine protons, is a hallmark of the Boc protecting group and its presence is a strong indicator of successful N-protection.

  • Azetidine Ring Protons: The protons on the azetidine ring form a more complex system. Due to the conformational rigidity of the four-membered ring, the methylene protons (at C2 and C4) are diastereotopic and are expected to appear as two distinct multiplets. The methine proton at C3, adjacent to the amino group, will also be a multiplet.

  • Amino Protons: The two protons of the primary amine (NH₂) will typically appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.

A predicted ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) suggests the following approximate chemical shifts and multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Azetidine CH4.58 - 4.36t1H8.2
Azetidine CH₂4.24 - 4.13dd1H9.5, 3.7
Azetidine CH₂4.13 - 3.96m2H-
Azetidine CH₂3.90 - 3.71dd1H9.4, 3.3
Boc C(CH₃)₃1.42 (approx.)s9H-
NH₂variablebr s2H-

Note: The predicted data for the azetidine ring protons in DMSO-d₆ shows a complex pattern of overlapping signals.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For tert-butyl 3-aminoazetidine-1-carboxylate, the following signals are expected:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Boc)~156
C (CH₃)₃ (Boc)~80
C H₂ (Azetidine, C2 & C4)~50-60
C H (Azetidine, C3)~40-50
C(C H₃)₃ (Boc)~28

Comparative Analysis with Alternative Protecting Groups

The choice of nitrogen protecting group is a critical consideration in multi-step synthesis. The carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups are common alternatives to the Boc group. Their distinct NMR signatures provide a clear means of differentiation.

Protecting GroupKey ¹H NMR Signals (in CDCl₃)Key ¹³C NMR Signals (in CDCl₃)
Boc ~1.5 ppm (s, 9H) ~156 ppm (C=O), ~80 ppm (quat. C), ~28 ppm (CH₃)
Cbz ~7.3 ppm (m, 5H), ~5.1 ppm (s, 2H)~156 ppm (C=O), ~136 ppm (ipso-Ar), ~128 ppm (Ar), ~67 ppm (CH₂)
Fmoc ~7.2-7.8 ppm (m, 8H), ~4.2-4.5 ppm (m, 3H)~156 ppm (C=O), ~141-144 ppm (Ar), ~120-128 ppm (Ar), ~67 ppm (CH₂), ~47 ppm (CH)

The most striking difference in the ¹H NMR is the presence of aromatic signals for the Cbz and Fmoc groups, which are absent for the Boc-protected compound. The upfield singlet of the nine tert-butyl protons is the defining characteristic of the Boc group.

Identification of Potential Impurities by NMR

During the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate, several impurities may arise from starting materials, reagents, or side reactions. NMR spectroscopy is a powerful tool for their detection and identification.

  • 1-Boc-3-azetidinone: A common precursor or potential oxidation byproduct. Its key ¹H NMR signal is a singlet for the four equivalent methylene protons of the azetidine ring.

  • 3-Hydroxyazetidine: An unreacted starting material if the synthesis starts from this compound.[3][4] It will lack the characteristic Boc signals and show a different pattern for the azetidine ring protons.

  • Di-tert-butyl dicarbonate (Boc₂O): The Boc-protection reagent. If present in excess, it will show a singlet in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for tert-butyl 3-aminoazetidine-1-carboxylate, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more).

    • Process the data similarly to the ¹H spectrum.

Visualizing the Structure and Workflow

molecular_structure cluster_mol tert-Butyl 3-aminoazetidine-1-carboxylate N1 N1 C2 C2 N1->C2 Boc Boc N1->Boc C3 C3 C2->C3 C4 C4 C3->C4 N_amino NH₂ C3->N_amino C4->N1 nmr_workflow start Start: Purified Sample prep Sample Preparation (5-10 mg in 0.6 mL solvent) start->prep tube Transfer to NMR Tube prep->tube spectrometer Place in NMR Spectrometer tube->spectrometer setup Lock, Tune, and Shim spectrometer->setup acquire_H1 Acquire ¹H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum setup->acquire_C13 process_H1 Process ¹H Data (FT, Phase, Baseline) acquire_H1->process_H1 analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) process_H1->analyze_H1 report Final Report and Structural Confirmation analyze_H1->report process_C13 Process ¹³C Data acquire_C13->process_C13 analyze_C13 Analyze ¹³C Spectrum (Chemical Shift) process_C13->analyze_C13 analyze_C13->report

Caption: Workflow for NMR analysis.

Conclusion

The NMR analysis of tert-butyl 3-aminoazetidine-1-carboxylate is a straightforward yet critical step in ensuring the quality of this important synthetic building block. The distinct singlet of the Boc group in the ¹H NMR spectrum serves as a reliable diagnostic tool for confirming its presence. A comprehensive analysis, including both ¹H and ¹³C NMR, allows for the unambiguous verification of the azetidine core structure. By comparing the spectral data with that of potential impurities and alternative protected analogues, researchers can proceed with confidence in their synthetic endeavors, ultimately contributing to the efficient and successful development of new therapeutic agents.

References

  • iChemical.
  • Thermo Fisher Scientific. Certificate of analysis: 3-Hydroxyazetidine hydrochloride, 97%. [Link]
  • Optional[13C NMR]. 3,3-DIETHYL-1-HYDROXY-AZETIDINE - Chemical Shifts. [Link]
  • PMC.

Sources

A-Comparative-Guide-to-HPLC-and-LC-MS-Methods-for-Analyzing-Boc-3-aminoazetidine-Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Boc-3-aminoazetidine

Boc-3-aminoazetidine is a crucial building block in medicinal chemistry and drug development.[1][2] Its strained four-membered ring structure and protected amine functional group make it a valuable scaffold for synthesizing novel pharmaceutical compounds.[3][4][5][6] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the efficacy of the final active pharmaceutical ingredient (API), or introduce toxicological risks.[7] Therefore, robust and reliable analytical methods are essential for ensuring the quality and consistency of Boc-3-aminoazetidine.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of Boc-3-aminoazetidine. We will delve into the underlying principles of each technique, present optimized experimental protocols, and discuss the relative advantages and disadvantages to help researchers and drug development professionals select the most appropriate method for their specific needs.

The Analytical Challenge: Properties of Boc-3-aminoazetidine

The physicochemical properties of Boc-3-aminoazetidine present unique analytical challenges:

  • Polarity: The presence of the azetidine ring and the protected amine makes the molecule relatively polar. This can lead to poor retention on traditional reversed-phase (RP) HPLC columns.[8][9]

  • Lack of a Strong Chromophore: The Boc-3-aminoazetidine molecule itself does not possess a strong UV-absorbing chromophore, which can limit the sensitivity of HPLC-UV detection.[1]

  • Potential for Multiple Impurity Types: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include structurally similar compounds that are difficult to resolve chromatographically.

HPLC-UV Methods: The Workhorse of Quality Control

HPLC with UV detection is a widely used technique in pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness.[10] For the analysis of Boc-3-aminoazetidine, several chromatographic strategies can be employed to overcome its inherent challenges.

Reversed-Phase HPLC (RP-HPLC)

While challenging due to the compound's polarity, RP-HPLC can be optimized for the analysis of Boc-3-aminoazetidine and its non-polar impurities.

  • Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

  • Causality Behind Experimental Choices: To achieve adequate retention of the polar Boc-3-aminoazetidine, a highly aqueous mobile phase is often required. However, this can lead to "phase collapse" on some C18 columns. Therefore, columns with polar-embedded or polar-endcapped stationary phases are recommended. The addition of a small amount of a counter-ion like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by minimizing secondary interactions with residual silanols on the stationary phase.

Experimental Protocol: RP-HPLC

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) with polar endcapping
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Injection Volume | 10 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase mode.[9][11]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of organic solvent and a small amount of water.[8][9][11] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[8]

  • Causality Behind Experimental Choices: The elution order in HILIC is typically the opposite of reversed-phase, with more polar compounds being more strongly retained.[11] This makes it particularly suitable for separating polar impurities from the main Boc-3-aminoazetidine peak. The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with a mass spectrometer.[8][9]

Experimental Protocol: HILIC

Parameter Condition
Column HILIC column (e.g., Amide or Amino phase, 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95-50% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Injection Volume | 5 µL |

Ion-Pairing Chromatography

This technique can be used to enhance the retention of ionizable compounds like amines on reversed-phase columns.[12][13][14]

  • Principle: An ion-pairing reagent, typically a long-chain alkyl sulfonate, is added to the mobile phase.[12][14] This reagent forms a neutral ion-pair with the protonated amine of Boc-3-aminoazetidine, increasing its hydrophobicity and thus its retention on a reversed-phase column.[14][15]

  • Causality Behind Experimental Choices: The choice and concentration of the ion-pairing reagent are critical for achieving optimal separation.[12] It is important to note that ion-pairing reagents can be difficult to remove from the column and the HPLC system, and they are generally not compatible with mass spectrometry.[15]

Experimental Protocol: Ion-Pairing Chromatography

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase 5 mM Sodium 1-Hexanesulfonate in 50:50 Acetonitrile/Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Injection Volume | 10 µL |

LC-MS Methods: Unparalleled Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[7][16] This makes it an invaluable tool for impurity profiling, especially for identifying and quantifying unknown impurities at trace levels.[17][18]

  • Principle: After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds.[19]

  • Causality Behind Experimental Choices: For Boc-3-aminoazetidine, Electrospray Ionization (ESI) in positive ion mode is the most suitable ionization technique, as the amine group is readily protonated. The Boc protecting group is known to be labile under certain MS conditions and can undergo fragmentation, often resulting in a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).[20][21][22][23][24] This fragmentation pattern can be diagnostically useful for identifying Boc-protected compounds.[21]

dot graph "LCMS_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

subgraph "cluster_LC" { label="Liquid Chromatography"; bgcolor="#E8F0FE"; "HPLC" [label="HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Column" [label="Chromatographic\nColumn"]; "HPLC" -> "Column" [label="Mobile Phase"]; }

subgraph "cluster_MS" { label="Mass Spectrometry"; bgcolor="#FCE8E6"; "IonSource" [label="Ion Source\n(ESI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MassAnalyzer" [label="Mass Analyzer\n(Quadrupole/TOF)"]; "Detector" [label="Detector"]; "IonSource" -> "MassAnalyzer" [label="Ions"]; "MassAnalyzer" -> "Detector" [label="Separated Ions"]; }

"Sample" [shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "DataSystem" [shape="database", label="Data System", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "HPLC"; "Column" -> "IonSource" [label="Eluent"]; "Detector" -> "DataSystem" [label="Signal"]; }

Caption: Workflow of an LC-MS system for impurity analysis.

Experimental Protocol: LC-MS

Parameter Condition
LC System UHPLC system for high resolution and fast analysis
Column HILIC column (e.g., Amide or Amino phase, 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95-50% B over 10 minutes
Flow Rate 0.4 mL/min
MS System Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode ESI Positive
Scan Range m/z 50-1000

| Collision Energy | Low energy for parent ion detection, ramped for fragmentation data (MS/MS) |

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, method validation is a critical step to ensure the reliability of the results.[25][26][27] Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[25][26][27][28]

Key Validation Parameters

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[29] Peak purity and resolution > 1.5
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[29] Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value.[29] Recovery of 98.0% to 102.0%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[29] Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[29] Signal-to-Noise ratio of 10:1

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[28] | RSD of results should remain within acceptable limits. |

dot graph "Validation_Process" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

"Start" [shape="ellipse", label="Method\nDevelopment", fillcolor="#FBBC05", fontcolor="#202124"]; "Protocol" [label="Validation Protocol\n(ICH Guidelines)", shape="document", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Specificity" [label="Specificity"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision\n(Repeatability &\nIntermediate)"]; "Limits" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; "Report" [label="Validation Report", shape="document", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape="ellipse", label="Validated\nMethod", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Protocol"; "Protocol" -> "Specificity"; "Specificity" -> "Linearity"; "Linearity" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "Limits"; "Limits" -> "Robustness"; "Robustness" -> "Report"; "Report" -> "End"; }

Caption: The systematic workflow for analytical method validation.

Comparison Summary: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Principle Separation based on physicochemical interactions, detection by UV absorbance.Separation by HPLC, detection by mass-to-charge ratio.[19]
Sensitivity Moderate, dependent on the chromophore.High to very high, independent of chromophore.[7][16]
Specificity Good, based on retention time. Co-elution can be an issue.Excellent, based on both retention time and mass-to-charge ratio.[7][18]
Impurity Identification Requires reference standards for confirmation.Can provide molecular weight information for tentative identification of unknown impurities.[16][17]
Quantitation Excellent for routine QC.Excellent, especially for trace-level impurities.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex instrumentation and data analysis.[18]
Best For Routine purity testing, quality control, and release testing.Impurity profiling, identification of unknown degradation products, and research and development.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for assessing the purity of Boc-3-aminoazetidine, each with its own set of strengths and ideal applications.

For routine quality control and batch release testing , a validated HILIC-UV method is often the most practical and cost-effective choice. It provides the necessary resolution for polar compounds and offers sufficient sensitivity for monitoring known impurities against established specifications.

For in-depth impurity profiling, forced degradation studies, and the identification of unknown impurities , LC-MS is the superior technique . Its high sensitivity and the ability to provide molecular weight information are indispensable for comprehensive characterization and ensuring the safety and quality of the final drug substance.[7][18]

Ultimately, a combined approach is often the most robust. HPLC-UV can be used for routine analysis, with LC-MS employed for troubleshooting, method development, and in-depth characterization when unexpected peaks are observed. This dual-pronged strategy ensures the highest level of quality assurance for this critical pharmaceutical intermediate.

References

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology, 43(2). [Link]
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
  • Altabrisa Group. (2025, September 6).
  • Soukup, J., & Tepe, J. J. (2008). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 80(15), 6062–6066. [Link]
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2025, August 10).
  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
  • Abdel-Realeem, M. M., Bencsath, F. A., & El-Shabrawy, Y. (2003). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 945–953. [Link]
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Doneanu, A., & Chen, W. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
  • What are the advantages of LC-MS over HPLC? (2018, September 26). Quora. [Link]
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2012). Journal of Proteome Research, 11(12), 5722–5731. [Link]
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). Journal of Proteome Research. [Link]
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment
  • Agilent. (2023, May 22).
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). Journal of Mass Spectrometry, 45(7), 785–794. [Link]
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2025, August 9).
  • AMSbiopharma. (2025, July 22).
  • Technology Networks. (2024, March 12).
  • How can I avoid the Boc-cleavage during Mass Analysis? (2021, July 16).
  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Semantic Scholar. [Link]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central. [Link]
  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2025, August 5).
  • Phenomenex. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). PubMed Central. [Link]
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2018, April 25).
  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. (2019, November 12). PubMed. [Link]
  • Chemsrc. (2025, August 23). 1-Boc-3-(Amino)azetidine. [Link]
  • LabRulez LCMS. (n.d.). Analysis of Amino Acids. [Link]
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (n.d.). PubMed. [Link]

Sources

The Azetidine Advantage: A Comparative Guide to tert-Butyl 3-aminoazetidine and Other Cyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Small, saturated nitrogen-containing heterocycles are privileged scaffolds, frequently incorporated into drug candidates to modulate physicochemical properties, enhance target affinity, and optimize pharmacokinetic profiles. Among these, the four-membered azetidine ring has emerged as a powerful tool for drug designers. This guide provides an in-depth, objective comparison of tert-Butyl 3-aminoazetidine with other commonly employed cyclic amine building blocks—piperidine, pyrrolidine, and morpholine. Through a detailed analysis of their physicochemical properties, metabolic stability, and synthetic accessibility, supported by experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery programs.

Introduction: The Quest for Optimal Physicochemical Properties

The journey of a drug molecule from administration to its biological target is fraught with challenges. It must possess a delicate balance of properties, including aqueous solubility for dissolution, lipophilicity for membrane permeation, and metabolic stability for a suitable duration of action. The incorporation of small cyclic amines is a well-established strategy to navigate this complex interplay of characteristics.[1][2] These scaffolds can influence a molecule's pKa, lipophilicity (logP), polar surface area (PSA), and three-dimensional (3D) shape, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While larger rings like piperidine and pyrrolidine have been mainstays in drug discovery, the smaller, more constrained azetidine ring offers unique advantages.[3][4] Its inherent ring strain and distinct conformational preferences can lead to improved metabolic stability and solubility.[3] The addition of a tert-butyl group to the 3-aminoazetidine core further modulates these properties, creating a building block with a compelling profile for lead optimization.

The Unique Profile of tert-Butyl 3-aminoazetidine

Tert-Butyl 3-aminoazetidine is a versatile building block that combines the structural rigidity of the azetidine ring with the steric bulk and electronic effects of a tert-butyl group. This combination imparts a unique set of physicochemical properties that can be strategically leveraged in drug design.

Structural and Conformational Considerations

The azetidine ring is a four-membered heterocycle with significant ring strain (approximately 25.4 kcal/mol).[3] This strain, while making its synthesis more challenging compared to its five- and six-membered counterparts, also confers a greater degree of conformational rigidity.[3][4] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The tert-butyl group, with its significant steric footprint, further influences the local conformation and can provide a valuable vector for exploring interactions with the target protein.

Comparative Analysis of Physicochemical Properties

To provide a clear and objective comparison, the following table summarizes key physicochemical properties of tert-Butyl 3-aminoazetidine alongside piperidine, pyrrolidine, and morpholine. It is important to note that experimental values can vary slightly depending on the specific measurement conditions.

Propertytert-Butyl 3-aminoazetidine (estimated/reported)PiperidinePyrrolidineMorpholine
pKa ~9.5 - 10.511.22[5]11.31[6]8.7
logP ~0.5 - 1.50.84[7]0.5[6]-0.86
Aqueous Solubility Moderate to HighMiscible[5]Miscible[6]Miscible
Molecular Weight ( g/mol ) 172.2685.1571.1287.12

Causality Behind the Properties:

  • pKa (Basicity): The basicity of the nitrogen atom is a critical parameter influencing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions. Piperidine and pyrrolidine are more basic than morpholine due to the electron-withdrawing effect of the oxygen atom in the morpholine ring.[8] The pKa of tert-Butyl 3-aminoazetidine is influenced by both the azetidine ring and the amino substituent, resulting in a basicity that is generally in a desirable range for many drug targets.

  • logP (Lipophilicity): Lipophilicity is a key driver of membrane permeability but can also impact solubility and metabolic clearance. Morpholine is the most hydrophilic of the comparators due to the polar ether linkage.[8] Piperidine and pyrrolidine exhibit moderate lipophilicity.[6][7] The tert-butyl group in tert-Butyl 3-aminoazetidine significantly increases its lipophilicity compared to the unsubstituted azetidine core, providing a tool to modulate this property.

  • Aqueous Solubility: Higher polarity and the ability to form hydrogen bonds generally lead to greater aqueous solubility. The high miscibility of piperidine, pyrrolidine, and morpholine is a key advantage. The solubility of substituted azetidines like tert-Butyl 3-aminoazetidine will be influenced by the nature of the substituents.

Head-to-Head Comparison: Metabolic Stability

A crucial aspect of drug design is engineering molecules that resist rapid metabolism, thereby ensuring an adequate duration of action. The metabolic fate of cyclic amines is often dictated by cytochrome P450 (CYP) enzymes, which can catalyze oxidations at carbons alpha to the nitrogen atom.[8][9]

dot

Caption: Comparative metabolic fates of cyclic amines.

Expert Insights on Metabolic Stability:

  • Azetidines: The constrained nature of the azetidine ring can render the α-carbons less susceptible to CYP-mediated oxidation compared to the more flexible piperidine and pyrrolidine rings.[10] This often translates to improved metabolic stability and a longer in vivo half-life.

  • Piperidine and Pyrrolidine: These larger rings are more prone to metabolic modifications, including N-dealkylation and oxidation at the carbons adjacent to the nitrogen, which can lead to the formation of metabolites with altered activity or faster clearance.[8]

  • Morpholine: The presence of the oxygen atom in the morpholine ring generally increases its metabolic stability compared to piperidine.[8] The electron-withdrawing nature of the oxygen can deactivate the adjacent carbons towards oxidation.

  • The tert-Butyl Group: While the azetidine core can be metabolically robust, the tert-butyl group itself can be a site of metabolism through oxidation of the methyl groups. However, this can also be a strategic advantage, directing metabolism away from a more critical part of the parent molecule.

Synthetic Accessibility: A Practical Consideration

The ease and cost-effectiveness of synthesizing building blocks are crucial factors in drug discovery.

dot

Caption: Synthetic considerations for cyclic amines.

  • Azetidines: The synthesis of azetidines can be more challenging than that of their larger ring counterparts due to the inherent ring strain.[4][11] However, significant advances in synthetic methodologies have made a wide range of substituted azetidines, including tert-Butyl 3-aminoazetidine, more accessible.

  • Piperidines, Pyrrolidines, and Morpholines: These building blocks are generally more straightforward to synthesize and a vast array of derivatives are commercially available, making them cost-effective and readily incorporated into synthetic routes.[12][13]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of these building blocks in a laboratory setting, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

Principle: This method involves the gradual addition of a titrant (acid or base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffers.

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration until the pH change becomes minimal after passing the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point (the point of steepest slope).

    • The pH at the half-equivalence point is equal to the pKa of the compound.

Determination of logP by the Shake-Flask Method

Principle: This classic method involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[16][17]

Step-by-Step Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Assessment of Metabolic Stability using a Microsomal Stability Assay

Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, microsomes, and the test compound at a final concentration typically between 1-10 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The selection of a cyclic amine building block is a critical decision with far-reaching implications for the properties and ultimate success of a drug candidate. While piperidine, pyrrolidine, and morpholine remain valuable and widely used scaffolds, tert-Butyl 3-aminoazetidine offers a compelling alternative with a unique set of advantages.

Its constrained four-membered ring can impart enhanced metabolic stability and favorable conformational rigidity. The tert-butyl group provides a means to modulate lipophilicity and explore specific steric interactions within a target's binding site. Although the synthesis of azetidines can be more complex, the potential benefits in terms of improved pharmacokinetic properties often justify the additional synthetic effort.

Ultimately, the optimal choice of a cyclic amine building block is context-dependent and should be guided by a thorough understanding of the structure-activity and structure-property relationships of the specific chemical series under investigation. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed and strategic decisions, accelerating the discovery of new and effective medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values.
  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • protocols.io. (2024). LogP / LogD shake-flask method.
  • PubMed. (2021). Azetidines of pharmacological interest.
  • ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1.
  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Wikipedia. (n.d.). Piperidine.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (n.d.). Structure of morpholine, piperazine, and piperidine moieties.
  • ResearchGate. (n.d.). Structures of some azetidine‐based drugs.
  • ResearchGate. (2025). Exploring azetidine containing heterocycles: From green synthesis to applications.
  • ResearchGate. (n.d.). Molecular structure of piperidine and pyrrolidine.
  • National Institutes of Health. (n.d.). Pyrrolidine.
  • PubMed. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.
  • National Institutes of Health. (n.d.). Piperidine.
  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • N/A. (n.d.). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors.
  • National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • UCF STARS. (1992). "Azetidine, Pyrrole, Pyrrolidine, Piperidine, And Pyridine Alkaloids".
  • ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • National Institutes of Health. (n.d.). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs.
  • ResearchGate. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties.
  • National Institutes of Health. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride.

Sources

A Comparative Guide to Structural Analogues of tert-Butyl 3-aminoazetidine-1-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance metabolic stability, aqueous solubility, and binding affinity when incorporated into drug candidates.[1][2] This guide provides a comprehensive comparison of key structural analogues of tert-butyl 3-aminoazetidine-1-carboxylate, a versatile building block, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal azetidine scaffold for their specific applications.

We will delve into a comparative analysis of the parent compound and its strategically modified analogues, focusing on their physicochemical properties, reactivity in common synthetic transformations, and performance in biological systems. The insights provided are grounded in experimental data, elucidating the causal relationships between structural modifications and functional outcomes.

The Strategic Advantage of the Azetidine Scaffold

The azetidine ring's utility in drug design stems from its distinct characteristics compared to more common saturated heterocycles like piperidine and pyrrolidine.[1] The increased s-character of the C-N bonds and the inherent ring strain of approximately 25.4 kcal/mol contribute to its unique chemical reactivity and conformational preferences.[1] Notably, the compact and rigid nature of the azetidine scaffold can shield adjacent functional groups from metabolic enzymes, particularly mitigating N-dealkylation, a common metabolic pathway for larger heterocyclic linkers.[3] This often translates to improved in vivo exposure and a more predictable pharmacokinetic profile.[3]

Comparative Analysis of Structural Analogues

This guide will focus on a comparative analysis of the following key analogues of tert-butyl 3-aminoazetidine-1-carboxylate:

  • Analogue A: tert-Butyl 3-(methylamino)azetidine-1-carboxylate: An N-alkylated analogue to assess the impact of substitution on the exocyclic amine.

  • Analogue B: tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate: A C3-substituted analogue to explore the influence of an electron-withdrawing group on the geminal position.

  • Analogue C: tert-Butyl 3-aminopiperidine-1-carboxylate: A larger ring homologue for direct comparison of the azetidine scaffold against the more flexible piperidine ring.

The following sections will compare these analogues based on key performance indicators relevant to drug discovery and development.

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical properties of a molecule, such as its basicity (pKa) and lipophilicity (LogP), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructurePredicted pKaPredicted LogPKey Physicochemical Features
Parent Compound tert-Butyl 3-aminoazetidine-1-carboxylate8.29 ± 0.200.56Primary amine offers a site for hydrogen bonding and further functionalization.
Analogue A tert-Butyl 3-(methylamino)azetidine-1-carboxylate~8.5~0.9Increased basicity and lipophilicity compared to the parent compound due to the electron-donating methyl group.
Analogue B tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylateLower than parent~0.7The electron-withdrawing cyano group is expected to decrease the basicity of the amino group.
Analogue C tert-Butyl 3-aminopiperidine-1-carboxylate~9.0~1.2Higher basicity and lipophilicity due to the larger, more flexible piperidine ring.

Note: Predicted pKa and LogP values are estimations and can vary based on the prediction software and experimental conditions. The values presented are for comparative purposes.

The lower predicted pKa of the azetidine nitrogen in the parent compound and its analogues compared to the piperidine analogue (Analogue C) can influence their absorption and distribution characteristics.[3] The introduction of a methyl group in Analogue A is expected to slightly increase basicity and lipophilicity, which could modulate its interaction with biological targets and affect its permeability. Conversely, the electron-withdrawing cyano group in Analogue B is anticipated to reduce the basicity of the amino group, potentially altering its hydrogen bonding capacity and pharmacokinetic profile.

Reactivity Profile: A Guide to Synthetic Utility

The utility of these building blocks is intrinsically linked to their reactivity in common synthetic transformations, such as amide bond formation. The steric and electronic environment around the nucleophilic amino group plays a crucial role in reaction efficiency.

Amide Coupling Efficiency: A comparative study of the amide coupling of the parent compound and its analogues with a model carboxylic acid (e.g., benzoic acid) using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can reveal important reactivity trends.

CompoundExpected ReactivityRationale
Parent Compound HighThe primary amine is relatively unhindered, facilitating nucleophilic attack on the activated carboxylic acid.
Analogue A Slightly ReducedThe secondary amine is slightly more sterically hindered than the primary amine of the parent compound, which may lead to slower reaction rates.
Analogue B ReducedThe electron-withdrawing cyano group decreases the nucleophilicity of the primary amine, potentially requiring longer reaction times or more forcing conditions.
Analogue C HighThe primary amine on the flexible piperidine ring is readily accessible for reaction.

The choice of coupling conditions can be critical, especially for more challenging substrates like Analogue B. For sterically hindered or electronically deactivated amines, alternative coupling reagents or protocols may be necessary to achieve high yields.[4]

Performance in Biological Systems: Metabolic Stability and Target Engagement

The ultimate test of these structural analogues lies in their performance in biological systems. Metabolic stability and the ability to engage with a biological target are critical parameters for successful drug development.

In Vitro Metabolic Stability: An in vitro assay using human liver microsomes (HLM) can provide a direct comparison of the metabolic stability of the analogues. The rate of disappearance of the parent compound is measured over time.

CompoundExpected Metabolic StabilityRationale
Parent Compound HighThe azetidine ring is known to be more resistant to N-dealkylation compared to larger rings.[3]
Analogue A Moderate to HighWhile N-dealkylation is possible, the azetidine scaffold is expected to offer some protection.
Analogue B HighThe cyano group may influence metabolic pathways, but the core azetidine stability is expected to be maintained.
Analogue C ModerateThe piperidine ring is more susceptible to metabolism, including oxidation and N-dealkylation, which can lead to faster clearance.[3]

Case Study: Application in Drug Discovery - Triple Reuptake Inhibitors

A study on 3-aminoazetidine derivatives as triple reuptake inhibitors (TRIs) for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters provides valuable insights into the structure-activity relationship (SAR) of these scaffolds. In this study, various substituents were explored on the azetidine nitrogen and the exocyclic amino group, demonstrating that modifications to these positions significantly impact potency and selectivity for the monoamine transporters. This highlights the importance of the 3-aminoazetidine core as a versatile scaffold for fine-tuning pharmacological activity.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for key comparative experiments are provided below.

Protocol 1: Comparative Amide Coupling Reaction

This protocol outlines a standardized procedure for comparing the reactivity of the azetidine analogues in an amide coupling reaction.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF B Add HATU (1.1 eq) and DIPEA (2.0 eq) A->B C Stir for 10 min at RT (Activation) B->C D Add Azetidine Analogue (1.0 eq) C->D E Stir at RT, Monitor by LC-MS D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for comparative amide coupling.

Step-by-Step Methodology:

  • To a solution of benzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the respective azetidine analogue (Parent Compound, Analogue A, B, or C; 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., 1, 2, 4, and 8 hours) to determine the rate of product formation and consumption of starting material.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired amide.

  • Compare the reaction times, yields, and purity of the final products for each analogue.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol describes a method to compare the metabolic stability of the azetidine analogues using human liver microsomes.

MetabolicStabilityWorkflow cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Pre-incubate Analogue (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C B Initiate reaction by adding NADPH regenerating system A->B C Aliquots taken at 0, 5, 15, 30, 60 min B->C D Quench with cold acetonitrile containing internal standard C->D E Centrifuge and analyze supernatant by LC-MS/MS D->E F Plot ln(% remaining) vs. time E->F G Calculate half-life (t½) and intrinsic clearance (Clint) F->G

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare a stock solution of each azetidine analogue in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (final concentration 1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) for each analogue by plotting the natural logarithm of the percentage of compound remaining versus time.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the properties and performance of key structural analogues of tert-butyl 3-aminoazetidine-1-carboxylate. The choice of a specific analogue will ultimately depend on the desired properties for a given drug discovery program.

  • tert-Butyl 3-aminoazetidine-1-carboxylate remains an excellent starting point, offering a good balance of reactivity and favorable physicochemical properties.

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate may be advantageous when a slight increase in basicity and lipophilicity is desired, though potential impacts on metabolic stability should be considered.

  • tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate offers a route to modulate the basicity of the amino group and introduce a polar substituent, which can be beneficial for tailoring solubility and target interactions.[3]

  • The comparison with tert-butyl 3-aminopiperidine-1-carboxylate underscores the general metabolic stability advantage of the azetidine scaffold.[3]

Future research should focus on expanding the library of 3-substituted azetidine analogues and conducting systematic, head-to-head comparisons of their properties. Such studies will further refine our understanding of the structure-property relationships of this valuable heterocyclic scaffold and accelerate the development of next-generation therapeutics.

References

  • Han, Y., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]
  • O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. Beilstein Journal of Organic Chemistry, 8, 1533-1538. [Link]
  • Ismail, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400345. [Link]
  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]
  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 41(1), 1-25. [Link]
  • Melnykov, K. P., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Chemistry – A European Journal, 27(42), 10834-10841. [Link]
  • Lim, S. H., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15726–15743. [Link]
  • Mastryukov, V. S., & Boggs, J. E. (1986). Ring puckering of azetidine: an electron diffraction study.
  • Szymańska, E., et al. (2010). Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors: Synthesis, Biological Evaluation, and Structure-Activity Relationship. European Journal of Medicinal Chemistry, 45(5), 1895-1906. [Link]
  • Han, Y., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(10), 824–828. [Link]
  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate.
  • PubChem. tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • Kwiecień, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Szymańska, E., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 1895-906. [Link]
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
  • ResearchGate. Comparison of physicochemical properties.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 301-305. [Link]
  • Guchhait, S. K., et al. (2020). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 61(12), 151634. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Aminoazetidine and 3-Aminopyrrolidine for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, saturated nitrogen heterocycles are indispensable scaffolds. Their three-dimensional structures provide access to novel chemical space, while their physicochemical properties can be finely tuned to optimize pharmacokinetic and pharmacodynamic profiles. Among these, 3-aminoazetidine and 3-aminopyrrolidine represent two closely related, yet distinct, building blocks. While differing by only a single methylene unit, their reactivities diverge significantly, a consequence of fundamental principles of ring strain and electronic effects.

This guide provides an in-depth comparison of these two valuable synthons. We will dissect the structural and electronic factors governing their behavior, present a framework for predicting their reactivity, and provide a practical experimental protocol to validate these principles. Our focus is not merely on what happens, but why it happens, empowering researchers to make informed decisions in the design and synthesis of next-generation therapeutics.

Part 1: The Foundations of Reactivity - Structure and Basicity

The reactivity of an amine is intrinsically linked to the availability of its lone pair of electrons. This is most fundamentally expressed through its basicity, quantified by the pKa of its conjugate acid (pKaH). Understanding the structural nuances of 3-aminoazetidine and 3-aminopyrrolidine is key to explaining the differences in their basicity and, consequently, their nucleophilicity.

The Decisive Role of Ring Strain

The core difference between the four-membered azetidine and the five-membered pyrrolidine ring is the degree of inherent ring strain. An unstrained sp³-hybridized nitrogen in an acyclic amine has C-N-C bond angles of approximately 109.5°. The pyrrolidine ring, with internal angles closer to this ideal, is relatively strain-free. In contrast, the azetidine ring is forced to adopt significantly compressed bond angles, leading to substantial angle and torsional strain (approximately 25.4 kcal/mol for azetidine vs. 5.4 kcal/mol for pyrrolidine).[1]

This strain has a profound electronic consequence. To minimize the strain within the C-N-C bonds of the azetidine ring, the nitrogen atom rehybridizes, increasing the p-character of the orbitals forming these bonds. As a corollary, the s-character of the orbital containing the lone pair of electrons increases.[1][2] Since s-orbitals are held more closely to the nucleus than p-orbitals, the lone pair on the azetidine nitrogen is less available for donation to a proton. This principle leads to the established basicity trend for parent cyclic amines: piperidine (pKaH ≈ 11.2) > pyrrolidine (pKaH ≈ 11.3) > azetidine (pKaH ≈ 11.3).[3][4][5][6][7] While the experimental pKaH values for azetidine and pyrrolidine are remarkably close, the underlying principle of strain-induced rehybridization is a critical factor in their chemistry.[3][4]

Basicity of the Substituted Amines

In 3-aminoazetidine and 3-aminopyrrolidine, there are two potential sites for protonation: the endocyclic (ring) secondary amine and the exocyclic primary amine. For both molecules, the exocyclic primary amino group is expected to be the more basic site under physiological conditions.

The key differentiator is the inductive effect exerted by the heterocyclic ring on the exocyclic amino group. The increased s-character of the azetidine ring nitrogen makes it more electronegative than the pyrrolidine ring nitrogen. This results in a stronger electron-withdrawing inductive effect from the azetidine ring, which destabilizes the positive charge on the conjugate acid of the exocyclic amine. Consequently, 3-aminopyrrolidine is predicted to be a stronger base than 3-aminoazetidine.

CompoundStructureRing Strain (kcal/mol)Parent Ring pKaHPredicted Relative Basicity
3-Aminoazetidine 3-Aminoazetidine~25.4~11.3[4][8][9]Less Basic
3-Aminopyrrolidine 3-Aminopyrrolidine~5.4~11.3[3]More Basic

Part 2: A Tale of Two Nucleophiles - Comparative Reactivity

The principles of basicity provide a strong foundation for predicting nucleophilic reactivity. In general, for a similar class of nucleophiles, stronger basicity correlates with stronger nucleophilicity. However, steric hindrance and unique reaction pathways can alter this relationship.

Nucleophilicity in Acylation and Alkylation Reactions

For standard nucleophilic substitution reactions, such as acylation with an acid chloride or alkylation with an alkyl halide, the primary determinant of reactivity is the ability of the exocyclic amine's lone pair to attack an electrophilic center.

  • 3-Aminopyrrolidine : As the more basic of the two, 3-aminopyrrolidine is expected to be the more potent nucleophile. Its lone pair is more available, and the flexible five-membered ring presents minimal steric hindrance to the approaching electrophile. Reactions are generally predictable and follow standard pathways for primary amines.

  • 3-Aminoazetidine : As the weaker base, it is expected to be the less reactive nucleophile. However, its reactivity is more complex. While it will undergo standard N-acylation and N-alkylation at the exocyclic amine, the inherent strain of the azetidine ring introduces an alternative reaction pathway.

Strain-Release Reactivity: The Azetidine Anomaly

The most significant difference in the chemical behavior of these two molecules is the propensity of the azetidine ring to undergo nucleophilic ring-opening. Under acidic conditions or upon activation of the ring nitrogen (e.g., by acylation or sulfonylation), the strained four-membered ring becomes susceptible to attack by nucleophiles, including intermolecular nucleophiles or even the solvent.

This strain-driven reactivity is a double-edged sword. While it can lead to undesired decomposition pathways and requires careful reaction planning (e.g., avoiding strong acids), it also presents unique synthetic opportunities for accessing more complex architectures, a pathway entirely absent for the stable pyrrolidine ring.

G cluster_0 3-Aminopyrrolidine (Stable Scaffold) cluster_1 3-Aminoazetidine (Dual Reactivity) Pyr_start 3-Aminopyrrolidine Pyr_prod N-Acylated Product (Stable) Pyr_start->Pyr_prod Standard Acylation Pyr_acyl Acyl Chloride (RCOCl) Pyr_acyl->Pyr_prod Aze_start 3-Aminoazetidine Aze_prod_N N-Acylated Product Aze_start->Aze_prod_N Standard Acylation Aze_acyl Acyl Chloride (RCOCl) Aze_acyl->Aze_prod_N Aze_prod_RO Ring-Opened Product (Under certain conditions) Aze_prod_N->Aze_prod_RO Strain-Release Ring Opening (e.g., with Nu⁻)

Caption: Contrasting reactivity pathways of 3-aminopyrrolidine and 3-aminoazetidine upon acylation.

Part 3: Experimental Validation - A Protocol for Competitive Acylation

To empirically determine the relative nucleophilicity of the exocyclic amines, a competitive acylation experiment is the most direct and self-validating method. By subjecting an equimolar mixture of the two amines to a substoichiometric amount of an acylating agent, the ratio of the resulting amide products will directly reflect their relative reaction rates.

Objective

To quantify the relative reactivity of 3-aminoazetidine and 3-aminopyrrolidine towards a common electrophile, acetic anhydride.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of 3-aminoazetidine (1.0 eq.) and 3-aminopyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) containing triethylamine (2.5 eq.) as a non-nucleophilic base to scavenge the acetic acid byproduct.

    • Prepare a 0.1 M solution of acetic anhydride (0.8 eq.) in anhydrous DCM. The use of a limiting amount of the acylating agent is critical to ensure competition.

  • Reaction Execution:

    • To a stirred solution of the mixed amines at 0 °C (ice bath), add the acetic anhydride solution dropwise over 10 minutes. The slow addition ensures that the reaction remains under kinetic control.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.

  • Workup:

    • Quench the reaction by adding 1 M aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis:

    • Dissolve the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a quantitative ¹H NMR spectrum. Identify unique, well-resolved proton signals corresponding to the N-acetylated product of 3-aminoazetidine and 3-aminopyrrolidine.

    • Integrate these signals to determine the molar ratio of the two products. This ratio directly corresponds to the relative rate of acylation.

    • (Optional) Confirm product identities and ratio using LC-MS analysis.

Expected Outcome

Based on the principles of basicity, it is hypothesized that the major product will be N-(pyrrolidin-3-yl)acetamide, reflecting the greater nucleophilicity of 3-aminopyrrolidine. The product ratio will provide a quantitative measure of this reactivity difference.

G cluster_workflow Competitive Acylation Workflow A 1. Prepare Mixture: 3-Aminoazetidine (1 eq) 3-Aminopyrrolidine (1 eq) Et3N (2.5 eq) in DCM B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride (0.8 eq) dropwise B->C D 4. Stir & Warm to RT C->D E 5. Aqueous Workup D->E F 6. Concentrate E->F G 7. Analyze Product Ratio (1H NMR / LC-MS) F->G

Caption: Experimental workflow for the competitive acylation of 3-aminoazetidine and 3-aminopyrrolidine.

Part 4: Implications in Drug Discovery and Synthesis

The choice between incorporating a 3-aminoazetidine or a 3-aminopyrrolidine moiety into a drug candidate has significant strategic implications:

  • 3-Aminopyrrolidine is the ideal choice when a robust, basic, and nucleophilic handle is required. Its chemical stability makes it a reliable scaffold that can withstand a wide range of reaction conditions without fear of ring degradation. It serves as a straightforward replacement for other primary amines where its specific 3D geometry is desired.

  • 3-Aminoazetidine offers a more nuanced profile. Its lower basicity can be advantageous for tuning the overall pKa of a molecule to improve cell permeability or reduce off-target effects at basic receptors. While its synthesis requires careful handling to avoid strain-release decomposition, the rigid, compact structure provides a unique conformational constraint that can enhance binding affinity.[10] Furthermore, its role as a "strained isostere" can confer improved metabolic stability compared to more flexible analogues.

Conclusion

While structurally similar, 3-aminoazetidine and 3-aminopyrrolidine exhibit fundamentally different reactivity profiles. 3-Aminopyrrolidine behaves as a classic, stable, and highly nucleophilic primary amine, predictable in its reactions. In contrast, 3-aminoazetidine is a less basic and less nucleophilic amine whose chemistry is perpetually influenced by the high strain energy of its four-membered ring. This strain renders it susceptible to unique ring-opening reactions but also imbues it with valuable conformational rigidity. The judicious selection between these two building blocks, guided by a clear understanding of their underlying chemical principles, enables the medicinal chemist to more effectively navigate the complex challenges of modern drug design.

References

  • PubChem. Pyrrolidine - Compound Summary.
  • Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [Link]
  • Merck Index. Pyrrolidine. Royal Society of Chemistry. [Link]
  • Melnykov, K. et al. (2022). pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives.
  • PubChem. Azetidine - Compound Summary.
  • Chemistry Stack Exchange. (2016).
  • Wikipedia. Azetidine. [Link]
  • PubChem. Azetidine, N-methyl- - Compound Summary.
  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine? [Link]
  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? [Link]
  • Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why? [Link]
  • PubChem. Amino azetidine-3-carboxylate - Compound Summary.
  • Ho, M. T. et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(24), 7528. [Link]
  • Sampedro, J. et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(39), 25155–25164. [Link]
  • Fujiki, R. et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7549. [Link]
  • Sreelakshmi, C. S. et al. (2020). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science, 2(1), 113-117. [Link]
  • Willard, A. P. et al. (2014). Multiscale Reactive Molecular Dynamics for Absolute pKa Predictions and Amino Acid Deprotonation. Journal of Physical Chemistry B, 118(5), 1311-1321. [Link]
  • Chalyk, S. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Kim, J. et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(6), 665-670. [Link]
  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
  • ResearchGate. (2019).

Sources

A Comparative Guide to the Analytical Validation of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

Tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride is a pivotal intermediate in modern medicinal chemistry. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in drug discovery.[1][2] They can enhance metabolic stability, improve aqueous solubility, and act as versatile bioisosteres for other functional groups.[3][4] This particular building block is instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors for autoimmune diseases.[3][5]

Given its role in producing life-saving medications, the purity and quality of this compound are non-negotiable. A robust analytical validation package is not merely a regulatory formality but a scientific necessity to ensure the reliability and consistency of the entire drug development process.[6][7] This guide provides a comprehensive framework for the analytical validation of this key intermediate, comparing various techniques and offering detailed, field-proven protocols.

The Analytical Validation Workflow: A Holistic Approach

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[7] For a pharmaceutical intermediate like this compound, this involves a multi-faceted approach to confirm its identity, purity, and strength.

Analytical_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting MD_Start Define Analytical Requirements MD_Tech Select Analytical Techniques (HPLC, GC, NMR) MD_Start->MD_Tech MD_Opt Optimize Method Parameters MD_Tech->MD_Opt VP_Define Define Validation Parameters (ICH Q2) MD_Opt->VP_Define Method Ready VP_Accept Set Acceptance Criteria VP_Define->VP_Accept VP_Doc Document the Protocol VP_Accept->VP_Doc EE_Spec Specificity/ Forced Degradation VP_Doc->EE_Spec Protocol Approved EE_Lin Linearity & Range EE_Spec->EE_Lin EE_Acc Accuracy EE_Lin->EE_Acc EE_Prec Precision EE_Acc->EE_Prec EE_LOD LOD/LOQ EE_Prec->EE_LOD EE_Rob Robustness EE_LOD->EE_Rob DA_Eval Evaluate Data vs. Acceptance Criteria EE_Rob->DA_Eval Experiments Complete DA_Report Prepare Validation Report DA_Eval->DA_Report DA_Final Final Approval DA_Report->DA_Final

Caption: A generalized workflow for the analytical validation of a pharmaceutical intermediate.

I. Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound. Due to the compound's polar nature and lack of a strong UV chromophore, a specialized approach is required.

A. The Challenge of Detection: UV vs. ELSD

A critical decision in HPLC method development is the choice of detector. While UV-Vis detectors are common, they are ineffective for compounds lacking light-absorbing functional groups.[8]

Detector_Selection cluster_choice Detector Choice Analyte tert-Butyl 3-aminoazetidine-1-carboxylate HCl HasChromophore Does the analyte have a strong UV chromophore? Analyte->HasChromophore UV_Detector Use UV-Vis Detector HasChromophore->UV_Detector Yes ELSD_Detector Use Evaporative Light Scattering Detector (ELSD) HasChromophore->ELSD_Detector No

Caption: Decision workflow for selecting an appropriate HPLC detector.

For this compound, an Evaporative Light Scattering Detector (ELSD) is the superior choice. ELSD is a "universal" detector that can see any non-volatile analyte, providing a response that is more proportional to mass than UV detection.[6][9] This is crucial for accurately quantifying impurities that may also lack chromophores.

B. Proposed HPLC-ELSD Method

Rationale: A reversed-phase method is chosen for its versatility.[1][10] The hydrochloride salt is water-soluble, making it amenable to reversed-phase conditions. A C18 column provides a good balance of retention for this polar compound. To enhance retention and improve peak shape for the amine, an ion-pairing agent like trifluoroacetic acid (TFA) is added to the mobile phase.[11]

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD (Drift Tube: 50°C, Nebulizer Gas: Nitrogen @ 2.5 Bar)
Injection Volume 10 µL
Diluent Water
C. Validation of the HPLC-ELSD Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

Protocol:

  • Prepare solutions of:

    • This compound standard.

    • A placebo (if in a formulated product).

    • Known potential impurities (if available).

  • Forced Degradation: Subject the analyte to stress conditions to generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 105°C for 48 hours (solid state).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Inject all solutions and analyze the chromatograms for peak purity and resolution between the main peak and any new peaks.

Acceptance Criteria: The main peak should be spectrally pure (if using a PDA detector in parallel) and well-resolved from all other peaks (resolution > 1.5).

Protocol:

  • Prepare a stock solution of the standard.

  • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.998.

  • The y-intercept should be close to zero.

Protocol:

  • Prepare a sample matrix (e.g., placebo or a known batch of the intermediate).

  • Spike the matrix with the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Protocol:

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.

Acceptance Criteria: The LOQ should be precise and accurate (RSD ≤ 10% and recovery within 80-120%).

Protocol:

  • Intentionally make small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5 °C).

    • Mobile phase composition (± 2% organic).

  • Analyze the standard under each condition and assess the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The method should remain unaffected by small variations, with system suitability parameters still meeting their criteria.

II. Analysis of Residual Solvents by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[5] Their levels must be controlled within safety limits. Headspace Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for this analysis.[12][13]

A. Proposed GC-FID Method

Rationale: A headspace sampler is used to introduce only the volatile components into the GC, protecting the column from non-volatile materials. A common column for residual solvent analysis is a DB-624 or equivalent, which provides good separation for a wide range of solvents.

ParameterProposed Condition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Nitrogen or Helium at 1.2 mL/min
Oven Program 40°C (hold 5 min), ramp to 225°C at 30°C/min, hold 10 min
Injector Temperature 250°C
Detector FID at 260°C
Headspace Sampler Vial Equilibration: 80°C for 15 minutes
Diluent Dimethyl sulfoxide (DMSO)
B. Validation of the GC-FID Method

The validation of the GC method follows similar principles to the HPLC method, with a focus on specificity (resolution of all potential solvents), linearity, accuracy, precision, and LOD/LOQ for each solvent.

III. Structural Confirmation and Identity

While chromatographic methods provide information on purity, spectroscopic methods are essential for confirming the identity and structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unequivocal structural elucidation. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

IV. Comparison with Alternatives

In drug discovery, chemists often consider different scaffolds to optimize properties. A common alternative to the azetidine ring is the pyrrolidine or piperidine ring.

Featuretert-Butyl 3-aminoazetidine-1-carboxylate HCltert-Butyl 3-aminopyrrolidine-1-carboxylate
Structure 4-membered ring5-membered ring
Key Properties High ring strain, imparts rigidity, can improve metabolic stability.[2][3]More flexible, less strained.
Analytical Challenges Polar, lacks a strong chromophore, requiring ELSD or derivatization for HPLC.Also polar and lacks a strong chromophore.
Validation Approach HPLC-ELSD for assay and impurities, GC for residual solvents.Similar analytical approach required.
Potential Impurities Unreacted starting materials from cyclization, by-products of Boc-protection/deprotection.[14][15]Similar classes of impurities related to its synthesis.

The analytical challenges for these small, polar, non-chromophoric building blocks are quite similar. The choice of scaffold is typically driven by the desired pharmacological properties and synthetic accessibility rather than analytical considerations. The validation principles outlined in this guide are broadly applicable to this class of compounds.

Conclusion

The analytical validation of this compound is a critical undertaking that ensures the quality and consistency of this important pharmaceutical intermediate. A combination of HPLC-ELSD for purity and assay, GC-FID for residual solvents, and spectroscopic methods for identity provides a comprehensive and robust analytical package. By following the principles of method validation outlined in ICH guidelines and tailoring the experimental design to the specific properties of the molecule, researchers and drug development professionals can have high confidence in the data generated, ultimately contributing to the development of safe and effective medicines.

References

  • RSC Publishing. (2016, May 18). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates.
  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.
  • Ticoscen, Inc. (2021, January 24). Why Use ELSD? The "Universal" Detector for Detecting Non-chromophoric Compounds.
  • Scirp.org. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
  • Ticoscen, Inc. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of....
  • ResearchGate. (2025, August 6). (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates.
  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • NIH. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Biotage. (2023, January 23). Detecting the undetectable in flash column chromatography, part 2.
  • LCGC International. (2022, December 6). Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry.
  • SEDERE. (n.d.). ELSD: Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • LCGC International. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Sami Publishing Company. (n.d.). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.

Sources

A Comparative Guide to the X-ray Crystallography of tert-Butyl 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a bioisosteric replacement for more common saturated heterocycles make it a valuable component in the design of novel therapeutics. Among the various substituted azetidines, tert-butyl 3-aminoazetidine derivatives are of particular interest as versatile building blocks for a wide range of biologically active molecules, including antibacterial and antidepressant agents. The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount to their interaction with biological targets and, consequently, their therapeutic efficacy.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of small molecules.[1] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide offers a comprehensive overview of the application of X-ray crystallography to tert-butyl 3-aminoazetidine derivatives. Due to the limited availability of public crystallographic data for this specific subclass, this guide will use a closely related 2,4-cis-disubstituted aminoazetidine derivative as a detailed case study. Furthermore, it will provide a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful technique for structural elucidation, and present a generalized experimental protocol for the crystallographic analysis of novel tert-butyl 3-aminoazetidine derivatives.

Case Study: X-ray Crystallography of a 2,4-cis-disubstituted Aminoazetidine Derivative

The key crystallographic parameters for the HI salt of the example aminoazetidine derivative are summarized in the table below. This data is fundamental for understanding the crystal packing and the precise geometry of the molecule in the solid state.

Parameter Value Significance
Chemical FormulaC₂₄H₂₆IN₃Defines the elemental composition of the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁Specifies the symmetry elements within the unit cell.
a, b, c (Å)10.12, 12.34, 18.76The lengths of the unit cell edges.
α, β, γ (°)90, 98.7, 90The angles between the unit cell edges.
Volume (ų)2315The volume of the unit cell.
Z4The number of molecules in the unit cell.
Resolution (Å)0.84A measure of the level of detail in the electron density map.
R-factor0.035An indicator of the agreement between the crystallographic model and the experimental data.

Data adapted from Yoshizawa et al. (2018) and presented here as a representative example.

The determination of the crystal structure confirmed the cis relationship between the substituents at the 2 and 4 positions of the azetidine ring and established the absolute stereochemistry of the molecule. This level of detail is crucial for understanding how the ligand will interact with a metal center in asymmetric catalysis, the primary focus of the study.[2]

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution picture of a molecule in the solid state, NMR spectroscopy offers insights into the structure and dynamics of a molecule in solution.[3] For a comprehensive understanding of a molecule's properties, both techniques are often employed as they provide complementary information.

X-ray Crystallography

Principle: X-rays are diffracted by the electrons of the atoms in a crystal, producing a diffraction pattern that can be mathematically transformed into an electron density map, revealing the positions of the atoms.

Strengths:

  • Provides the absolute three-dimensional structure.

  • Unambiguously determines stereochemistry and conformation in the solid state.

  • Yields precise bond lengths and angles.

Limitations:

  • Requires a suitable single crystal, which can be challenging to grow.

  • The structure is static and may not represent the conformation in solution.

  • Not suitable for non-crystalline or amorphous materials.

NMR Spectroscopy

Principle: Atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, allowing for the determination of the molecular structure. Two-dimensional (2D) NMR techniques are particularly powerful for elucidating the structure of complex molecules.[4]

Key 2D NMR Experiments for Structural Elucidation:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together molecular fragments.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, providing information about the connectivity of molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, providing information about the molecule's conformation and stereochemistry in solution.[6]

Strengths:

  • Provides information about the structure and dynamics in solution, which is often more biologically relevant.

  • Does not require crystallization.

  • Can be used to study a wide range of materials, including those that are difficult to crystallize.

Limitations:

  • Structure determination can be complex and may not always be unambiguous, especially for stereochemistry.

  • Provides through-bond and through-space correlations rather than a direct 3D image.

  • Resolution is generally lower than that of X-ray crystallography.

Feature Single-Crystal X-ray Diffraction (XRD) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Primary Information Absolute 3D structure, bond lengths/anglesConnectivity, conformation, and dynamics in solution
Key Requirement High-quality single crystalSoluble sample
Stereochemistry Unambiguous determinationInferred from coupling constants and NOEs
Throughput Can be high with modern diffractometersCan be time-consuming for full structural elucidation

Experimental Protocol for X-ray Crystallography of a tert-Butyl 3-aminoazetidine Derivative (Hypothetical)

This section provides a generalized, step-by-step methodology for the single-crystal X-ray diffraction analysis of a novel tert-butyl 3-aminoazetidine derivative.

Crystallization

The primary challenge in X-ray crystallography is obtaining high-quality single crystals. For a small organic molecule like a tert-butyl 3-aminoazetidine derivative, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial inside a larger, sealed container with a less soluble "anti-solvent." The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Causality: The goal of these techniques is to allow the molecules to arrange themselves in a highly ordered, repeating lattice. Slow changes in solvent composition or temperature are crucial to prevent rapid precipitation, which leads to amorphous solids or poorly-ordered microcrystals.

Crystal Mounting and Data Collection
  • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion of the atoms and potential radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation), collects diffraction data as the crystal is rotated through a series of angles.

Structure Solution and Refinement
  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is "solved" using computational methods (e.g., direct methods) to generate an initial electron density map.

  • A molecular model is built into the electron density map, and the atomic positions and other parameters are refined to achieve the best possible fit with the experimental data.

XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (XRD) Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

A typical workflow for single-crystal X-ray diffraction analysis.

Decision_Tree Start Need 3D Structure of Azetidine Derivative Crystal Can a single crystal be grown? Start->Crystal XRD Perform Single-Crystal X-ray Diffraction Crystal->XRD Yes NMR Perform 2D NMR Spectroscopy Crystal->NMR No Dynamics Is solution dynamics/conformation important? XRD->Dynamics Amorphous Material is amorphous or microcrystalline NMR->Amorphous NMR->Dynamics Dynamics->XRD No Both Use both techniques for a complete picture Dynamics->Both Yes

Decision-making for structural elucidation of azetidine derivatives.

Conclusion

The structural characterization of tert-butyl 3-aminoazetidine derivatives is a critical aspect of their development as pharmaceutical building blocks. Single-crystal X-ray diffraction provides an unparalleled level of detail, offering a definitive and high-resolution view of the molecular structure in the solid state. While obtaining suitable crystals can be a bottleneck, the resulting information is invaluable for confirming stereochemistry, understanding intermolecular interactions, and guiding further synthetic efforts.

When crystallization is not feasible or when information about the molecule's behavior in solution is required, 2D NMR spectroscopy serves as a powerful and complementary technique. A combined approach, leveraging the strengths of both XRD and NMR, will ultimately provide the most comprehensive understanding of these important molecules, accelerating their application in drug discovery and development.

References

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube.
  • Yan, J., et al. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC.
  • Yoshizawa, A., et al. (2018, April 25). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports, 8(1), 6541.
  • Yoshizawa, A., et al. (2018). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. ChemRxiv.
  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis (Doctoral dissertation, University of Birmingham). UBIRA ETheses.

Sources

Unlocking Molecular Conformation: A Comparative Guide to Assessing Azetidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring - A Small Scaffold with a Mighty Impact

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold.[1][2] Its incorporation into molecular architectures offers a unique combination of structural rigidity, metabolic stability, and improved physicochemical properties.[3][4] The inherent ring strain of approximately 25.4 kcal/mol not only imparts a distinct three-dimensional character but also renders it a valuable synthetic handle.[2] However, this conformational constraint is a double-edged sword; the subtle puckering of the azetidine ring can profoundly influence a molecule's biological activity by dictating the spatial orientation of its substituents and their interactions with biological targets.[2][4]

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to assess the conformational constraints of azetidine-containing molecules. As researchers and drug development professionals, a comprehensive understanding of these techniques is paramount for the rational design of novel therapeutics with optimized efficacy and selectivity. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions in your research endeavors.

The Puckered Nature of the Azetidine Ring

Unlike its planar aromatic counterparts, the azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate torsional and angle strain.[4] This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37° by gas-phase electron diffraction.[4]

The introduction of substituents on the ring can significantly influence the preferred pucker and the energetic barrier to ring inversion. The interplay of steric and electronic effects determines whether a substituent favors a pseudo-axial or pseudo-equatorial position. For instance, a computational study on fluorinated azetidine derivatives revealed that the ring pucker can be inverted by a favorable charge-dipole interaction between a fluorine atom and a charged nitrogen atom.[5] Understanding and accurately characterizing this conformational preference is therefore critical for predicting and modulating biological activity.

A Comparative Analysis of Characterization Techniques

The conformational landscape of azetidine-containing molecules can be elucidated through a combination of experimental and computational methods. Each approach offers unique advantages and limitations, and a truly comprehensive understanding is often achieved through their synergistic application.

Technique Phase Information Obtained Advantages Limitations
X-ray Crystallography SolidPrecise 3D atomic coordinates, bond lengths, bond angles, dihedral angles.Unambiguous determination of solid-state conformation.Requires single crystals of sufficient size and quality; conformation may differ from solution state.
NMR Spectroscopy SolutionTime-averaged conformational information, through-space proton proximities (NOE/ROE), through-bond coupling constants (J-coupling).Provides information about conformation and dynamics in a biologically relevant solution state.Provides an averaged structure for rapidly interconverting conformers; interpretation can be complex.
Computational Modeling In SilicoRelative energies of different conformers, predicted geometries, dihedral angles, and energetic barriers to interconversion.Allows for the study of unstable or transient conformers; can predict properties before synthesis.Accuracy is dependent on the level of theory and force field used; requires experimental validation.

Experimental Deep Dive: Protocols and Data Interpretation

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive picture of a molecule's conformation in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, we can generate a three-dimensional electron density map and, from that, deduce the precise arrangement of atoms.

  • Crystallization:

    • Dissolve the purified azetidine-containing compound in a suitable solvent or solvent mixture to near saturation.

    • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals. The choice of solvent and technique is often empirical and may require screening of various conditions.

  • Crystal Mounting and Data Collection:

    • Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head and place it on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.

The final output of an X-ray crystallographic analysis is a set of atomic coordinates from which precise bond lengths, bond angles, and, most importantly for conformational analysis, dihedral angles can be calculated. These data provide an unambiguous snapshot of the molecule's puckered conformation in the crystal lattice.

G cluster_workflow X-ray Crystallography Workflow A Purified Compound B Crystallization A->B C Single Crystal B->C D X-ray Diffraction C->D E Diffraction Pattern D->E F Structure Solution & Refinement E->F G 3D Molecular Structure F->G

X-ray Crystallography Workflow
NMR Spectroscopy: Unveiling Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, which often more closely mimics the physiological environment.

  • ¹H NMR and Coupling Constants (J-coupling): The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, we can infer the preferred dihedral angles and thus the ring pucker.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of NOE cross-peaks can provide crucial information about the relative stereochemistry and the orientation of substituents (pseudo-axial vs. pseudo-equatorial).

  • Sample Preparation:

    • Dissolve the azetidine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.

    • Filter the solution into a high-quality NMR tube.

  • Spectra Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to assign the resonances.

    • Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules, ROESY can be advantageous as it avoids potential zero-crossing of the NOE.

    • Optimize the mixing time to maximize the NOE signal while minimizing spin diffusion.

  • Data Analysis:

    • Process the 2D spectrum using appropriate software.

    • Identify and integrate the cross-peaks, which indicate through-space proximity between protons.

    • Correlate the observed NOEs with the expected distances in different possible conformers to determine the predominant conformation in solution.

G cluster_workflow NMR Conformational Analysis Workflow A Sample in Solution B 1D & 2D NMR Experiments (¹H, ¹³C, COSY, NOESY/ROESY) A->B C Spectral Data (Chemical Shifts, J-couplings, NOEs) B->C D Karplus Equation Analysis (J-couplings -> Dihedral Angles) C->D E NOE-based Distance Restraints C->E F Conformational Model Building D->F E->F G Time-Averaged Solution Conformation F->G

NMR Conformational Analysis Workflow

Computational Chemistry: Predicting and Rationalizing Conformation

Computational modeling provides a powerful means to explore the conformational landscape of azetidine-containing molecules, calculate the relative energies of different puckered states, and predict conformational preferences.

Density Functional Theory (DFT): A Quantum Mechanical Approach

DFT calculations provide a good balance between accuracy and computational cost for studying the electronic structure and geometry of small to medium-sized molecules.

  • Input Structure Generation:

    • Build an initial 3D structure of the azetidine-containing molecule using a molecular editor.

  • Calculation Setup:

    • Choose a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set, which is a common starting point for organic molecules.

    • Specify the job type as "Optimization" and "Frequency" to find the minimum energy geometry and confirm it is a true minimum (no imaginary frequencies).

    • An implicit solvent model (e.g., PCM) can be included to better mimic solution-phase conditions.

  • Execution and Analysis:

    • Run the calculation using software such as Gaussian or ORCA.

    • Analyze the output to obtain the optimized geometry, relative energies of different conformers, and calculated vibrational frequencies.

    • The optimized geometry will provide predicted bond lengths, bond angles, and dihedral angles.

Molecular Mechanics (MM): A Classical Approach for Larger Systems

Molecular mechanics uses classical physics to model the potential energy surface of a molecule. It is computationally less expensive than DFT and is well-suited for conformational searches of larger, more flexible molecules.

  • Structure Preparation:

    • Build the 3D structure of the molecule.

    • Assign a suitable force field, such as MMFF94 or GAFF, which are parameterized for organic molecules.

  • Conformational Search:

    • Perform a systematic or random search of the conformational space by rotating around torsion angles.

    • For each generated conformer, perform an energy minimization.

  • Analysis:

    • Rank the resulting conformers by their relative energies.

    • Analyze the geometries of the low-energy conformers to identify the preferred puckering of the azetidine ring.

G cluster_workflow Computational Workflow A Initial 3D Structure B Method Selection (DFT or MM) A->B C Geometry Optimization / Conformational Search B->C D Energy Calculation C->D E Analysis of Low-Energy Conformers D->E F Predicted Conformation(s) & Energetics E->F

Computational Workflow

Case Study: Linking Conformation to Biological Activity

The profound impact of azetidine conformation on biological activity is well-documented. For example, a series of azetidine-containing analogues of the antitumor agent TZT-1027 were designed using a conformational restriction strategy. The most potent compound, with a 3-aryl-azetidine moiety, exhibited IC50 values in the low nanomolar range against A549 and HCT116 cancer cell lines.[6] This highlights how constraining the conformation of a flexible part of a molecule with a rigid azetidine scaffold can lead to enhanced biological activity.

In another study, azetidine derivatives were investigated as GABA uptake inhibitors. The conformational constraints imposed by the azetidine ring were crucial for their potency and selectivity for different GABA transporter subtypes (GAT-1 and GAT-3). This underscores the importance of understanding the three-dimensional structure of these molecules for designing more effective and selective drugs for neurological disorders.

Conclusion: An Integrated Approach for a Complete Picture

The conformational analysis of azetidine-containing molecules is a critical aspect of modern drug discovery and development. While X-ray crystallography provides an unambiguous view of the solid-state conformation, NMR spectroscopy offers invaluable insights into the time-averaged structure and dynamics in solution. Computational modeling, in turn, allows for the exploration of the entire conformational landscape and provides a theoretical framework for understanding the experimental observations.

References

  • O'Hagan, D. et al. (2011). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 132(3), 177-194.
  • Singh, G. S., & D’hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(15), 1409-1430.
  • Zhang, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • Kaur, M., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48067-48095.
  • Fairhurst, R. A., et al. (2021). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(1), 337-343.
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study.
  • Li, Y., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2596-2613.
  • PubChem. (n.d.). Azetidine.
  • Central Asian Journal of Medical and Natural Science. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.
  • Gaikwad, D. D., et al. (2022). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Journal of the Indian Chemical Society, 99(8), 100588.
  • Dheepika, S., et al. (2022). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 11(8), 3826-3834.
  • Zhang, Y., et al. (2024). Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. Chemical Science, 15(1), 123-134.
  • N'dri, J. S., et al. (2021). Quantitative Activity Structure Relationship (QSAR) of a Series of Azetidinones Derived from Dapsone by the Method of Density Functional Theory (DFT). Journal of Chemical and Pharmaceutical Research, 13(6), 1-11.
  • Sousa, S. F., et al. (2021). ParaMol: A Package for Automatic Parameterization of Molecular Mechanics Force Fields.
  • Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(22), 8856-8860.
  • Curtis, E. R., & Martínez, T. J. (2025).
  • Boese, R., et al. (2005). The two molecules in the asymmetric unit of azetidine, (I), with...
  • Roy, K., et al. (2022). Quantitative structure–activity relationship-based computational approaches for the screening of potential anti-SARS-CoV-2 inhibitors. In Coronavirus Disease 2019 (COVID-19) (pp. 223-245). Academic Press.
  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Bhatshankar, S. B., & Tapkir, A. S. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(3), 1131-1148.
  • Curtis, E. R., & Martínez, T. J. (2025).
  • National Institute of Standards and Technology. (n.d.). Azetidine. NIST WebBook.
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
  • Serianni, A. S. (2010). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES.
  • Dr. V. K. Singh. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. [Link]
  • Doerr, S., et al. (2016). Molecular Mechanics. In Computational Drug Discovery and Design (pp. 105-126). Humana Press, New York, NY.
  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?
  • University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]
  • Greener, J. G. (2023). Differentiable simulation to develop molecular dynamics force fields for disordered proteins. Chemical Science, 14(1), 123-134.
  • Carugo, O. (2006). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Current protein & peptide science, 7(4), 325–331.
  • Terada, M., et al. (2025). Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. Journal of the American Chemical Society.
  • Grimme, S., et al. (2022).
  • Haasnoot, C. A., et al. (1980). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. The Journal of chemical physics, 73(5), 2323-2334.
  • Dayalan, S., et al. (2006). DASSD: a database of dihedral angle and secondary structure of short amino acid fragments.
  • Sciortino, G., et al. (2018). Development of a New AMBER Force Field for Cysteine and Histidine Cadmium‐Binding Proteins and Its Validation Through QM/MM MD Simulations.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • The Journal of Organic Chemistry. (2026). Ahead of Print.

Sources

The Ascendancy of the Strained Scaffold: A Comparative Guide to Azetidine vs. Piperazine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Six-Membered Mainstay

In the landscape of medicinal chemistry, nitrogen-containing saturated heterocycles are foundational pillars, with an estimated 60% of FDA-approved small-molecule drugs featuring these motifs[1][2]. For decades, the piperazine ring—a six-membered heterocycle with two nitrogen atoms—has been a ubiquitous and reliable scaffold. Its synthetic accessibility and ability to engage in multiple hydrogen bond interactions have made it a workhorse in drug discovery. However, the relentless pursuit of molecules with superior potency, selectivity, and pharmacokinetic profiles has illuminated the limitations of this traditional scaffold, including its conformational flexibility and potential for metabolic liabilities.

This has catalyzed a shift towards what could be considered "next-generation" scaffolds: small, strained, sp³-rich rings that offer novel chemical space and greater control over molecular properties. Among these, the azetidine ring, a four-membered nitrogen heterocycle, has emerged as a particularly powerful alternative.[3][4][5] This guide provides an in-depth, evidence-based comparison of azetidine and piperazine scaffolds, offering researchers and drug development professionals a clear rationale for when and why to deploy the strained four-membered ring to overcome common medicinal chemistry challenges.

Part 1: Structural and Conformational Dynamics - Rigidity as a Design Element

The fundamental difference between azetidine and piperazine lies in their conformational behavior, a direct consequence of their ring size and inherent strain.

Piperazine: The Flexible Giant The six-membered piperazine ring predominantly exists in a low-energy chair conformation, but can also adopt boat and twist-boat forms.[6] This flexibility, while sometimes beneficial, often carries an entropic penalty upon binding to a biological target. The molecule must "pay" a price to lock into the specific conformation required for optimal receptor interaction, which can reduce binding affinity. Furthermore, the multiple, rapidly interconverting conformations can make structure-activity relationship (SAR) studies complex and difficult to interpret.

Azetidine: The Rigid Contender In stark contrast, the azetidine ring is conformationally constrained due to significant ring strain (approx. 25.4 kcal/mol).[7] This rigidity is a cornerstone of its utility.[8][9][10] By incorporating an azetidine scaffold, chemists can drastically reduce the number of accessible low-energy conformations, effectively pre-organizing the molecule for its target. This can lead to a significant increase in binding affinity due to a more favorable entropic profile.[10]

The constrained geometry of azetidine also provides unique and well-defined "exit vectors" for substituents, allowing for precise, three-dimensional exploration of a binding pocket—an attribute highly sought after in modern drug design to escape the "flatland" of aromatic systems.[3][11]

G cluster_0 Piperazine (Flexible) cluster_1 Azetidine (Rigid) p1 Chair p2 Boat p1->p2 Interconversion p3 Twist-Boat p2->p3 Interconversion a1 Single Dominant Conformation

Figure 1: Conformational diversity of piperazine versus the constrained nature of azetidine.

Part 2: Physicochemical Properties - Fine-Tuning for Drug-Likeness

The choice of scaffold profoundly impacts a molecule's fundamental physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperazineAzetidineAdvantage of Azetidine
Molecular Weight HigherLowerImproved ligand efficiency; "room" for other functional groups.
Lipophilicity (cLogP) HigherLowerOften leads to improved aqueous solubility and reduced metabolic liabilities.[9]
Basicity (pKa) Two pKa values (~5.7, 9.8)One pKa value (~11.3)[12]Simpler acid-base chemistry; can be tuned with N-substitution.[3]
Polar Surface Area (PSA) Higher (two N atoms)LowerCan improve cell permeability and CNS penetration.
3D Character (Fsp³) HighHighBoth are sp³-rich, but azetidine's rigidity enhances its 3D shape.[3][4][5]

Causality Behind the Numbers:

  • Solubility and Lipophilicity: Replacing a piperazine with a smaller azetidine ring often reduces lipophilicity (LogP) and increases aqueous solubility.[9] This is a critical advantage, as poor solubility is a primary reason for compound attrition in drug development. The reduced carbon count and more compact structure of azetidine contribute directly to this effect.

  • Basicity and Target Engagement: Piperazine's two nitrogen atoms can lead to complex protonation states and potential off-target interactions, particularly with ion channels like hERG. Azetidine possesses a single, strongly basic nitrogen, offering a more predictable and tunable handle for modulating interactions with the target protein.[3] N-substitution on the azetidine ring is a reliable strategy for fine-tuning basicity to optimize for potency, selectivity, and pharmacokinetic properties.[3]

Part 3: Impact on Pharmacokinetics and Biological Activity

The structural and physicochemical advantages of azetidine scaffolds translate directly into improved pharmacokinetic and pharmacodynamic outcomes.

Metabolic Stability The larger, more flexible piperazine ring can be susceptible to metabolic enzymes like cytochrome P450s (CYPs), leading to rapid clearance. The smaller, more rigid azetidine ring is often a less favorable substrate for these enzymes, resulting in enhanced metabolic stability and a longer half-life.[3][5][9] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , incorporate azetidine motifs specifically to enhance metabolic stability and overall pharmacokinetic profiles.[3][4]

Receptor Selectivity and Potency The conformational rigidity of azetidine is a powerful tool for achieving target selectivity.[3][8] By locking substituents into a precise spatial orientation, azetidine-containing ligands can achieve a more complementary fit with the intended target's binding site while avoiding interactions with off-targets. This "molecular rigidity" can lead to a significant boost in both potency and selectivity.[10] For instance, azetidine-containing analogues have demonstrated potent and highly selective affinity for muscarinic receptors, reducing the systemic side effects common with less selective ligands.[3]

G cluster_piperazine Piperazine-Based Ligand cluster_azetidine Azetidine-Based Ligand P_Ligand Flexible Ligand Multiple Conformations P_Target Target Receptor (Active Site) P_Ligand->P_Target Binds (Entropic Cost) P_OffTarget Off-Target (Similar Site) P_Ligand->P_OffTarget Binds (Side Effects) A_Ligand Rigid Ligand Pre-organized Conformation A_Target Target Receptor (Active Site) A_Ligand->A_Target Binds Tightly (High Affinity) A_OffTarget Off-Target (Similar Site) A_Ligand->A_OffTarget Poor Fit (High Selectivity)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride (CAS No: 1210273-37-2), a common building block in medicinal chemistry. The procedures outlined here are grounded in established safety protocols and regulatory requirements, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Reactivity

Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical and toxicological properties is essential. This knowledge informs the risk assessment and dictates the necessary safety precautions and disposal methodology.

This compound is a heterocyclic compound that, while not classified as acutely toxic, presents several hazards. Safety Data Sheets (SDS) consistently identify it as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

Table 1: Key Properties and Hazard Information

PropertyValueSource
CAS Number 1210273-37-2[1]
Molecular Formula C₈H₁₆N₂O₂ · HCl
Appearance White to off-white solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]
Hazardous Decomposition Under fire conditions, may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[2]

The causality behind these hazards lies in the compound's chemical structure. The amino group can act as a base, and the overall molecule can be reactive, particularly with strong oxidizing or reducing agents. The hydrochloride salt form suggests it is acidic in nature. Understanding these incompatibilities is crucial for preventing dangerous reactions during waste accumulation and disposal[2][4].

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely about discarding unwanted material. It is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA)[5][6].

Step 1: Immediate Waste Generation and Segregation

The disposal process begins the moment the chemical is deemed waste. This includes residual amounts in original containers, contaminated labware (e.g., weigh boats, spatulas), and any material used for spill cleanup.

Protocol:

  • Designate as Hazardous Waste: Given its irritant properties, this compound must be classified as hazardous chemical waste[1]. It should never be disposed of down the drain or in regular trash[5][6][7].

  • Use a Designated Waste Container: All solid waste contaminated with this compound should be placed in a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid[4].

  • Segregation is Key: This waste stream must be kept separate from incompatible materials. Specifically, do not mix it with strong bases (which could cause a neutralization reaction) or strong oxidizing agents[2].

Step 2: Waste Accumulation and Labeling

Proper accumulation and labeling are mandated by law and are critical for the safety of all laboratory personnel and waste handlers.

Protocol:

  • Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[4][8]. This area must be under the control of the laboratory personnel.

  • Proper Labeling: The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste[6][8]. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The date waste was first added.

    • The specific hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

    • The name and contact information of the principal investigator or responsible person[6].

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when actively adding waste. This prevents the release of dust or vapors and protects the contents from reacting with ambient moisture or other substances.

Step 3: Handling Spills and Contaminated Materials

Accidents happen. A clear and effective spill response plan is a vital part of the disposal process.

Protocol:

  • Ensure Personal Safety: Before cleaning a spill, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves[1][2].

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. If a vacuum is used, it must be equipped with a HEPA filter.

  • Use an Inert Absorbent: Absorb the spilled material with an inert substance like vermiculite, sand, or a commercial chemical absorbent[3].

  • Package for Disposal: Place the absorbent material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

Step 4: Arranging for Final Disposal

The final step is the removal of the hazardous waste from the laboratory by trained professionals for ultimate disposal.

Protocol:

  • Contact Environmental Health & Safety (EHS): When the waste container is full, or if it has been in the SAA for an extended period (typically up to one year, though institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup[4][6].

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company. The most common and environmentally sound method for this type of organic chemical waste is high-temperature incineration at a permitted facility[9][10]. This process ensures the complete destruction of the compound into less harmful components.

  • Documentation: Maintain records of waste disposal as required by your institution and local regulations. This is part of the "cradle-to-grave" responsibility for hazardous waste generators[5].

Visualization of the Disposal Workflow

To provide a clear, at-a-glance summary of the decision-making process for handling this compound waste, the following workflow diagram has been developed.

G start Waste Generated (this compound) classify Classify as Hazardous Waste (Irritant - H315, H319, H335) start->classify spill_check Is it a spill? classify->spill_check spill_protocol Follow Spill Protocol: 1. Wear full PPE 2. Contain with inert absorbent 3. Place in waste container spill_check->spill_protocol Yes routine_disposal Routine Disposal: Place waste in a designated, compatible, and sealed container. spill_check->routine_disposal No label_waste Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date spill_protocol->label_waste routine_disposal->label_waste store_waste Store in Satellite Accumulation Area (SAA) - At or near point of generation - Segregate from incompatibles label_waste->store_waste container_full_check Container Full or Time Limit Reached? store_waste->container_full_check continue_accumulation Continue Accumulation container_full_check->continue_accumulation No request_pickup Request Pickup from Environmental Health & Safety (EHS) container_full_check->request_pickup Yes final_disposal Final Disposal by Licensed Vendor (e.g., High-Temperature Incineration) request_pickup->final_disposal

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of laboratory chemicals like this compound is a cornerstone of a robust safety culture. By understanding the inherent hazards of the materials we work with and adhering to established disposal protocols, we protect ourselves, our colleagues, and the environment. This guide provides the necessary procedural steps and the scientific rationale behind them, empowering researchers to manage their chemical waste streams safely and effectively. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your location[8].

References

  • AK Scientific, Inc. Safety Data Sheet: this compound.AK Scientific, Inc.Link
  • MedChemExpress Safety Data Sheet: tert-Butyl 3-(aminomethyl)
  • CymitQuimica Safety Data Sheet: tert-Butyl 3-amino-3-methylazetidine-1-carboxyl
  • Angene Chemical Safety Data Sheet: tert-Butyl 3-aminoazetidine-1-carboxyl
  • TCI Chemicals Product Information: tert-Butyl 3-Aminoazetidine-1-carboxyl
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.CWU.Link
  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory.Environmental Marketing Services.Link
  • Environmental Health and Safety, Stony Brook University. How to Dispose of Chemical Waste.Stony Brook University.Link
  • U.S. Environmental Protection Agency.
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.Labcompare.Link
  • AK Scientific, Inc. Safety Data Sheet: Tert-Butyl 3-(pyrazin-2-ylamino)
  • PubChem. tert-Butyl 3-aminoazetidine-1-carboxylate.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Capot Chemical. MSDS of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)
  • Fisher Scientific. Safety Data Sheet: 3-(Boc-amino)azetidine.Fisher Scientific.Link
  • Safrole.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.UPenn EHRS.Link
  • Karolinska Institutet.
  • OC-Praktikum.

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone building block in modern medicinal chemistry, tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride is integral to the development of novel therapeutics. Its unique strained azetidine ring system provides valuable vectors for molecular exploration. However, its utility in the lab is matched by a critical need for rigorous safety protocols. This guide provides a procedural framework for handling this compound, grounded in established safety principles, to ensure the well-being of researchers and the integrity of your work.

Hazard Identification: Understanding the Risks

Before any handling procedure, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and personal protective equipment (PPE) decisions. The primary hazards associated with this compound are well-documented in its Safety Data Sheet (SDS).[1]

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2] Some data suggests it may cause an allergic skin reaction or even severe skin burns.[3]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

These classifications necessitate a multi-layered approach to safety, combining engineering controls with a comprehensive PPE strategy.

Hazard Classification GHS Hazard Statement Implication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPrevents ingestion through strict hygiene and prohibiting eating/drinking in the lab.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationRequires appropriate gloves and protective clothing to prevent contact.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationMandates the use of chemical splash goggles and potentially a face shield.
Specific Target Organ Toxicity (Category 3)H335: May cause respiratory irritationRequires handling in a well-ventilated area, preferably a chemical fume hood, and may require respiratory protection.

Engineering Controls: The First Line of Defense

PPE should never be the sole line of defense against chemical hazards. Engineering controls are designed to remove the hazard at the source, providing a foundational layer of safety.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as any work with its solutions, must be conducted within a certified chemical fume hood.[4] This contains dust and vapors, preventing inhalation and minimizing exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][3] This helps to dilute any fugitive emissions that may escape primary containment.

  • Safety Stations: An accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1] Their location should be clearly marked and known to all personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

A carefully selected PPE ensemble is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.[5]

    • Primary Protection: Chemical splash goggles that form a seal around the eyes are required.[1][6]

    • Secondary Protection: When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn over the chemical splash goggles.

  • Hand Protection: The skin is a primary route of exposure.

    • Glove Inspection: Before each use, gloves must be inspected for any signs of degradation, punctures, or tears.[3]

    • Technique: Never put hands into corrosives or solvents, even while wearing gloves.[6] Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly after removal.[1][6]

  • Body Protection:

    • A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[8] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat provides an additional layer of protection. Impervious clothing is recommended.[1]

  • Respiratory Protection:

    • When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, in situations where dust or aerosols may be generated outside of a hood or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][5][7] A particulate respirator (e.g., N95) may be sufficient for powders, but an air-purifying respirator with organic vapor/acid gas cartridges would offer broader protection.

Safe Handling and Disposal Workflow

A systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps from preparation to disposal.

Pre-Handling Checklist
  • Verify the chemical fume hood is certified and functioning correctly.

  • Confirm the location of the nearest eyewash station and safety shower.

  • Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.

  • Prepare your workspace within the fume hood, lining the surface with absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal PREP1 Verify Fume Hood & Safety Stations PREP2 Don Full PPE PREP1->PREP2 PREP3 Prepare Workspace PREP2->PREP3 H1 Retrieve Chemical from Storage PREP3->H1 Begin Work H2 Weigh Solid Compound H1->H2 H3 Transfer to Reaction Vessel H2->H3 H4 Close Primary Container H3->H4 C1 Clean Equipment H4->C1 Work Complete C2 Dispose of Contaminated Waste C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Safe Handling Workflow Diagram.
Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Solid Waste: All disposable items contaminated with the chemical, such as gloves, weigh boats, and bench paper, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Unused Chemical: Unused or surplus this compound must be disposed of as hazardous chemical waste.[3] Do not dispose of it down the drain or in regular trash.

  • Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.[9]

Emergency Response Protocols

In the event of an accidental spill or exposure, a swift and correct response is crucial.

Spill Cleanup Procedure
  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Protect: Wear full PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material like diatomite, vermiculite, or sand.[1][2]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., scrubbing with alcohol) and then wash with soap and water.[1]

  • Report: Report the incident to your supervisor and EHS department.

First-Aid and Exposure Response
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected skin area thoroughly with plenty of soap and water.[1][3] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately.[1][3] If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, harnessing its scientific potential while prioritizing personal and environmental safety.

References

  • MedChemExpress. (2025). tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet tert-Butyl 3-aminoazetidine-1-carboxylate.
  • TCI Chemicals. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate.
  • Ambeed.com. (n.d.). 1-Boc-3-aminoazetidine.
  • TCI Deutschland GmbH. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Apollo Scientific. (2023). tert-Butyl 3-amino-3-methylazetidine-1-carboxylate Safety Data Sheet.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2.
  • TCI EUROPE N.V. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate 193269-78-2.
  • ChemScene. (n.d.). 193269-78-2 | tert-Butyl 3-aminoazetidine-1-carboxylate.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
  • EHS GRUPO. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • PubChem. (n.d.). Tert-butyl 3-aminoazetidine-1-carboxylate.
  • Chemsrc. (2025). 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2.
  • Benchchem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
  • SAGECHEM. (n.d.). 193269-78-2|Tert-butyl 3-aminoazetidine-1-carboxylate.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.